Product packaging for 2-Fluoro-4-methoxyphenol(Cat. No.:CAS No. 167683-93-4)

2-Fluoro-4-methoxyphenol

Cat. No.: B070217
CAS No.: 167683-93-4
M. Wt: 142.13 g/mol
InChI Key: FCJHBXCQIOVMEM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenol is a versatile fluorinated phenolic compound of significant interest in medicinal chemistry and materials science. Its primary research value lies in its role as a key synthetic building block for the development of novel pharmaceutical agents, particularly in the structure-activity relationship (SAR) studies of central nervous system (CNS) drugs and enzyme inhibitors. The strategic incorporation of the fluorine atom at the ortho position, relative to the hydroxyl group, and the methoxy group at the para position, creates a unique electronic and steric profile. This modulates the compound's acidity, lipophilicity, and metabolic stability, making it a valuable precursor for creating analogs with enhanced blood-brain barrier permeability and improved receptor binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO2 B070217 2-Fluoro-4-methoxyphenol CAS No. 167683-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJHBXCQIOVMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379098
Record name 2-Fluoro-4-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167683-93-4
Record name 2-Fluoro-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167683-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-methoxyphenol (CAS No. 167683-93-4), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to be a valuable resource for professionals engaged in research and development involving this compound.

Core Physical and Chemical Properties

This compound is a substituted phenol characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of the benzene ring.[1][2] These substitutions significantly influence its chemical reactivity and physical characteristics.[2] The compound is typically supplied as a colorless to yellow or green clear liquid.[2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₇H₇FO₂[2]
Molecular Weight 142.13 g/mol [1][2]
Boiling Point 94 °C at 4 mmHg[2]
Density 1.27 g/cm³[1][2]
Refractive Index n²⁰/D 1.53[2]
Appearance White to yellow to green clear liquid[2]
Purity ≥ 95% (GC)[2]
Solubility Profile

Experimental Protocols for Physical Property Determination

While the specific experimental protocols used to determine the cited physical properties are not published by the suppliers, the following are detailed, standard methodologies that are broadly accepted and used for the determination of these key physical constants for a liquid compound like this compound.

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (94 °C at 4 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point.[2] A standard method for this determination is vacuum distillation.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter. All glass joints are securely clamped and sealed to ensure a vacuum-tight system.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Vacuum Application: The system is evacuated to the desired pressure (4 mmHg), which is monitored by a manometer.

  • Heating: The sample is gradually heated using a heating mantle.

  • Boiling Point Measurement: The temperature is recorded when the liquid is boiling, and a steady stream of distillate is condensing and being collected in the receiving flask. The temperature at which the vapor and liquid are in equilibrium at the set pressure is the boiling point.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded. The exact volume of the pycnometer is calculated.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.

  • Weight Measurement: The weight of the pycnometer filled with the sample is measured.

  • Density Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a characteristic physical property. It is typically measured using a refractometer, such as an Abbe refractometer.

Methodology:

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a chemical intermediate like this compound.

G cluster_synthesis Synthesis and Purification cluster_physical Physical Property Determination cluster_spectral Spectroscopic Analysis cluster_final Final Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Measurement Purification->BoilingPoint Purity Check Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Verification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Verification DataCompilation Data Compilation and Analysis BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation NMR->DataCompilation IR->DataCompilation MS->DataCompilation

References

An In-Depth Technical Guide to 2-Fluoro-4-methoxyphenol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenol is a substituted phenol derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural combination of a phenol, a methoxy group, and a fluorine atom imparts desirable physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed tables of its properties, plausible experimental protocols, and visualizations of synthetic and signaling pathways are presented to serve as a resource for researchers in medicinal chemistry and process development.

Chemical Structure and Identification

This compound, also known as 3-Fluoro-4-hydroxyanisole, is an aromatic organic compound. The molecule consists of a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom (-F), and a methoxy group (-OCH₃) at positions 1, 2, and 4, respectively.

Chemical Formula: C₇H₇FO₂

Chemical Structure:

Chemical structure of this compound

(Image generated for illustrative purposes)

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl, methoxy, and fluorine), along with the lipophilic aromatic ring, gives the molecule a balanced profile that makes it a versatile building block in organic synthesis.

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 3-Fluoro-4-hydroxyanisole, 4-Methoxy-2-fluorophenol[1]
CAS Number 167683-93-4[1]
Molecular Formula C₇H₇FO₂[1][2]
Molecular Weight 142.13 g/mol [1][2]
Appearance Colorless to yellow clear liquid[1][2]
Boiling Point 94 °C @ 4 mmHg[1]
Density ~1.27 g/mL[1]
Refractive Index (n20D) ~1.53[1]

Table 2: Safety Information

Hazard StatementGHS ClassificationPictogram(s)Reference(s)
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)![1]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)![1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)![1]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation![1]

Note: The GHS pictograms are represented by text. "!" corresponds to the exclamation mark pictogram.

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for process development and cost-effective sourcing. A common conceptual approach is the electrophilic fluorination of 4-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing; since the para position is occupied by the methoxy group relative to the hydroxyl, the ortho positions are activated for substitution.

Plausible Experimental Protocol: Electrophilic Fluorination of 4-Methoxyphenol

This protocol describes a representative method for the synthesis of this compound via direct fluorination of the readily available starting material, 4-methoxyphenol. Electrophilic fluorinating agents such as Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) are commonly used for such transformations.

Reaction Scheme:

4-Methoxyphenol + Electrophilic Fluorinating Agent → this compound

Materials and Reagents:

  • 4-Methoxyphenol

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 equivalent). Dissolve the starting material in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: To the stirred solution at room temperature, add Selectfluor® (1.1 equivalents) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

G cluster_setup Reaction Setup cluster_reaction Fluorination cluster_workup Work-up & Purification start Dissolve 4-Methoxyphenol in Acetonitrile add_selectfluor Add Selectfluor® start->add_selectfluor stir Stir at RT & Monitor by TLC add_selectfluor->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end_node Pure this compound purify->end_node

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development

This compound is a key building block for various pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and kinase inhibitors.[1] The fluorinated phenol motif is a common feature in many bioactive compounds, contributing to favorable interactions with biological targets.

Role as an Intermediate in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. This compound can be used to construct substituted aniline or ether linkages, which are common in scaffolds like quinazolines and pyrimidines found in kinase inhibitors.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol illustrates how this compound could be used in a Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction in medicinal chemistry. The phenolic hydroxyl group would first need to be converted into a non-nucleophilic leaving group, such as a triflate (OTf), to enable oxidative addition to the palladium catalyst.

Reaction Scheme:

  • This compound + Triflic Anhydride → 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

  • 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate + Arylboronic Acid --(Pd catalyst, Base)--> 2-Aryl-1-fluoro-4-methoxybenzene

Materials and Reagents:

  • This compound

  • Triflic anhydride (Tf₂O)

  • Pyridine (or another non-nucleophilic base)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DME, often with water)

Procedure (Step 2 - Suzuki Coupling):

  • Reaction Setup: In a reaction vessel, combine the 2-Fluoro-4-methoxyphenyl triflate (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the vessel under an inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over a drying agent, concentrate, and purify the residue by column chromatography to yield the biphenyl product.

G cluster_reagents Reagents cluster_process Process triflate 2-Fluoro-4-methoxyphenyl Triflate combine Combine Reagents in Degassed Solvent triflate->combine boronic Arylboronic Acid boronic->combine catalyst Pd Catalyst & Base catalyst->combine heat Heat (80-110 °C) & Monitor combine->heat workup Aqueous Work-up & Extraction heat->workup purify Purification workup->purify product Biphenyl Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Relevance to Signaling Pathways

Derivatives of this compound are often designed to be kinase inhibitors, which function by blocking the activity of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. For example, many kinase inhibitors target pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway showing a point of inhibition.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical sectors. Its utility is largely driven by the strategic presence of a fluorine atom, which can confer improved pharmacological properties to the final active ingredient. The synthetic routes to and from this compound are generally robust, employing standard organic chemistry transformations. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of key building blocks like this compound in enabling innovation in drug discovery is expected to increase. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this important chemical entity.

References

An In-depth Technical Guide to 2-Fluoro-4-methoxyphenol (CAS 167683-93-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenol, with the CAS number 167683-93-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom ortho to the hydroxyl group and a methoxy group para to it, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and its established and potential applications, with a particular focus on its role as a building block in drug discovery. While specific experimental data on its biological activity remains limited in publicly accessible literature, its structural motifs suggest potential applications in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a colorless to yellow or green clear liquid under standard conditions.[1] The presence of the highly electronegative fluorine atom and the methoxy group influences its electronic properties, solubility, and reactivity. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 167683-93-4[1][2][3]
Molecular Formula C₇H₇FO₂[1][2]
Molecular Weight 142.13 g/mol [1][2]
Appearance White to yellow to green clear liquid[1]
Density 1.27 g/cm³[1]
Boiling Point 94 °C at 4 mmHg[1]
Purity ≥ 95% (GC)[1][2]
Synonyms 3-Fluoro-4-hydroxyanisole[1][2]

Synthesis

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Starting_Material Phenolic Precursor Step1 Selective Fluorination Starting_Material->Step1 Ortho-Fluorination Step2 Methoxylation Step1->Step2 Para-Methoxylation Final_Product This compound Step2->Final_Product

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, chemical vendor websites often confirm the structure of their products by NMR, suggesting such data is generated for quality control purposes. Researchers procuring this compound should request the certificate of analysis which typically includes this information.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable building block for introducing a fluorinated phenol moiety into potential drug molecules.[1] It is cited as an important intermediate in the development of analgesics and anti-inflammatory drugs.[1][4]

The logical progression from a building block like this compound to a drug candidate is illustrated in the following diagram.

G Building_Block This compound Chemical_Modification Chemical Modification (e.g., coupling reactions, functional group transformations) Building_Block->Chemical_Modification Lead_Compound Lead Compound Chemical_Modification->Lead_Compound Optimization Lead Optimization (SAR studies) Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Role of this compound in a drug discovery pipeline.

While specific signaling pathways modulated by compounds directly derived from this compound are not detailed in the available literature, its use in the synthesis of anti-inflammatory agents suggests that downstream products may target pathways involved in inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is used in the formulation of agrochemicals, including herbicides and fungicides, to enhance crop protection.[1]

Materials Science

This compound is also employed in the creation of advanced materials like polymers and coatings, where its incorporation can lead to improved thermal stability and chemical resistance.[1]

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. General GHS hazard statements indicate that this compound may cause skin and serious eye irritation.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in synthetic chemistry. Its primary application lies in its role as an intermediate for the synthesis of pharmaceuticals, particularly in the areas of analgesia and anti-inflammatory therapies, as well as in the agrochemical and materials science sectors. While detailed biological studies and specific synthetic protocols for this compound are not extensively documented in public literature, its structural features make it a compound of high interest for researchers and drug development professionals. Further research into its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential.

References

Synonyms for 2-Fluoro-4-methoxyphenol like 3-Fluoro-4-hydroxyanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxyphenol (CAS RN: 167683-93-4), a versatile fluorinated building block with significant applications in pharmaceutical and agrochemical research and development. This document consolidates its chemical identity, physicochemical properties, and potential synthetic utility, offering a valuable resource for professionals in the field.

Chemical Identity and Synonyms

This compound is a substituted phenol derivative. The strategic placement of a fluorine atom and a methoxy group on the aromatic ring imparts unique chemical properties that are advantageous in the synthesis of complex molecules and bioactive compounds. It is crucial to recognize its various synonyms to ensure accurate identification in literature and chemical databases.

One of the most common synonyms for this compound is 3-Fluoro-4-hydroxyanisole.[1][2][3][4][5][6] Other identifiers include 4-Methoxy-2-fluorophenol, 2-Fluorohydroquinone monomethyl ether, and 2-Fluoro-p-guaiacol.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference for experimental design.

PropertyValueSource(s)
CAS Number 167683-93-4[1][2][3][4]
Molecular Formula C₇H₇FO₂[1][3]
Molecular Weight 142.13 g/mol [1][3]
Appearance Colorless to yellow clear liquid[1][3][5]
Purity >95.0% (GC)[2][3][5]
Boiling Point 94 °C at 4 mmHg[1]
Density 1.27 g/mL[1]
Refractive Index n20D 1.53[1]
pKa 9.19 ± 0.18 (Predicted)
Storage Temperature Room Temperature[1]

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of a variety of target molecules, primarily within the pharmaceutical and agrochemical industries.[1][4]

  • Pharmaceutical Development: This compound is a valuable precursor for the synthesis of analgesics and anti-inflammatory drugs.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

  • Agrochemicals: It is utilized in the formulation of fungicides and herbicides.[4]

  • Material Science: The unique properties imparted by the fluoro and methoxy groups make it a candidate for the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1]

  • Biochemical Research: It is employed in studies of enzyme activity and metabolic pathways, aiding in the identification of potential therapeutic targets.[1][4]

Hypothetical Experimental Protocol: Friedel-Crafts Alkylation

Reaction Scheme: Ortho-alkylation of this compound with a suitable electrophile, for instance, an activated benzyl alcohol, in the presence of a Lewis acid catalyst.

G Hypothetical Friedel-Crafts Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_phenol Dissolve this compound in anhydrous DCM under N₂ cool_reaction Cool phenol solution to 0°C prep_phenol->cool_reaction prep_alcohol Prepare solution of 4-Methoxybenzyl Alcohol in DCM add_alcohol Add alcohol solution dropwise at 0°C prep_alcohol->add_alcohol add_catalyst Slowly add Lewis Acid (e.g., ZnCl₂) cool_reaction->add_catalyst add_catalyst->add_alcohol warm_stir Warm to RT and stir for 12-16h add_alcohol->warm_stir monitor Monitor reaction by TLC warm_stir->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and brine extract->wash dry_concentrate Dry (MgSO₄) and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: A hypothetical workflow for the synthesis and purification of an ortho-alkylated derivative of this compound.

Materials:

Reagent/MaterialFormulaMW ( g/mol )Purity
This compoundC₇H₇FO₂142.13≥95%
4-Methoxybenzyl alcoholC₈H₁₀O₂138.1698%
Anhydrous Zinc Chloride (ZnCl₂)ZnCl₂136.30≥98%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)HCl36.461 M aq.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq. solution
Brine (Saturated NaCl)NaCl58.44Saturated aq. solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Granular

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice-water bath.

  • Reaction Execution: Slowly add anhydrous zinc chloride (1.0 eq) to the stirred solution. Dropwise, add a solution of 4-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane over 30 minutes, maintaining the temperature at 0°C. Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and quench with 1 M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothetical Signaling Pathway Modulation

Given that fluorinated phenolic compounds are often investigated for their potential as anticancer and anti-inflammatory agents, it is plausible that this compound or its derivatives could modulate key cellular signaling pathways. Direct experimental evidence for this compound is currently lacking in published literature. However, based on the activities of structurally related molecules, we can hypothesize its potential interaction with pathways such as the PI3K/Akt or NF-κB signaling cascades, which are central to cell survival, proliferation, and inflammation.

G Hypothetical Modulation of a Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound Derivative Compound->Akt Inhibition

References

Spectroscopic Profile of 2-Fluoro-4-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Fluoro-4-methoxyphenol (CAS No: 167683-93-4). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed, generalized experimental protocols for acquiring this data are provided to guide laboratory work. The objective is to equip researchers with the necessary spectroscopic information and methodologies for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a fluorinated aromatic compound of interest in various chemical synthesis applications, including pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and the methoxy and hydroxyl groups on the phenol ring imparts specific chemical properties that make its unambiguous structural confirmation essential. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are fundamental to this process. This guide presents the predicted spectroscopic characteristics of the molecule and outlines standard protocols for data acquisition.

Predicted Spectroscopic Data

The following data has been predicted using computational models and serves as a guideline for spectral interpretation. Experimental values may vary based on conditions such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.95d1HAr-H
~6.80dd1HAr-H
~6.70d1HAr-H
~5.50s (broad)1H-OH
3.85s3H-OCH₃

Note: Predicted values are based on standard chemical shift increments and may vary. The aromatic region will exhibit complex splitting due to F-H coupling.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~150.0 (d)C-F
~148.5 (d)C-O
~142.0C-OH
~118.0 (d)C-H
~115.5 (d)C-H
~105.0C-H
56.0-OCH₃

Note: Carbons near the fluorine atom will appear as doublets (d) due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol is characterized by a prominent broad peak for the hydroxyl group and signals from the aromatic ring.[2]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
1600 - 1450Medium-StrongAromatic C=C ring stretch
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1175StrongC-F stretch
~1030StrongSymmetric C-O-C stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry of phenols typically shows a strong molecular ion peak. Fragmentation patterns can involve the loss of functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IdentityNotes
142[M]⁺Molecular Ion
127[M - CH₃]⁺Loss of methyl group
99[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Weigh->Dissolve IR FT-IR Spectrometer Weigh->IR IR Analysis (as neat liquid/film) MS Mass Spectrometer (e.g., GC-MS) Weigh->MS MS Analysis (dissolved for GC injection) Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer (¹H, ¹³C) Transfer->NMR NMR Analysis ProcessNMR Fourier Transform, Phase, & Baseline Correction Interpret Spectral Interpretation & Structure Confirmation ProcessNMR->Interpret ProcessIR Background Subtraction ProcessIR->Interpret ProcessMS Library Search, Fragment Analysis ProcessMS->Interpret

General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol

  • Sample Preparation : Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if required by the instrument, although referencing to the residual solvent peak is also common (CDCl₃: δ = 7.26 ppm for ¹H).[3]

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Temperature : 298 K.

    • Spectral Width : -2 to 12 ppm.

    • Number of Scans : 16 to 64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse program.

    • Spectral Width : 0 to 220 ppm.

    • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay : 2 seconds.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Reference the spectra to the TMS or residual solvent signal.[4] For ¹H NMR, integrate the signals and analyze the multiplicities (splitting patterns).

FT-IR Spectroscopy Protocol
  • Sample Preparation : As this compound is a liquid, the spectrum can be obtained as a neat thin film. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • First, acquire a background spectrum of the clean salt plates. This will be automatically subtracted from the sample spectrum.

    • Place the prepared sample in the spectrometer's sample holder.

    • Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

  • Data Processing : Perform background subtraction. Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters :

    • Injector : Split/splitless injector, typically at 250 °C.

    • Column : A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

    • Oven Program : Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters :

    • Ionization Source : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Source Temperature : ~230 °C.

  • Data Analysis : Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to that peak. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[4][6]

References

2-Fluoro-4-methoxyphenol molecular weight and density

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core physicochemical properties of 2-Fluoro-4-methoxyphenol, a compound of interest for researchers, scientists, and professionals in drug development. The following data has been compiled from various chemical suppliers and databases.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference and comparison.

PropertyValueUnitsCitations
Molecular Weight 142.13 g/mol [1][2][3][4]
Density 1.27g/mL[1][5][6]

As a large language model, I am unable to provide detailed experimental protocols for determining these values or generate visualizations such as signaling pathways or experimental workflows using Graphviz. The data presented here is based on publicly available information. For detailed experimental methodologies, it is recommended to consult the original literature or the technical datasheets provided by chemical suppliers.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-4-methoxyphenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding these fundamental properties is critical for its effective use in research, development, and manufacturing. This document outlines its physicochemical properties, predicted solubility in various solvents, and stability under different stress conditions. Detailed experimental protocols for determining these characteristics are also provided.

Physicochemical Properties

This compound is a fluorinated aromatic compound with a molecular formula of C₇H₇FO₂ and a molecular weight of 142.13 g/mol .[3] Its structure, featuring a hydroxyl group, a methoxy group, and a fluorine atom on the benzene ring, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇FO₂[3]
Molecular Weight 142.13 g/mol [3]
Appearance Colorless to yellow clear liquid[2][4]
Boiling Point 94 °C at 4 mmHg[2]
Density ~1.27 g/cm³[2]
Refractive Index ~1.53[2]
CAS Number 167683-93-4[3][4]

Solubility Profile

Table 2: Predicted Solubility of this compound at Ambient Temperature

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe hydroxyl group can form hydrogen bonds with water, but the overall molecule has significant nonpolar character.
Methanol Polar ProticHighly SolubleThe hydroxyl group readily interacts with methanol through hydrogen bonding.
Ethanol Polar ProticHighly SolubleSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the molecule.
Acetone Polar AproticSolubleThe carbonyl group of acetone can act as a hydrogen bond acceptor.
Dichloromethane NonpolarSolubleThe aromatic ring and methoxy group contribute to solubility in nonpolar solvents.
Hexane NonpolarSparingly SolubleThe polarity of the hydroxyl group limits solubility in highly nonpolar solvents.

Disclaimer: The quantitative solubility data in this table is illustrative and not based on experimentally determined values for this compound. It is intended to provide a general guideline for solvent selection.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Phenolic compounds are known to be susceptible to degradation through oxidation, hydrolysis, and photolysis.[1] For a structurally related compound, 4-Fluoro-2-(4-methoxybenzyl)phenol, it is noted that it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

ConditionStressorPredicted OutcomePotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for 24hMinor DegradationPotential cleavage of the methoxy ether bond.[1]
Basic Hydrolysis 0.1 M NaOH at 60°C for 8hModerate DegradationFormation of phenoxide, which may be more susceptible to oxidation.
Oxidative 3% H₂O₂ at ambient temp for 24hSignificant DegradationOxidation of the phenolic hydroxyl group, potentially forming quinone-type structures.[1]
Thermal 70°C for 48hMinor DegradationGenerally stable, but prolonged exposure to high temperatures may cause some degradation.[1]
Photolytic ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV)Moderate DegradationPhotodegradation is possible, leading to colored byproducts.[1]

Disclaimer: The stability data in this table is illustrative and based on general knowledge of phenolic compounds and related molecules.[1] Specific degradation rates and products for this compound would need to be determined experimentally.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

This protocol is based on the standard shake-flask method, which is widely used for determining the solubility of compounds.[7]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the saturated solution to determine the solubility.

This protocol follows the principles outlined in the ICH guidelines for stability testing.[8][9]

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For solid-state stability, weigh a known amount of the compound into appropriate vials.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Place the solid sample and stock solution in an oven at 70°C.[1]

    • Photostability: Expose the solid sample and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control should be kept under the same conditions but protected from light.

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic hydrolysis samples before analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method to determine the percentage of the remaining this compound and to detect the formation of any degradation products.

Visualizations

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Allow undissolved solute to settle B->C D Withdraw supernatant through a filter C->D E Dilute filtered supernatant D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

G cluster_stress Apply Stress Conditions Start Prepare Samples (Solid and Solution) Acid Acidic Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H2O2, RT) Start->Oxidation Thermal Thermal (70°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Collect Collect Samples at Time Points (0, 2, 4, 8, 24h...) Acid->Collect Base->Collect Oxidation->Collect Thermal->Collect Photo->Collect Analyze Analyze by Stability-Indicating HPLC Method Collect->Analyze End Determine Degradation Profile and Pathways Analyze->End

Caption: Logical workflow for conducting a forced degradation stability study.

Conclusion

While specific experimental data for the solubility and stability of this compound are limited in public literature, this guide provides a robust framework for researchers. Based on its chemical structure and the properties of analogous compounds, it is predicted to be soluble in common organic solvents and susceptible to degradation under oxidative, strong acidic, and strong basic conditions, as well as upon exposure to light. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these crucial parameters, enabling informed decisions in drug development and other scientific applications.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Fluoro-4-methoxyphenol (CAS No. 167683-93-4), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 167683-93-4
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Appearance Colorless to yellow clear liquid
Boiling Point 94 °C at 4 mmHg
Density 1.27 g/mL
Purity >95.0% (GC)

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation[1]

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe the standard OECD guidelines for the key toxicological endpoints identified in its GHS classification. These methodologies represent the standard approach for evaluating the hazards of such a chemical.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity of a substance is typically determined to assess the potential for adverse effects from a single oral dose. The Acute Toxic Class Method (OECD 423) is a sequential testing procedure that uses a minimal number of animals.

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females as they are generally more sensitive) are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, withheld) overnight prior to dosing.

  • Dose Administration: The test substance is administered as a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Sequential Dosing: The outcome of the first group of animals determines the dosing for the next group, with the aim of identifying the dose range that causes mortality.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Skin Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animals: Healthy, young adult albino rabbits are typically used.

  • Preparation of the Skin: A small area of the animal's back is clipped free of fur.

  • Application of the Test Substance: A measured amount of the undiluted test substance (typically 0.5 mL for liquids) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Period: The exposure period is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., the Draize scale).

Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology:

  • Test Animals: Healthy, adult albino rabbits are used.

  • Application of the Test Substance: A small, measured amount of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea, iris, and conjunctivae for opacity, inflammation, and discharge.

  • Scoring: The severity of the eye reactions is scored using a standardized system.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn when handling this chemical.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Protect from light and moisture.

First Aid Measures

In the event of exposure, immediate first aid is essential.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Visual Guides

The following diagrams illustrate key safety workflows and procedures for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Risks & Review SDS B Select & Don Appropriate PPE A->B C Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) B->C D Work within a Chemical Fume Hood C->D E Dispense Required Amount Carefully D->E F Keep Container Tightly Closed When Not in Use E->F G Decontaminate Work Area F->G H Dispose of Waste in a Labeled, Approved Container G->H I Remove & Properly Store/Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

FirstAidProcedures cluster_exposure Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation A1 Move to Fresh Air Inhalation->A1 Skin Skin Contact B1 Flush with Plenty of Water for 15 min Skin->B1 Eye Eye Contact C1 Flush with Plenty of Water for 15 min (lift eyelids) Eye->C1 Ingestion Ingestion D1 Do NOT Induce Vomiting Ingestion->D1 A2 Give Oxygen if Breathing is Difficult A1->A2 Med1 Seek Immediate Medical Attention A2->Med1 B2 Remove Contaminated Clothing B1->B2 Med2 Seek Medical Attention if Irritation Persists B2->Med2 C2 Remove Contact Lenses C1->C2 Med3 Seek Immediate Medical Attention C2->Med3 D2 Rinse Mouth with Water D1->D2 Med4 Seek Immediate Medical Attention D2->Med4

References

Potential hazards and toxicity of fluorinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Hazards and Toxicity of Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the hazards and toxicity associated with fluorinated phenols. Given their increasing use as intermediates and building blocks in pharmaceuticals and advanced materials, a thorough knowledge of their toxicological profile is essential for ensuring laboratory safety and guiding drug development. This document details their metabolic fate, mechanisms of toxicity, and includes quantitative toxicological data alongside detailed protocols for key assessment assays.

Toxicokinetics and Metabolism

The toxicokinetics of a compound—its absorption, distribution, metabolism, and excretion (ADME)—determine its concentration and persistence at target organs.[1] Phenols, in general, are readily absorbed via ingestion, inhalation, and dermal contact and are widely distributed throughout the body.[2] The introduction of fluorine can significantly alter these properties, often increasing metabolic stability but sometimes leading to the formation of toxic metabolites.[3][4]

The primary route of metabolism for phenolic compounds occurs in the liver, involving Phase I (functionalization) and Phase II (conjugation) reactions.[1] A key metabolic pathway for fluorinated phenols is initiated by Cytochrome P450 (CYP450) enzymes.[5] For example, 4-fluorophenol can undergo oxidative defluorination catalyzed by a CYP450 monooxygenase. This reaction involves the hydroxylation of the fluorine-bearing carbon, leading to the spontaneous elimination of hydrogen fluoride (HF) and the formation of a benzoquinone intermediate. This reactive intermediate is then subsequently reduced to hydroquinone.[6][7][8] The formation of reactive quinone species is a significant toxicological concern, as they can form adducts with cellular macromolecules and generate oxidative stress.

Metabolism_of_4_Fluorophenol cluster_0 Phase I Metabolism A 4-Fluorophenol B [Unstable Intermediate] A->B CYP450 Monooxygenase (+ O2, + NADPH) C 1,4-Benzoquinone B->C Spontaneous Elimination of HF D Hydroquinone C->D NADPH P450-Reductase

Caption: Metabolic pathway of 4-fluorophenol via CYP450. (Max Width: 760px)

Mechanisms of Toxicity

The toxicity of fluorinated phenols is multifaceted, stemming from their ability to disrupt fundamental cellular processes. The primary mechanisms include cellular membrane damage, uncoupling of oxidative phosphorylation, generation of reactive oxygen species (ROS), and induction of genotoxicity.

  • Uncoupling of Oxidative Phosphorylation: Like other halogenated phenols, fluorinated phenols can act as protonophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient required for ATP synthesis, effectively uncoupling electron transport from phosphorylation. The energy is instead released as heat, which can lead to hyperthermia and increased metabolic rate at a systemic level.

  • Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential (ΔΨm) is an early indicator of cellular stress and a key event in the apoptotic cascade.[9][10] Loss of ΔΨm can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating caspase activation and programmed cell death.

  • Oxidative Stress: The metabolism of fluorinated phenols can lead to the formation of reactive intermediates, such as semiquinones and quinones, which can participate in redox cycling.[6] This process consumes cellular antioxidants (e.g., glutathione) and generates ROS, including superoxide anions and hydrogen peroxide.[11] Excessive ROS can damage lipids, proteins, and DNA, leading to widespread cellular injury.

  • Genotoxicity: Some phenolic compounds have been shown to possess genotoxic potential, causing DNA mutations or chromosomal damage.[12] This can occur through direct interaction with DNA or indirectly via the action of ROS. Assessing the mutagenic and clastogenic potential of novel fluorinated phenols is a critical step in their safety evaluation.

These cellular insults can trigger various signaling pathways that determine the cell's fate, leading to either an inflammatory response or apoptosis.

Cellular_Toxicity_Pathways cluster_0 Cellular Exposure cluster_1 Primary Insults cluster_2 Signaling Cascades cluster_3 Cellular Outcomes FP Fluorinated Phenol ROS Oxidative Stress (ROS Generation) FP->ROS Mito Mitochondrial Dysfunction (ΔΨm Collapse) FP->Mito Meta Reactive Metabolites (e.g., Quinones) FP->Meta p53 p53 Activation ROS->p53 MAPK MAPK Pathway ROS->MAPK DNA DNA Damage (Genotoxicity) ROS->DNA Mito->p53 Apop Apoptosis Mito->Apop Meta->ROS Meta->DNA p53->Apop MAPK->Apop Inflam Inflammation MAPK->Inflam NFkB NF-κB Pathway NFkB->Inflam

Caption: Cellular stress pathways initiated by fluorinated phenols. (Max Width: 760px)

Quantitative Toxicological Data

Quantitative data from acute toxicity studies are fundamental for hazard classification. The median lethal dose (LD50) is a common metric, representing the dose expected to be lethal to 50% of a test population.[13][14] The following table summarizes available acute oral and intraperitoneal LD50 data for several fluorinated phenols, with chlorinated phenols included for comparison.

CompoundCAS No.Test SpeciesRouteLD50 (mg/kg)Reference(s)
Fluorinated Phenols
2-Fluorophenol367-12-4MouseIntraperitoneal537[1]
4-Fluorophenol371-41-5RatOral340[15]
4-Fluorophenol371-41-5MouseIntraperitoneal312[16][17]
2,4,6-Trifluorophenol2268-17-9--Data not available[18][19]
Chlorinated Phenols (for comparison)
2-Chlorophenol95-57-8MouseOral345 (female)[20]
3-Chlorophenol108-43-0MouseOral348 (female)[20]
4-Chlorophenol106-48-9MouseOral495 (female)[20]
2,4-Dichlorophenol120-83-2MouseOral1341 (female)[20]
Pentachlorophenol87-86-5MouseOral117 (female)[20]

Note: Toxicity can vary significantly with the position and number of halogen substituents. Generally, toxicity appears to increase with the number of halogen atoms, as seen with pentachlorophenol.

Experimental Protocols for Toxicity Assessment

A tiered approach is recommended for assessing the toxicity of novel compounds, starting with in vitro assays to evaluate cytotoxicity, probe for specific mechanisms, and screen for genotoxicity.

Cytotoxicity Assessment: MTS Assay

The MTS assay is a colorimetric method to measure cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of viable cells.[21][22]

Methodology

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test fluorinated phenol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[21]

  • MTS Addition: Add 20 µL of a combined MTS/PES solution to each well.[23]

  • Final Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to soluble formazan.[24]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[24]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

MTS_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Fluorinated Phenol B->C D 4. Incubate (24-72h) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4h) E->F G 7. Read Absorbance (490 nm) F->G H 8. Calculate IC50 G->H

Caption: General workflow for an MTS cytotoxicity assay. (Max Width: 760px)
Mechanistic Assay: ROS Detection with DCFH-DA

This assay quantifies intracellular ROS levels. The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[25]

Methodology

  • Cell Culture: Seed cells in a suitable format (e.g., 24-well plate for microscopy/plate reader or T-25 flask for flow cytometry) and grow overnight.[25]

  • Probe Loading: Remove culture medium and wash cells once with serum-free medium (e.g., DMEM). Add a 10-25 µM working solution of DCFH-DA to the cells.[25]

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[25]

  • Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium or PBS.

  • Treatment: Add the fluorinated phenol compound at the desired concentrations. Include an untreated control and a positive control (e.g., 100 µM H₂O₂).

  • Analysis: After the desired treatment time, measure the fluorescence using:

    • Plate Reader/Microscopy: Ex/Em = 495/529 nm.[25]

    • Flow Cytometry: Excite with a 488 nm laser and detect emission in the green channel (e.g., FITC).[25]

Mechanistic Assay: Mitochondrial Membrane Potential (ΔΨm) with JC-1

JC-1 is a ratiometric dye used to measure ΔΨm. In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that fluoresce red. In unhealthy, low-potential mitochondria, it remains as monomers that fluoresce green. A shift from red to green fluorescence indicates mitochondrial depolarization.[3][10]

Methodology

  • Cell Preparation: Culture and treat cells with the fluorinated phenol for the desired time. Include an untreated control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).[3]

  • Harvesting: Collect both adherent and non-adherent cells and pellet by centrifugation (e.g., 500 x g for 3 minutes).[26]

  • JC-1 Staining: Resuspend the cell pellet in medium containing 1-10 µM JC-1 dye.[3]

  • Incubation: Incubate for 20-30 minutes at 37°C, protected from light.[3][26]

  • Washing: Pellet the cells and wash once or twice with a pre-warmed assay buffer or PBS.[3]

  • Analysis (Flow Cytometry): Resuspend cells in buffer and analyze immediately. Use 488 nm excitation and detect green monomers in the FITC channel (~530 nm) and red J-aggregates in the PE channel (~590 nm).[3][26] An increase in the green/red fluorescence ratio indicates depolarization.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test uses several strains of bacteria (Salmonella typhimurium, Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis. It measures the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[27]

Methodology

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[28]

  • Exposure: The test compound is mixed with the bacterial tester strain (e.g., S. typhimurium TA98 or TA100) and either S9 mix or a buffer. This can be done using a plate incorporation or pre-incubation method.[27]

  • Plating: The mixture is plated onto a minimal glucose agar plate lacking the required amino acid (e.g., histidine).

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is statistically significant compared to the negative (vehicle) control.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Condition A Mix Bacteria (e.g., TA98) + Test Compound B1 With S9 Mix (Metabolic Activation) A->B1 B2 Without S9 Mix A->B2 C Plate on Histidine-deficient Agar B1->C B2->C D Incubate (48-72h at 37°C) C->D E Count Revertant Colonies D->E F Analyze for Dose-Dependent Increase vs. Control E->F

Caption: Workflow for the bacterial reverse mutation (Ames) test. (Max Width: 760px)
Genotoxicity Assessment: In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[29][30]

Methodology

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary cells (e.g., human peripheral blood lymphocytes).[31]

  • Exposure: Treat cell cultures with at least three concentrations of the test compound for a short period (3-6 hours) in the presence and absence of S9 mix, and for a longer period (~1.5 normal cell cycle lengths) without S9 mix.[29][30]

  • Harvesting: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.

  • Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop them onto microscope slides.

  • Staining & Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration under a microscope for structural aberrations (e.g., chromatid breaks, exchanges).[32]

  • Evaluation: The test is positive if a statistically significant, dose-dependent increase in the percentage of cells with aberrations is observed.[29]

References

Introduction: The Strategic Importance of Key Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Key Starting Materials in Pharmaceutical Synthesis

In the intricate process of pharmaceutical manufacturing, the selection and management of Key Starting Materials (KSMs) represent a critical control point with far-reaching implications for the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[1][2] A KSM, also referred to as an API Starting Material in regulatory texts, is the foundational building block from which an API is synthesized.[1][3] It is defined as a raw material, intermediate, or an API that is incorporated as a significant structural fragment into the final API structure.[1][3] The designation of a compound as a KSM is a pivotal strategic decision, as it marks the official point where the rigorous standards of current Good Manufacturing Practices (cGMP) are first applied to the synthesis process.[3][4]

The landscape of KSM selection and sourcing has grown increasingly complex, influenced by globalized supply chains, intense regulatory scrutiny, and geopolitical shifts.[5] A poorly chosen KSM can lead to persistent impurity issues, manufacturing inefficiencies, regulatory delays, and significant supply chain vulnerabilities.[1] Conversely, a well-justified KSM, supported by robust process understanding and a resilient sourcing strategy, establishes a foundation for consistent product quality and a streamlined path to regulatory approval.[1] This guide provides a technical overview for researchers, scientists, and drug development professionals on the regulatory framework, selection criteria, analytical characterization, and strategic sourcing of KSMs.

The Regulatory Framework: ICH Guidelines and Agency Interpretations

The global regulatory landscape for KSMs is primarily governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q7 and ICH Q11. These documents provide a harmonized framework, though interpretations can differ between major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Foundational ICH Guidelines
  • ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline provides the foundational definition of an API starting material, noting it can be an article of commerce, a material purchased from a supplier, or produced in-house.[1][3] It establishes that KSMs should normally have defined chemical properties and structures.[3]

  • ICH Q11: Development and Manufacture of Drug Substances: Introduced to provide more detailed criteria, ICH Q11 emphasizes that the manufacturing steps impacting the API's impurity profile should typically be included in the regulatory submission.[1][6] It elaborates on the concept of a "significant structural fragment" to distinguish KSMs from reagents or solvents and outlines general principles for their selection and justification.[1][7]

Regulatory Interpretations: FDA vs. EMA

While both the FDA and EMA adhere to ICH guidelines, their application of these principles can vary, creating challenges for global drug development programs.[1] The EMA has historically adopted a more conservative stance, often requiring cGMP controls to be implemented earlier in the synthetic route.[1] The FDA may allow for more flexibility if the designation of a later-stage intermediate as a KSM is supported by strong scientific justification and robust process understanding.[1] These interpretational differences often compel companies to adopt a more conservative strategy that satisfies the strictest requirements.[1]

Table 1: Comparison of Regulatory Perspectives on KSMs

FeatureU.S. Food and Drug Administration (FDA)European Medicines Agency (EMA)
Primary Guidance ICH Q7, ICH Q11ICH Q7, ICH Q11, CHMP Guidance
General Approach May allow flexibility with strong scientific justification.[1]Historically more conservative, often expecting GMP earlier in the process.[1]
Consultation Encourages dialogue on KSM selection during development (e.g., End-of-Phase II meeting).[4]Consultation is less common; agreement is typically sought during the Marketing Authorisation Application (MAA) review.[4]
Custom Synthesis Views custom-synthesized materials as outsourced manufacturing, requiring significant sponsor control.[5]Requires full characterization and specifications for all starting materials, with particular scrutiny on custom syntheses.[4]

Selection and Justification of Key Starting Materials

The selection of a KSM is not arbitrary; it must be justified based on a set of scientific and risk-based principles outlined in ICH Q11.[2][7] The justification is a critical component of the regulatory submission, demonstrating a deep understanding of the manufacturing process and its ability to consistently produce a high-quality drug substance.

Core Principles for KSM Selection (ICH Q11)

A robust justification for a proposed KSM should consider all of the following principles, rather than applying them in isolation.[7]

  • Position in the Synthesis: Changes occurring early in a multi-step synthesis have a lower potential to impact the final API quality.[6][7] Therefore, the synthesis route post-KSM should ideally include multiple chemical transformation steps.[6]

  • Impact on Impurity Profile: Manufacturing steps that are critical for controlling the impurity profile of the drug substance should normally be included in the described process under cGMP.[6][7]

  • Formation, Fate, and Purge of Impurities: A thorough understanding of how impurities are formed, carried over, and removed (purged) throughout the process is essential.[2]

  • Significant Structural Fragment: The KSM must be incorporated into the API as a significant structural component, distinguishing it from simple reagents, solvents, or catalysts.[1][7]

  • Defined Chemical Properties: The KSM must be a substance with a well-defined chemical structure and properties, and it should typically be an isolated and purified compound.[3][7] Non-isolated intermediates are generally not considered appropriate KSMs.[3][6]

  • Convergent Syntheses: In a convergent synthesis, each branch must begin with one or more designated KSMs, and cGMP applies to each branch from that point forward.[2][7]

  • Control Strategy: The selection of the KSM is intrinsically linked to the overall control strategy for the drug substance, which includes specifications for the KSM, in-process controls, and intermediate testing.[2]

Commercial vs. Custom Synthesized KSMs

ICH Q11 distinguishes between "commercially available" and "custom synthesized" materials, a distinction with significant regulatory implications.[1][7]

  • Commercially Available: A chemical sold as a commodity in a pre-existing, non-pharmaceutical market.[1][8] The justification for using such a material is generally less extensive.[7][8]

  • Custom Synthesized: A chemical made specifically for a pharmaceutical client.[5][8] These are not considered commercially available, even if multiple suppliers exist.[2] They require a full justification package demonstrating process control, akin to an in-house manufacturing step.[5]

KSM_Selection_Logic Logical Flow for KSM Justification cluster_logic start Propose a Starting Material (SM) q1 Is the SM a significant structural fragment of the API? start->q1 q2 Does the SM have defined chemical properties and structure? q1->q2 Yes q1:e->q2:w reject Reject SM. Select earlier intermediate. q1->reject No q1:s->reject:n q3 Is the SM 'Commercially Available' (non-pharma market)? q2->q3 Yes q2:e->q3:w q2->reject No q2:s->reject:n q4 Are there multiple chemical transformation steps post-SM? q3->q4 Yes q3->q4 No (Custom) q3:e->q4:w q5 Do steps upstream of the SM impact the final API impurity profile? q4->q5 Yes q4:e->q5:w q4->reject No q4:s->reject:n q5->reject Yes q5:e->reject:n accept_comm Accept SM. Provide specification. q5->accept_comm No, and SM is Commercial q5:s->accept_comm:n accept_custom Accept SM. Provide full justification, process controls, and specification. q5->accept_custom No, and SM is Custom q5:s->accept_custom:n

Caption: Decision logic for selecting and justifying a Key Starting Material based on ICH Q11 principles.

Experimental Protocols and Analytical Characterization

Robust analytical methods are fundamental to ensuring the quality and consistency of a KSM. The KSM specification should include tests for identity, purity, and the control of specified, unspecified, and total impurities.[2][8]

Impurity Profiling

A comprehensive impurity profile of the KSM is required. This involves identifying potential and actual impurities, including residual solvents, reagents, and elemental impurities.[2][4][8] For genotoxic impurities (GTIs), a risk assessment is necessary, and control strategies must be implemented to ensure they are below the threshold of toxicological concern.[3][4] Fate and purge studies are critical experiments that demonstrate how impurities from the KSM are controlled or removed by the downstream manufacturing process.[1][3]

Impurity_Workflow Workflow for KSM Impurity Analysis and Control a 1. Identify Potential Impurities in KSM Synthesis b 2. Develop & Validate Analytical Methods (e.g., GC, HPLC) a->b c 3. Characterize Impurity Profile of multiple KSM lots b->c d 4. Conduct Fate & Purge Studies c->d e 5. Assess Genotoxic Potential (ICH M7) d->e f 6. Establish KSM Specification e->f g 7. Implement Routine Testing & Process Monitoring f->g

Caption: Experimental workflow for the analysis and control of impurities originating from a KSM.

Detailed Methodology: Purity Determination by Gas Chromatography (GC)

The following is a representative protocol for determining the purity of a volatile KSM and its impurities using Gas Chromatography with Flame Ionization Detection (GC-FID), a common technique cited for this purpose.[9]

Objective: To determine the purity of KSM 'X' and quantify known and unknown impurities.

1. Materials and Reagents:

  • KSM 'X' reference standard and test samples.

  • Reference standards for all known impurities.

  • High-purity solvent (e.g., Methanol, Dichloromethane), GC grade.

  • Carrier gas (e.g., Helium, Nitrogen), high purity.

  • FID gases (Hydrogen and Air), high purity.

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary GC column suitable for the analyte's polarity and volatility (e.g., DB-5, 30m x 0.25mm, 0.25µm film thickness).

  • Autosampler for precise injection.

  • Chromatography Data System (CDS) for data acquisition and processing.

3. Chromatographic Conditions (Example):

  • Inlet Temperature: 250°C

  • Injection Volume: 1.0 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow (Helium): 1.5 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Detector Temperature (FID): 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the KSM reference standard and each known impurity in the selected solvent to a final concentration of ~10 mg/mL.

  • Test Solution: Prepare the KSM test sample at the same concentration (~10 mg/mL) in the same solvent.

5. Method Validation (as per ICH Q2(R1)):

  • Specificity: Inject individual standards and a mixture to ensure peaks are well-resolved.

  • Linearity: Prepare a series of solutions at different concentrations (e.g., 50-150% of nominal) and plot peak area vs. concentration to establish the correlation coefficient (should be >0.99).[9]

  • Precision: Perform replicate injections of the same sample (repeatability) and analyze on different days with different analysts (intermediate precision). Calculate the Relative Standard Deviation (RSD).[9]

  • Accuracy: Determine the recovery of spiked known impurities in the KSM sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

6. Calculation:

  • Purity is typically calculated using the area normalization method, assuming all components have a similar response factor in the FID.

    • % Purity = (Area of KSM Peak / Total Area of All Peaks) * 100

  • For higher accuracy, Relative Response Factors (RRFs) for each impurity relative to the KSM should be determined and used for quantification.

Sourcing and Supply Chain Challenges

The strategic importance of a KSM extends beyond chemistry to encompass its supply chain. In recent years, global events have exposed the fragility of pharmaceutical supply chains, which are often highly concentrated.[5]

Table 2: Quantitative Overview of KSM Sourcing Landscape

MetricValueSource/Comment
KSMs Sole-Sourced from China 41%For APIs approved in the U.S.[10]
KSMs Sole-Sourced from India 16%For APIs approved in the U.S.[10]
APIs Relying on China for at least one KSM 37%Analysis of all APIs.[10]
APIs Relying on India for at least one KSM 22%Analysis of all APIs.[10]

This heavy reliance on a few countries creates significant risks, including:

  • Geopolitical Tensions: Trade disputes and export controls can abruptly halt the supply of critical materials.[5]

  • Logistical Disruptions: Factory accidents, natural disasters, or pandemics can sever key supply nodes.[5]

  • Quality and Regulatory Gaps: Ensuring consistent quality and cGMP compliance from overseas suppliers requires rigorous auditing and quality agreements.[2]

  • Counterfeit Materials: Complex, multi-country sourcing routes can create opportunities for counterfeit or substandard materials to enter the supply chain, posing a direct threat to patient safety.[11]

To mitigate these risks, companies are increasingly adopting a "China Plus One" strategy, diversifying their supplier base to include emerging hubs.[5] Furthermore, there is a growing emphasis on reshoring and developing advanced manufacturing technologies, such as continuous manufacturing and green chemistry, to make domestic production more economically viable.[5][10]

Case Studies

Amoxicillin

The synthesis of the widely prescribed antibiotic amoxicillin provides a clear example of upstream dependency. While the final API is produced in numerous countries, its synthesis relies on four key starting materials, including 6-aminopenicillanic acid (6-APA), which are almost entirely produced in China.[10] This concentration creates a significant vulnerability in the supply chain for a critical medicine.[10]

Imatinib

The blockbuster anticancer drug Imatinib can be synthesized using intermediates derived from ethyl-4-hydroxymethyl benzoate (EHMB).[12] Recent research has shown that EHMB can be produced through the chemical recycling of PET plastic waste, offering a potentially more sustainable and less fossil-fuel-dependent route to this critical KSM.[12]

Acetaminophen (Paracetamol)

4-aminophenol is a well-known KSM in the synthesis of acetaminophen.[13] It is a commercially available chemical used in multiple industries, including the preparation of developers and antioxidants, which helps in its justification as a KSM under ICH Q11.[13] Its role as a significant structural fragment is clear, and its quality directly impacts the final API.

Conclusion

The designation and management of a Key Starting Material is a multidisciplinary exercise that lies at the intersection of synthetic chemistry, analytical science, regulatory affairs, and supply chain management. A successful KSM strategy is built upon a deep understanding of the manufacturing process, a robust analytical control strategy, and a thorough justification that aligns with the principles of ICH Q11. As the pharmaceutical industry navigates an increasingly complex global landscape, building resilience into the KSM supply chain and embracing innovative manufacturing technologies will be paramount to ensuring a consistent and safe supply of essential medicines.

References

Methodological & Application

Synthesis of 2-Fluoro-4-methoxyphenol from Hydroquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the two-step synthesis of 2-Fluoro-4-methoxyphenol, a valuable intermediate in pharmaceutical and agrochemical development, starting from hydroquinone.[1][2] The synthesis involves the methylation of hydroquinone to form 4-methoxyphenol, followed by a regioselective ortho-fluorination.

Step 1: Synthesis of 4-Methoxyphenol from Hydroquinone

The initial step focuses on the selective monomethylation of hydroquinone. One of the most common and effective methods is the reaction of hydroquinone with dimethyl sulfate in the presence of a base, such as sodium hydroxide.[3][4]

Reaction Scheme:
Experimental Protocol:

Materials:

  • Hydroquinone

  • Dimethyl sulfate

  • Sodium hydroxide (10% aqueous solution)

  • Petroleum ether (for recrystallization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel

Procedure: [3]

  • In a three-necked flask, dissolve 1 mole of hydroquinone in 1.25 mole of 10% aqueous sodium hydroxide solution with stirring.

  • With vigorous stirring and cooling (water bath), add 1 mole of dimethyl sulfate dropwise, maintaining the internal temperature below 40°C.

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted dimethyl sulfate.

  • Cool the reaction mixture. The solid product should precipitate.

  • Isolate the solid product by filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from petroleum ether or by vacuum distillation (b.p. 128°C/12 mmHg).

  • To recover any unreacted hydroquinone, the aqueous filtrate and washings can be acidified and extracted with an organic solvent like ether.

Quantitative Data:
ParameterValueReference
Typical Yield60-78%[3][4]
Melting Point55-57 °C[3]
Boiling Point243 °C (atm)[3]
Purity>99% after purification

Step 2: Synthesis of this compound from 4-Methoxyphenol

The second step involves the selective ortho-fluorination of 4-methoxyphenol. A modern and efficient method for this transformation is the use of an electrophilic fluorinating agent, such as Selectfluor, in a photocatalytic reaction.[5] This method offers high regioselectivity for the position ortho to the hydroxyl group.

Reaction Scheme:
Experimental Protocol:

This protocol is adapted from a general method for the direct ortho-fluorination of phenolic compounds.[5]

Materials:

  • 4-Methoxyphenol

  • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Eosin Y (photocatalyst)

  • Acetic acid (10% aqueous solution)

  • Dichloromethane (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Reaction vessel suitable for photochemistry (e.g., borosilicate glass)

  • Visible light source (e.g., blue LED lamp)

  • Silica gel for column chromatography

Procedure: [5]

  • In a suitable reaction vessel, dissolve 1 mmol of 4-methoxyphenol in 4 mL of a 10% aqueous acetic acid solution.

  • To this solution, add 1.5 mmol of Selectfluor and 0.05 mmol of Eosin Y.

  • Irradiate the reaction mixture with a visible light source (e.g., a 12W blue LED lamp) at room temperature with stirring for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Quantitative Data:
ParameterValueReference
Molar Mass142.13 g/mol [2]
AppearanceColorless to yellow clear liquid[6]
Boiling Point94 °C / 4 mmHg[2]
Purity>95% (GC)[6]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams have been generated using the DOT language.

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Methylation of Hydroquinone cluster_step2 Step 2: Ortho-Fluorination of 4-Methoxyphenol HQ Hydroquinone Reaction1 Reaction (Stirring, <40°C, then 100°C) HQ->Reaction1 DMS Dimethyl Sulfate DMS->Reaction1 NaOH NaOH (aq) NaOH->Reaction1 Workup1 Filtration & Washing Reaction1->Workup1 Purification1 Recrystallization or Vacuum Distillation Workup1->Purification1 MP 4-Methoxyphenol Purification1->MP MP_in 4-Methoxyphenol MP->MP_in Intermediate Reaction2 Photocatalytic Reaction (Room Temp, 6h) MP_in->Reaction2 Selectfluor Selectfluor Selectfluor->Reaction2 EosinY Eosin Y EosinY->Reaction2 Light Visible Light Light->Reaction2 Workup2 Extraction & Drying Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Overall workflow for the two-step synthesis of this compound.

Logical Relationship of Reagents and Conditions

Logical_Relationship cluster_synthesis Synthesis of this compound cluster_methylation Methylation cluster_fluorination Ortho-Fluorination Start Hydroquinone Intermediate 4-Methoxyphenol Start->Intermediate Step 1 Final This compound Intermediate->Final Step 2 Reagent1 Dimethyl Sulfate Reagent1->Intermediate Condition1 NaOH, Heat Condition1->Intermediate Reagent2 Selectfluor Reagent2->Final Condition2 Eosin Y, Light Condition2->Final

Caption: Logical relationship of key reagents and conditions in the synthesis.

References

Application Notes and Protocols for Friedel-Crafts Alkylation using 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxyphenol is a versatile aromatic building block of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methoxy group, allows for the strategic synthesis of complex molecules with potential therapeutic applications. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making this scaffold particularly valuable.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts alkylation of this compound, a key reaction for introducing alkyl substituents onto the aromatic ring. This electrophilic aromatic substitution reaction is fundamental for creating a diverse range of derivatives for screening and development. The protocols provided are based on established methodologies for similar phenolic compounds and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 195 °C
Density 1.247 g/mL at 25 °C
Refractive Index n20/D 1.517
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Applications in Drug Discovery

Derivatives of this compound have been investigated for a variety of therapeutic targets. The structural motifs present in its alkylated derivatives are found in inhibitors of several important signaling pathways implicated in diseases such as cancer and inflammation.

For instance, substituted fluorophenoxy moieties are key components of multi-angiokinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][2] These receptors are critical for tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to a growing tumor. Inhibition of these pathways can thus be an effective anti-cancer strategy. Other methoxyphenol derivatives have shown potential as inhibitors of enzymes like myeloperoxidase, which is implicated in atherosclerosis.[3]

Below is a diagram illustrating a simplified signaling pathway for angiokinases and the potential point of inhibition by a derivative of this compound.

Angiokinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS FGFR->RAS PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR Inhibitor->FGFR Inhibitor->PDGFR experimental_workflow start Start reactants 1. Combine this compound and Alkylating Agent in Solvent start->reactants catalyst 2. Add Catalyst (e.g., AlCl₃ or H₂SO₄) at controlled temperature reactants->catalyst reaction 3. Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup 4. Quench Reaction and Perform Aqueous Workup reaction->workup extraction 5. Extract with Organic Solvent and Wash workup->extraction drying 6. Dry Organic Layer and Concentrate extraction->drying purification 7. Purify by Column Chromatography drying->purification characterization 8. Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

Application Notes: The Role of 2-Fluoro-4-methoxyphenol in the Formulation of the Fungicide Bixafen

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluoro-4-methoxyphenol serves as a key chemical intermediate in the synthesis of advanced agrochemicals. Its unique molecular structure, featuring both fluoro and methoxy functional groups, makes it a valuable precursor for creating biologically active compounds with enhanced efficacy and stability.[1] Notably, it is a crucial starting material for the production of Bixafen, a broad-spectrum pyrazole-carboxamide fungicide. Bixafen is highly effective against a range of fungal diseases in cereal crops and belongs to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, categorized under FRAC (Fungicide Resistance Action Committee) Group 7.

Mechanism of Action of Bixafen: Bixafen's fungicidal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, which is a critical component of the mitochondrial respiratory chain (Complex II) in fungi. By blocking this enzyme, Bixafen disrupts the fungal pathogen's energy production (ATP synthesis), leading to the cessation of growth and eventual cell death. This targeted mode of action makes it a potent tool for managing economically significant plant diseases.

Spectrum of Activity: Bixafen has demonstrated excellent protective and curative properties against a wide array of fungal pathogens in cereal crops such as wheat and barley.[2] Key target diseases include:

  • Septoria tritici blotch (Zymoseptoria tritici)

  • Leaf rust (Puccinia triticina)

  • Stripe rust (Puccinia striiformis)

  • Net blotch (Pyrenophora teres)

  • Sclerotinia stem rot (Sclerotinia sclerotiorum)

Formulation Strategy: In practice, Bixafen is often formulated as a co-pack or mixture with fungicides that have a different mode of action to enhance its spectrum of activity and to manage the development of fungal resistance. A common and effective partner for Bixafen is prothioconazole, a demethylation inhibitor (DMI) fungicide from FRAC Group 3. This combination provides a robust, multi-pronged approach to disease control. Commercial formulations are typically available as emulsifiable concentrates (EC).

Quantitative Efficacy Data

The efficacy of Bixafen has been quantified against various fungal pathogens by determining its 50% effective concentration (EC50), which is the concentration of the fungicide required to inhibit 50% of fungal growth in vitro. Lower EC50 values are indicative of higher fungicidal activity.

Fungal SpeciesCropEC50 Range (µg/mL)Mean EC50 (µg/mL)Reference
Sclerotinia sclerotiorumOilseed Rape0.0417 - 0.47320.1968 ± 0.1053
Pyrenophora teres f. teresBarley< 0.1 (sensitive isolates)Not specified
Zymoseptoria triticiWheat0.037 - 2.6Not specified

Signaling Pathway and Experimental Workflows

Bixafen_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrial Inner Membrane Mitochondrion Mitochondrion Complex_II Complex II (Succinate Dehydrogenase) ETC Electron Transport Chain Complex_II->ETC Electrons Fumarate Fumarate Complex_II->Fumarate Product ATP ATP Complex_II->ATP Energy Production Blocked ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP_Synthase->ATP Produces Bixafen Bixafen Bixafen->Complex_II Inhibits Succinate Succinate Succinate->Complex_II Substrate Cell_Death Cell_Death ATP->Cell_Death Depletion Leads to Synthesis_and_Efficacy_Workflow cluster_synthesis Synthesis Pathway cluster_testing Efficacy Testing A This compound B 2-Fluoro-4-methoxy-nitrobenzene A->B Nitration C 2-Amino-5-fluorophenol B->C Demethylation & Reduction D 2-(3,4-Dichlorophenyl)-4-fluoroaniline C->D Coupling Reaction E Bixafen D->E Amide Formation F In Vitro Assay (EC50 Determination) E->F Poisoned Food Technique G In Vivo Greenhouse Trial F->G Dose-Response Evaluation H Field Trial G->H Field Efficacy Assessment

References

Application of 2-Fluoro-4-methoxyphenol in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenol is a versatile aromatic compound with significant potential in the field of materials science. Its unique combination of a fluorine substituent and a methoxy group on a phenolic backbone makes it an attractive monomer for the synthesis of high-performance polymers. The incorporation of fluorine imparts desirable properties such as enhanced thermal stability, chemical resistance, hydrophobicity, and low dielectric constants, making polymers derived from this monomer suitable for advanced applications in coatings, electronics, and specialty materials.[1][2][3] This document provides detailed application notes and a plausible experimental protocol for the synthesis and characterization of poly(this compound).

Introduction to Fluorinated Aromatic Polymers

Fluorinated aromatic polymers are a class of high-performance materials known for their exceptional properties.[1][2] The strong carbon-fluorine bond contributes to high thermal and chemical stability.[2][3] The presence of fluorine atoms also leads to low surface energy, resulting in hydrophobic and oleophobic surfaces, and low dielectric constants, which are crucial for applications in microelectronics.[1][4][5] Aromatic polymers, such as poly(arylene ether)s and polyimides, benefit from fluorination as it can improve their processability by increasing solubility without compromising their high-temperature performance.[1]

This compound serves as a valuable building block for creating fluorinated aromatic polymers, specifically poly(phenylene oxide) (PPO) derivatives. These materials are expected to exhibit a combination of the desirable properties of both the fluorinated backbone and the polyether structure.

Potential Applications

Polymers derived from this compound are anticipated to be suitable for a range of high-performance applications:

  • High-Performance Coatings: The inherent chemical resistance and hydrophobicity of fluorinated polymers make them ideal for protective coatings in harsh environments.[6][7] These coatings can offer excellent protection against corrosion, moisture, and chemical attack.

  • Low-Dielectric Materials: The low polarizability of the C-F bond contributes to a low dielectric constant, a critical property for materials used in high-frequency communication and integrated circuits to reduce signal delay and power dissipation.[1][4][8][9][10]

  • Advanced Composites: The high thermal stability of these polymers makes them suitable as matrix resins for advanced composites used in the aerospace and automotive industries, where materials are exposed to extreme temperatures.

  • Membranes for Gas Separation: The introduction of bulky fluorinated groups can increase the fractional free volume in a polymer matrix, which is beneficial for membrane-based gas separation applications.[1]

Experimental Protocol: Synthesis of Poly(this compound) via Oxidative Coupling Polymerization

3.1. Materials

ReagentFormulaM.W. ( g/mol )PuritySupplier
This compoundC₇H₇FO₂142.13>97%e.g., Sigma-Aldrich, TCI
Copper(I) chlorideCuCl98.99≥99%e.g., Sigma-Aldrich
N,N,N',N'-Tetramethylethylenediamine (TMEDA)C₆H₁₆N₂116.21≥99%e.g., Sigma-Aldrich
TolueneC₇H₈92.14Anhydrouse.g., Sigma-Aldrich
MethanolCH₄O32.04ACS Reagente.g., Fisher Scientific
Hydrochloric acid (HCl)HCl36.461 M aq.e.g., VWR
OxygenO₂32.00High purityN/A

3.2. Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet/outlet adapters

  • Condenser

  • Thermometer

  • Oxygen supply with a flow meter

  • Buchner funnel and filter paper

3.3. Procedure

  • Catalyst Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and gas inlet/outlet, add copper(I) chloride (e.g., 0.1 g, 1 mmol) and TMEDA (e.g., 0.12 g, 1 mmol) to 50 mL of anhydrous toluene.

  • Reaction Setup: Stir the mixture under a gentle stream of oxygen for 15-20 minutes to form the active catalyst complex, which should result in a colored solution.

  • Monomer Addition: Dissolve this compound (e.g., 2.84 g, 20 mmol) in 50 mL of anhydrous toluene and add it to the catalyst solution.

  • Polymerization: Continue to bubble oxygen through the reaction mixture at a controlled rate while stirring vigorously at room temperature. The polymerization progress can be monitored by the increase in viscosity of the solution. The reaction is typically allowed to proceed for 4-24 hours.

  • Polymer Precipitation: After the desired reaction time, stop the oxygen flow and pour the viscous polymer solution into a large excess of methanol (e.g., 500 mL) containing a small amount of hydrochloric acid (e.g., 5 mL of 1 M HCl) with vigorous stirring. This will precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

3.4. Characterization

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties using standard polymer characterization techniques.

Characterization TechniquePurpose
FTIR Spectroscopy To confirm the presence of characteristic functional groups and the formation of the ether linkage in the polymer backbone.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the detailed chemical structure of the polymer and confirm the regioselectivity of the polymerization.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by determining the decomposition temperature.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Expected Properties of Poly(this compound)

Based on the properties of similar fluorinated aromatic polymers, the following characteristics can be anticipated for poly(this compound).

PropertyExpected Value/CharacteristicRationale/Reference
Thermal Stability (TGA) Decomposition temperature > 300 °CFluorinated polymers exhibit high thermal stability due to the strong C-F bond.[2][3]
Glass Transition Temperature (DSC) Tg > 150 °CAromatic backbone provides rigidity, leading to a high Tg.
Solubility Soluble in common organic solvents like THF, chloroform, and DMFThe fluorine and methoxy groups can enhance solubility compared to non-substituted aromatic polymers.[1]
Dielectric Constant < 3.0 at 1 MHzThe presence of fluorine atoms lowers the dielectric constant.[1][4]
Water Absorption < 0.5%Fluorinated polymers are hydrophobic, leading to low moisture uptake.[8]
Contact Angle (Water) > 90°The low surface energy imparted by fluorine results in a hydrophobic surface.[2]

Visualizations

Proposed Polymerization Scheme

Polymerization monomer This compound process Oxidative Coupling Polymerization monomer->process catalyst Cu(I)/TMEDA Catalyst + O2 catalyst->process polymer Poly(this compound) process->polymer

Caption: Oxidative coupling polymerization of this compound.

Experimental Workflow

Workflow start Start catalyst Catalyst Preparation (CuCl + TMEDA in Toluene under O2) start->catalyst monomer Monomer Addition (this compound in Toluene) catalyst->monomer polymerization Polymerization (Vigorous stirring under O2 flow) monomer->polymerization precipitation Polymer Precipitation (Pour into acidic Methanol) polymerization->precipitation purification Purification (Filtration and washing with Methanol) precipitation->purification drying Drying (Vacuum oven) purification->drying characterization Characterization (FTIR, NMR, GPC, TGA, DSC) drying->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and characterization.

Structure-Property Relationships

Properties monomer This compound Structure fluorine Fluorine Substituent monomer->fluorine methoxy Methoxy Group monomer->methoxy aromatic Aromatic Ring monomer->aromatic thermal High Thermal Stability fluorine->thermal chemical Chemical Resistance fluorine->chemical dielectric Low Dielectric Constant fluorine->dielectric hydrophobicity Hydrophobicity fluorine->hydrophobicity solubility Enhanced Solubility methoxy->solubility aromatic->thermal properties Polymer Properties

Caption: Influence of monomer structure on polymer properties.

References

Application Notes and Protocols: 2-Fluoro-4-methoxyphenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methoxyphenol is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methoxy group on an aromatic ring, offers a powerful combination of reactivity and functionality. The fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1] The hydroxyl and methoxy groups provide reactive handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures. These characteristics make this compound a key intermediate in the synthesis of a range of biologically active compounds, including analgesics, anti-inflammatory drugs, herbicides, and fungicides.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Appearance Colorless to yellow clear liquid
Boiling Point 94 °C at 4 mmHg
Synonyms 3-Fluoro-4-hydroxyanisole

Key Applications and Synthetic Protocols

This compound serves as a crucial starting material for the synthesis of more complex molecules through various chemical transformations. Below are detailed application notes and representative protocols for key reactions.

Electrophilic Aromatic Substitution: Nitration for the Synthesis of Pharmaceutical Intermediates

A key application of this compound is in the synthesis of nitrated derivatives, which are precursors to important pharmaceuticals. For instance, 4-fluoro-2-methoxy-5-nitrophenol is a pivotal intermediate in the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of uterine fibroids.

This protocol is a representative procedure for the regioselective nitration of this compound.

Materials:

  • This compound

  • Fuming Nitric Acid

  • Sulfuric Acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add concentrated sulfuric acid (1.0 eq) to the cooled solution, maintaining the temperature at 0 °C.

  • In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 2-fluoro-4-methoxy-5-nitrophenol.

Quantitative Data (Representative):

ParameterValue
Yield 70-85%
Purity (by HPLC) >98%
O-Alkylation for the Introduction of Diverse Functional Groups

The phenolic hydroxyl group of this compound is a versatile handle for introducing a wide range of functionalities via O-alkylation reactions, such as the Williamson ether synthesis. This allows for the synthesis of a library of derivatives with potentially modulated biological activities.

This protocol describes a general procedure for the O-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValue
Yield 85-95%
Purity (by NMR) >97%
C-C Bond Formation: Friedel-Crafts Alkylation

The electron-rich aromatic ring of this compound is susceptible to electrophilic substitution, such as Friedel-Crafts alkylation. This reaction allows for the introduction of alkyl groups at the positions ortho to the activating hydroxyl group, further diversifying the molecular scaffold.

This protocol provides a representative method for the ortho-alkylation of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., t-butyl chloride)

  • Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the Lewis acid catalyst (1.1 eq) portion-wise to the stirred solution.

  • Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of cold 1 M HCl.

  • Extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

ParameterValue
Yield 60-75%
Purity (by GC-MS) >95%

Application in the Synthesis of Bioactive Molecules: Linzagolix

As mentioned, a nitrated derivative of this compound is a key building block for the synthesis of Linzagolix. Linzagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.

Mechanism of Action and Signaling Pathway

Linzagolix competitively binds to and blocks the GnRH receptors in the pituitary gland. This action inhibits the downstream signaling cascade, leading to a rapid and dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduced levels of LH and FSH, in turn, decrease the production of estrogen by the ovaries. This mechanism of action is beneficial in the treatment of estrogen-dependent conditions such as uterine fibroids and endometriosis.

Linzagolix_Signaling_Pathway cluster_pituitary GnRH GnRH Pituitary Pituitary Gland GnRH->Pituitary Stimulates GnRHR GnRH Receptor GnRH->GnRHR Binds to LH_FSH LH & FSH Release GnRHR->LH_FSH Activates Linzagolix Linzagolix Linzagolix->GnRHR Blocks Ovaries Ovaries LH_FSH->Ovaries Stimulates Estrogen Estrogen Production Ovaries->Estrogen Leads to UterineFibroids Uterine Fibroids / Endometriosis Estrogen->UterineFibroids Promotes Growth

Caption: GnRH signaling pathway and the inhibitory action of Linzagolix.

Experimental Workflow for Synthesis of a Linzagolix Precursor

The following diagram illustrates a simplified workflow for the synthesis of a key precursor to Linzagolix, starting from this compound.

Synthesis_Workflow start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate1 2-Fluoro-4-methoxy- 5-nitrophenol nitration->intermediate1 o_alkylation O-Alkylation (Alkyl Halide, Base) intermediate1->o_alkylation intermediate2 Linzagolix Precursor o_alkylation->intermediate2 further_steps Further Synthetic Steps intermediate2->further_steps end Linzagolix further_steps->end

References

Application Notes and Protocols for the Use of 2-Fluoro-4-methoxyphenol in Analgesic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-fluoro-4-methoxyphenol as a key intermediate in the synthesis of novel analgesic compounds. While direct experimental data on analgesic derivatives of this compound is emerging, its structural similarity to known pharmacophores suggests significant potential in this therapeutic area. This document outlines a prospective analysis, including hypothetical synthetic pathways and detailed, established protocols for the evaluation of analgesic and anti-inflammatory activity.

Introduction

This compound is a versatile chemical intermediate increasingly utilized in pharmaceutical development. Notably, it serves as a valuable building block in the synthesis of analgesics and anti-inflammatory drugs[1]. The strategic incorporation of a fluorine atom into a phenol structure can enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of new drug candidates. The methoxy and phenol groups offer reactive sites for further chemical modifications to generate a diverse library of compounds for screening.

Hypothetical Synthesis of a Novel Analgesic Candidate

Based on the chemical properties of this compound and common synthetic routes for phenolic analgesics, a plausible synthetic pathway to a novel analgesic candidate is proposed. This hypothetical pathway involves the well-established Williamson ether synthesis followed by N-acylation, analogous to the synthesis of derivatives from similar phenolic compounds.

Reaction Scheme:

G A This compound R1 Ethyl Bromoacetate (Base, e.g., K2CO3) A->R1 B Intermediate Ether R2 Ammonia B->R2 C Amine Intermediate R3 Acetyl Chloride (Base, e.g., Pyridine) C->R3 D Final Analgesic Candidate R1->B R2->C R3->D G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins (e.g., PGE2) C->D E Pain & Inflammation D->E F Novel Analgesic (from this compound) F->C Inhibition G A Synthesis of Derivatives from this compound B In Vitro Screening (e.g., COX Inhibition) A->B C Lead Compound Identification B->C D In Vivo Efficacy Studies (e.g., Writhing Test) C->D E Preclinical Development D->E

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 2-Fluoro-4-methoxyphenol. This fluorinated phenol is a valuable building block in medicinal chemistry, enabling the synthesis of a diverse range of substituted aromatic compounds. The strategic incorporation of fluorine can enhance the pharmacological properties of drug candidates, such as metabolic stability, binding affinity, and bioavailability.[1][2][3]

The electron-withdrawing nature of the fluorine atom, although modest, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion. The methoxy and hydroxyl groups on the ring also influence its reactivity and provide handles for further synthetic modifications.

Reaction Principle

Nucleophilic aromatic substitution on this compound typically proceeds through a bimolecular addition-elimination mechanism, known as the SNAr pathway.[4][5] A nucleophile attacks the electron-deficient carbon atom attached to the fluorine, forming a resonance-stabilized intermediate called a Meisenheimer complex.[4][5][6] The negative charge of this complex is delocalized across the aromatic ring. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4][5] Fluorine is an effective leaving group in SNAr reactions because its high electronegativity helps to stabilize the transition state leading to the Meisenheimer complex.[7][8]

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes a general procedure for the synthesis of 2-(piperidin-1-yl)-4-methoxyphenol.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 142.1 mg), potassium carbonate (2.0 mmol, 276.4 mg), and anhydrous dimethylformamide (10 mL).

  • Add piperidine (1.2 mmol, 102.2 mg, 0.12 mL) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(piperidin-1-yl)-4-methoxyphenol.

Safety Precautions:

  • Handle this compound and piperidine in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Reaction with a Phenolic Nucleophile (e.g., 4-Methoxyphenol)

This protocol details the SNAr reaction with another phenol, which requires a base to deprotonate the nucleophilic phenol.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend 4-methoxyphenol (1.2 mmol, 149.0 mg) and potassium carbonate (2.0 mmol, 276.4 mg) in anhydrous DMSO (10 mL).[9]

  • Add this compound (1.0 mmol, 142.1 mg) to the suspension.

  • Heat the mixture to 140 °C and maintain for at least 30 minutes.[9]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the mixture in an ice-water bath for a minimum of 10 minutes, then add water (20 mL) and stir thoroughly.[9]

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenols, followed by a brine wash (15 mL).[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography to yield the corresponding diaryl ether.

Data Presentation

The following table summarizes representative data for nucleophilic aromatic substitution reactions on similar fluorinated aromatic compounds. These conditions can serve as a starting point for optimizing reactions with this compound.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)Reference Compound
PiperidinePiperidine (2 eq.), K₂CO₃ (2 eq.)DMF1280954-Ethoxy-2-fluoro-1-nitrobenzene
MorpholineMorpholine (2 eq.), Et₃N (2 eq.)DMSO1090924-Ethoxy-2-fluoro-1-nitrobenzene
AnilineAniline (1.5 eq.), NaH (1.5 eq.)THF2460854-Ethoxy-2-fluoro-1-nitrobenzene
4-Methoxyphenol4-Methoxyphenol (1 eq.), K₂CO₃ (excess)DMSO0.514042 (avg)4-Fluorobenzaldehyde

Table adapted from literature data on analogous SNAr reactions.[4][9] Yields and conditions are illustrative and will require optimization for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution reaction of this compound.

G Generalized SNAr Workflow reagents 1. Reagent Preparation - this compound - Nucleophile (e.g., Amine) - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., DMF) reaction 2. Reaction Setup - Combine reagents in flask - Heat to specified temperature (e.g., 80-100 °C) reagents->reaction Combine & Heat monitoring 3. Reaction Monitoring - TLC or HPLC analysis reaction->monitoring Monitor Progress workup 4. Aqueous Workup - Quench with water - Extraction with organic solvent monitoring->workup Upon Completion purification 5. Purification - Column Chromatography or Recrystallization workup->purification analysis 6. Product Analysis - NMR, MS, etc. purification->analysis G SNAr Addition-Elimination Mechanism sub Substrate (this compound) meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) product Product meisenheimer->product - F⁻ (Elimination) lg Leaving Group (F⁻) G Hypothetical Kinase Inhibition Pathway cluster_cell Cell receptor Receptor kinaseA Kinase A receptor->kinaseA Signal kinaseB Kinase B kinaseA->kinaseB Phosphorylates transcription_factor Transcription Factor kinaseB->transcription_factor Activates response Cellular Response (e.g., Proliferation) transcription_factor->response inhibitor Kinase Inhibitor (Derived from SNAr Product) inhibitor->kinaseB Inhibits

References

Application Notes and Protocols for the Quantification of 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Fluoro-4-methoxyphenol in various sample matrices. The protocols described herein are based on common analytical techniques and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

This compound is a substituted phenolic compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is essential for its development and quality control. This document outlines three robust analytical methods for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable method depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix.[1]

Comparative Overview of Analytical Methods

The choice of analytical technique is critical for achieving reliable quantitative results. Below is a summary of the performance characteristics of the three primary methods for the analysis of phenolic compounds like this compound.[1]

Table 1: Comparison of Analytical Methodologies

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateVery HighHigh
Sensitivity ng/mL to µg/mLpg/mL to ng/mLpg/mL to ng/mL
Sample Throughput HighHighModerate
Sample Preparation Simple (e.g., dilution, filtration)Moderate (e.g., protein precipitation)Complex (often requires derivatization)
Instrumentation Cost Low to ModerateHighModerate to High
Matrix Effect Low to ModerateModerate to HighLow
Compound Volatility Not RequiredNot RequiredRequired

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of this compound, which possesses a UV chromophore.[1] This method offers high robustness for routine analysis.

Experimental Protocol

3.1.1. Sample Preparation (for Plasma Samples)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

3.1.2. Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector can be used.[2]

Table 2: HPLC-UV Method Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 25 °C
UV Detection Wavelength Set at the absorbance maximum of this compound (determined by UV scan)

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Plasma Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 p7 Filtration p6->p7 a1 Injection into HPLC System p7->a1 a2 Chromatographic Separation (C18) a1->a2 a3 UV Detection a2->a3 a4 Data Acquisition and Quantification a3->a4

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[1]

Experimental Protocol

4.1.1. Sample Preparation The sample preparation protocol is the same as for HPLC-UV analysis.

4.1.2. LC-MS/MS Conditions A UHPLC system coupled to a triple quadrupole mass spectrometer is recommended.[1]

Table 3: LC-MS/MS Method Parameters

ParameterValue
LC System UHPLC
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative[1]
MRM Transitions Precursor and product ions to be determined by infusion of a standard solution

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Biological Sample p2 Protein Precipitation p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 a1 UHPLC Separation p4->a1 a2 Electrospray Ionization (ESI) a1->a2 a3 Mass Spectrometry (MRM Detection) a2->a3 a4 Quantification a3->a4

Caption: Workflow for LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility.[1]

Experimental Protocol

5.1.1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic extract to dryness.

  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[1]

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.[1]

  • The derivatized sample is then ready for injection into the GC-MS system.

5.1.2. GC-MS Conditions

Table 4: GC-MS Method Parameters

ParameterValue
GC Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[1]
Carrier Gas Helium at a constant flow of 1.2 mL/min[1]
Injection Mode Splitless[1]
Oven Temperature Program Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min[1]
Mass Spectrometer Single or Triple Quadrupole
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Mode Selected Ion Monitoring (SIM) for target ions

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis p1 Sample p2 Liquid-Liquid Extraction p1->p2 p3 Evaporation p2->p3 p4 Derivatization (e.g., with BSTFA) p3->p4 a1 GC Injection p4->a1 a2 Capillary Column Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Detection (SIM Mode) a3->a4

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods presented provide a range of options for the quantitative determination of this compound. The choice of method should be guided by the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. For routine analysis with moderate sensitivity needs, HPLC-UV is a reliable and economical choice. For trace-level quantification in complex matrices, LC-MS/MS offers superior performance. GC-MS provides an alternative for volatile compounds or those that can be readily derivatized. Each method should be properly validated according to the relevant regulatory guidelines to ensure data quality and reliability.

References

Application Note: HPLC-UV Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AN-HPLC-PC-001

Abstract

This application note provides a detailed protocol for the quantitative analysis of phenolic compounds in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described methodology is applicable for the separation and quantification of a wide range of phenolic compounds, including phenolic acids and flavonoids. This document offers a comprehensive guide for researchers, scientists, and professionals in drug development, covering sample preparation, chromatographic conditions, and method validation parameters.

Introduction

Phenolic compounds are a large and diverse group of secondary metabolites found in plants, and they are of great interest due to their antioxidant properties and potential health benefits. Accurate and reliable quantification of these compounds is crucial for quality control, research, and development in the food, pharmaceutical, and cosmetic industries. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This method allows for the separation and quantification of individual phenolic compounds within a complex mixture.[2]

Principle of the Method

The separation of phenolic compounds is typically achieved using reversed-phase HPLC (RP-HPLC).[2][3] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Phenolic compounds are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds have a stronger interaction with the stationary phase and therefore elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. The separated compounds are then detected by a UV-Vis detector at a specific wavelength corresponding to their maximum absorbance.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is crucial for accurate analysis and depends on the sample matrix. A general procedure for solid samples (e.g., plant material, food products) is outlined below. For liquid samples like wine, a solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering substances.[4][5]

Materials:

  • Methanol (HPLC grade)

  • Ethanol (optional, for extraction)

  • Ultrapure water

  • Formic acid or Acetic acid (for acidification of extraction solvent)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm or 0.22 µm)

Protocol for Solid Samples:

  • Homogenization: Grind the dried sample to a fine powder.

  • Extraction:

    • Weigh an appropriate amount of the powdered sample (e.g., 0.1 - 1.0 g) into a centrifuge tube.

    • Add a suitable volume of extraction solvent (e.g., 10 mL of methanol/water 80:20, v/v, acidified with 0.1% formic acid).

    • Vortex the mixture for 1-2 minutes.

    • Perform ultrasonic extraction in a water bath for 30-60 minutes at room temperature.[6]

  • Centrifugation: Centrifuge the extract at a high speed (e.g., 4000-10000 x g) for 10-15 minutes to pellet the solid particles.[6]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • Storage: If not analyzed immediately, store the extracts at 4°C in the dark.[1]

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

Chromatographic Conditions:

  • Mobile Phase A: Ultrapure water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or acetic acid.

  • Flow Rate: 0.8 - 1.0 mL/min.[6]

  • Column Temperature: 25 - 40°C.[1][9]

  • Injection Volume: 10 - 20 µL.

  • UV Detection: Monitoring at multiple wavelengths is recommended for optimal detection of different classes of phenolic compounds (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).[9] A Diode Array Detector (DAD) is highly beneficial as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification.

Gradient Elution Program:

A gradient elution is typically required to achieve good separation of a wide range of phenolic compounds with varying polarities.[10] A representative gradient program is provided below. This may need to be optimized depending on the specific compounds of interest and the column used.

Time (min)% Mobile Phase A% Mobile Phase B
0955
59010
257030
405050
451090
501090
55955
60955
Preparation of Standards and Calibration
  • Stock Solutions: Prepare individual stock solutions of phenolic compound standards (e.g., gallic acid, caffeic acid, quercetin, etc.) at a concentration of 1000 µg/mL in methanol.[1][7] Store these solutions at 4°C.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve with at least five concentration levels.[11] The concentration range should bracket the expected concentrations of the analytes in the samples.

  • Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of each analyte. The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be > 0.99.[1][12]

Data Presentation

The quantitative data for a selection of common phenolic compounds, including their typical retention times, optimal UV detection wavelengths, and method validation parameters from literature, are summarized in the table below.

CompoundClassRetention Time (min)λmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Gallic AcidPhenolic Acid~5-8270-2800.5 - 1000.1 - 1.50.3 - 4.595 - 105
CatechinFlavanol~12-182801 - 1000.2 - 0.50.6 - 1.598 - 102
Caffeic AcidPhenolic Acid~15-22320-3250.5 - 500.1 - 0.30.3 - 0.997 - 103
EpicatechinFlavanol~18-252801 - 1000.2 - 0.50.6 - 1.598 - 102
p-Coumaric AcidPhenolic Acid~22-30308-3120.5 - 500.1 - 0.40.3 - 1.296 - 104
Ferulic AcidPhenolic Acid~25-33320-3250.5 - 500.1 - 0.30.3 - 0.997 - 103
RutinFlavonol~28-36257, 3551 - 1000.3 - 1.50.9 - 4.595 - 105
QuercetinFlavonol~35-45255, 3701 - 1000.2 - 0.60.6 - 1.898 - 102
KaempferolFlavonol~40-50265, 3651 - 1000.2 - 0.50.6 - 1.597 - 103

Note: Retention times are approximate and can vary significantly depending on the specific column, mobile phase composition, and gradient program. LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are indicative and method-dependent. Recovery values are typically determined by spiking experiments.[5][12]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification sample Solid Sample (e.g., Plant Material) homogenize Homogenization (Grinding) sample->homogenize extraction Solvent Extraction (e.g., 80% Methanol, Ultrasonication) homogenize->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_vial HPLC Vial filter->hplc_vial autosampler Autosampler Injection hplc_vial->autosampler hplc_column HPLC Column (C18) autosampler->hplc_column uv_detector UV Detector hplc_column->uv_detector data_system Data Acquisition System uv_detector->data_system chromatogram Chromatogram Generation data_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve (from Standards) calibration_curve->quantification results Results (Concentration) quantification->results

Caption: Experimental workflow for HPLC-UV analysis of phenolic compounds.

G cluster_column Reversed-Phase HPLC Column cluster_compounds Phenolic Compounds column Mobile Phase (Polar) Stationary Phase (Nonpolar, C18) polar Polar Phenolic (e.g., Gallic Acid) column:f0->polar Weak Interaction (Elutes Early) nonpolar Nonpolar Phenolic (e.g., Quercetin) column:f1->nonpolar Strong Interaction (Elutes Later) elution Elution polar->elution nonpolar->elution injection Sample Injection injection->column:f0

Caption: Separation principle of phenolic compounds in RP-HPLC.

References

Application Notes and Protocols for the GC-MS Analysis of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds, particularly per- and poly-fluoroalkyl substances (PFAS), are of significant interest across environmental, pharmaceutical, and industrial sectors due to their unique chemical properties, persistence, and potential health impacts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and essential analytical technique for the identification and quantification of volatile and semi-volatile fluorinated compounds.[1][2] While liquid chromatography (LC-MS) is commonly used for non-volatile PFAS, GC-MS is crucial for a comprehensive analysis of volatile precursors like fluorotelomer alcohols (FTOHs), perfluorooctane sulfonamides (FOSAs), and other emerging fluorinated compounds that are not amenable to LC-MS techniques.[3][4]

This document provides detailed methodologies, experimental protocols, and quantitative data for the analysis of various fluorinated organic compounds using GC-MS.

Methodology Overview: A General Workflow

The analysis of fluorinated compounds by GC-MS follows a structured workflow, from sample collection to final data analysis. Key considerations at each step are crucial to prevent contamination and ensure accurate, reproducible results.[5]

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Air, Soil, etc.) Extraction Extraction / Concentration (SPME, TD, SPE, LLE) Sample->Extraction Derivatization Derivatization (If Required) Extraction->Derivatization For non-volatile or polar analytes GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Identification) GC->MS Qualitative Qualitative Analysis (Library Matching) MS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MS->Quantitative Report Reporting Qualitative->Report Quantitative->Report

General workflow for GC-MS analysis of fluorinated compounds.

Key Experimental Protocols

Protocol 1: Volatile PFAS in Water by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of volatile fluorinated compounds such as Fluorotelomer Iodides (FTIs), Fluorotelomer Acrylates (FTACs), FTOHs, and Perfluoroalkane Sulfonamides (FASAs) in drinking water.[6]

1. Sample Preparation (HS-SPME)

  • Transfer a 10 mL water sample into a 20 mL glass headspace vial.[4]

  • Add internal standards (e.g., mass-labeled FTOHs, FASAs) to each vial. For calibration standards, spike with appropriate concentrations (e.g., 1 to 2000 ng/L).[4]

  • Add Sodium Chloride (NaCl) to achieve a final concentration of 2% (w/v) to enhance the partitioning of volatile analytes into the headspace.[4]

  • Seal the vial immediately with a PTFE-lined septum and cap.

  • Vortex the sample for 30 seconds.[4]

  • Place the vial in the autosampler tray for automated HS-SPME extraction.

  • SPME Parameters:

    • Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[6]

    • Incubation/Equilibration Time: 5 minutes at 50°C.[6][7]

    • Extraction Time: 30 minutes at 50°C with agitation.[6][7]

    • Desorption Time: 7 minutes at 240°C in the GC inlet.[7]

2. GC-MS Parameters

  • GC System: Shimadzu GC-2030 or equivalent.[4]

  • Injection Port: 240°C, Splitless mode.[4]

  • Carrier Gas: Helium at a linear velocity of 45 cm/sec.[4]

  • Column: SH-I-624Sil MS (30 m x 0.25 mm ID x 1.40 µm) or equivalent mid-polar column.[4]

  • Oven Program: 40°C (hold 7 min), ramp 5°C/min to 190°C, then ramp 40°C/min to 300°C (hold 5 min).[4]

  • MS System: Shimadzu GCMS-TQ8040 NX or equivalent triple quadrupole or single quadrupole MS.[4]

  • Ion Source Temp: 230°C.[8]

  • Interface Temp: 280°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity. Full Scan (e.g., m/z 50-600) can be used for initial screening.[6][9]

Protocol 2: Semi-Volatile PFAS in Air by Thermal Desorption (TD) GC-MS/MS

This protocol is designed for the analysis of trace-level FTOHs, and other semi-volatile PFAS in indoor or ambient air.[10][11][12]

1. Sample Preparation (Thermal Desorption)

  • Sampling: Collect air samples by drawing a known volume of air (e.g., 20 L) through a sorbent tube packed with a suitable sorbent like Tenax TA.[11][13]

  • Internal Standard Spiking: Spike the conditioned sorbent tube with a known amount of a gaseous internal standard.[11]

  • Thermal Desorption Parameters:

    • Desorption: Desorb the tube in splitless mode with helium flow (50 mL/min) at 300°C for 3-8 minutes.[14][15]

    • Cryo-focusing: Analytes are trapped in a cooled injection system (CIS) at a low temperature (e.g., 10°C or -70°C) on a Tenax-filled liner to focus the analytes into a sharp band.[14][15]

    • Injection: Rapidly heat the CIS (e.g., to 280°C) to transfer analytes to the GC column.[14]

2. GC-MS/MS Parameters

  • GC System: Agilent 8890 GC or equivalent.[10]

  • Column: Agilent J&W VF-200ms (30 m × 0.25 mm, 1 µm) or DB-624.[10][14]

  • Carrier Gas: Helium, constant flow mode.[10]

  • Oven Program: 40°C (hold 2 min), ramp 15°C/min to 130°C, then ramp 25°C/min to 240°C (hold 6 min).[15]

  • MS System: Agilent 7000E GC/TQ, Thermo Scientific TSQ 9610 Triple Quadrupole MS, or equivalent.[11][14]

  • Ionization Mode: Electron Ionization (EI).[10]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[14][16]

Protocol 3: Perfluorocarboxylic Acids (PFCAs) in Water with Derivatization

Non-volatile PFCAs require derivatization to increase their volatility for GC-MS analysis. This protocol uses isobutyl chloroformate (IBCF).

1. Sample Preparation & Derivatization

  • Extraction: Pre-concentrate PFCAs from a water sample using Solid Phase Extraction (SPE).

  • Elution & Evaporation: Elute the PFCAs from the SPE cartridge with a suitable solvent (e.g., methanol) and evaporate the eluate to dryness under a gentle stream of nitrogen.[17]

  • Derivatization Reaction:

    • Reconstitute the dried residue in acetonitrile.

    • Add pyridine (as a catalyst) followed by isobutyl chloroformate (IBCF) as the derivatizing agent.

    • The reaction converts the carboxylic acids into more volatile isobutyl esters.

  • Extraction of Derivatives: After the reaction, extract the derivatized PFCAs into an organic solvent like hexane for injection into the GC-MS.

2. GC-MS Parameters

  • GC System: HP 6890 or equivalent.[8]

  • Injection Port: 250°C, Splitless mode.[8]

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[8]

  • Oven Program: 50°C (hold 2 min), ramp 10°C/min to 110°C, then ramp 25°C/min to 280°C (hold 5 min).[8]

  • MS System: Quadrupole mass spectrometer.[8]

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the PFCA-isobutyl esters.

Data Presentation: Quantitative Performance

The following tables summarize typical quantitative performance data for various GC-MS methods applied to fluorinated compounds.

Table 1: Performance Data for Volatile PFAS in Water by HS-SPME-GC-MS

Compound Class Analyte Linearity (R²) LOQ (ng/L) Recovery (%) Reference
FTOHs 6:2 FTOH ≥ 0.994 1.0 - 2.5 76 - 128 [4][7]
8:2 FTOH ≥ 0.994 1.0 - 2.5 76 - 128 [4][7]
FASAs N-MeFOSA ≥ 0.993 2.5 64 - 129 [6][7]
N-EtFOSA ≥ 0.993 2.5 64 - 129 [6][7]
FTACs 6:2 FTAC ≥ 0.993 2.5 64 - 129 [6][7]

| PFIs | 1-Perfluorobutyl iodide | ≥ 0.993 | 5.0 | N/A |[6] |

Table 2: Performance Data for PFAS Precursors in Textiles by GC-CI-MS

Compound IDL (ng/mL) LOQ (ng/mL) Accuracy (%) Reference
FTAcrs 3.0 5.0 ±20% of spiked conc. [18]
FOSAs 2.0 5.0 ±20% of spiked conc. [18]

| FOSEs | 2.0 | 5.0 | ±20% of spiked conc. |[18] |

Table 3: Performance Data for PFCAs in Water by Derivatization GC-MS

Analyte Linearity (r²) LOD (µg/L) LOQ (µg/L) Recovery (%) Reference
PFHxA > 0.997 0.055 - 0.086 0.18 - 0.28 93 - 107 [8]
PFOA > 0.997 0.055 - 0.086 0.18 - 0.28 93 - 107 [8]

| PFDA | > 0.997 | 0.055 - 0.086 | 0.18 - 0.28 | 93 - 107 |[8] |

Visualization of Methodologies

Sample Preparation Decision Pathway

Choosing the correct sample preparation technique is critical and depends on the analyte's volatility and the sample matrix.

Decision tree for selecting a sample preparation method.
MS Acquisition Modes: SCAN vs. SIM

The choice of mass spectrometer acquisition mode impacts sensitivity and specificity. SCAN mode is used for identification and screening, while Selected Ion Monitoring (SIM) is used for targeted quantification at lower levels.[19]

Scan_vs_SIM cluster_scan SCAN Mode cluster_sim SIM Mode scan_desc Monitors a wide mass range (e.g., 50-550 amu). Generates full mass spectrum. scan_adv Advantage: Good for unknown identification. scan_dis Disadvantage: Lower sensitivity. sim_desc Monitors only a few specific, characteristic ions. Increased dwell time on each ion. sim_adv Advantage: High sensitivity & selectivity. sim_dis Disadvantage: Requires prior knowledge of analyte ions. ms_output MS Ion Source cluster_scan cluster_scan ms_output->cluster_scan Option 1 cluster_sim cluster_sim ms_output->cluster_sim Option 2

Comparison of SCAN and SIM acquisition modes in GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 2-Fluoro-4-methoxyphenol. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is through the direct electrophilic fluorination of 4-methoxyphenol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing. Since the para position to the hydroxyl group is occupied by the methoxy group, fluorination is directed to the ortho positions (C2 and C3). This typically results in a mixture of isomers that require careful separation.

Q2: What are the primary challenges affecting the yield of this compound?

A2: The main challenges in this synthesis include:

  • Low Regioselectivity: The formation of the undesired 3-Fluoro-4-methoxyphenol isomer is a significant issue, which complicates purification and reduces the yield of the target compound.

  • Di-substitution: The product can undergo a second fluorination, leading to di-fluorinated byproducts.

  • Purification Difficulties: The desired 2-fluoro isomer and the 3-fluoro byproduct have very similar physical properties, making their separation by standard column chromatography challenging.

  • Reagent Reactivity: Electrophilic fluorinating agents are highly reactive and require careful handling under inert and anhydrous conditions.

Q3: Which electrophilic fluorinating agents are recommended for this synthesis?

A3: Several N-F electrophilic fluorinating agents can be used. The choice of reagent can significantly impact regioselectivity and yield. Common reagents include:

  • Selectfluor® (F-TEDA-BF₄): A widely used, commercially available, and relatively stable fluorinating agent.

  • N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent known for its high reactivity.

  • Other N-F Reagents: Various other reagents exist, and their performance may differ based on the specific reaction conditions.

Q4: How can I improve the regioselectivity to favor the 2-fluoro isomer?

A4: Optimizing regioselectivity is crucial for improving the usable yield. Key strategies include:

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical outcome. Acetonitrile and dichloromethane are common choices, but systematic screening is recommended.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Use of Directing Groups: In more complex, multi-step syntheses, employing a bulky protecting or directing group at the C3 position before fluorination, followed by its removal, can ensure exclusive formation of the 2-fluoro isomer.

Q5: What are the best practices for purifying the final product?

A5: Purification is often the most challenging step.

  • Column Chromatography: Careful optimization of the solvent system (e.g., gradients of ethyl acetate in hexanes) is necessary. Using high-performance flash chromatography systems can improve separation.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective, albeit more expensive, method for separating the isomers when benchtop chromatography fails.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective technique for purification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive fluorinating agent due to moisture.2. Reaction temperature is too low.3. Insufficient reaction time.1. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).2. Gradually increase the reaction temperature and monitor progress by TLC.3. Extend the reaction time, monitoring periodically to avoid byproduct formation.
Poor Regioselectivity (High ratio of 3-fluoro isomer) 1. Suboptimal solvent or temperature.2. The chosen fluorinating agent has low intrinsic selectivity for this substrate.1. Screen different solvents (e.g., acetonitrile, DCM, nitromethane).2. Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C).3. Test an alternative fluorinating agent (e.g., switch from Selectfluor® to NFSI or vice-versa).
Formation of Di-fluorinated Byproducts 1. Molar ratio of fluorinating agent is too high.2. The mono-fluorinated product is highly activated towards a second fluorination.1. Use a slight excess (1.05-1.1 equivalents) of the fluorinating agent.2. Add the fluorinating agent slowly to the reaction mixture to maintain its low concentration.
Difficult Purification (Isomers do not separate) 1. The polarity of the 2-fluoro and 3-fluoro isomers is very similar.1. Use a shallow solvent gradient during column chromatography.2. Employ a preparative TLC plate to identify the optimal solvent system.3. If feasible, consider derivatizing the crude mixture to alter the polarity of the components, followed by separation and deprotection.

Experimental Protocols

Representative Protocol: Direct Fluorination of 4-Methoxyphenol

This protocol is a representative method and may require optimization.

Materials:

  • 4-Methoxyphenol

  • Selectfluor®

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq). Dissolve the starting material in anhydrous acetonitrile under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.1 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirred solution of 4-methoxyphenol at room temperature over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Redissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the 2-fluoro and 3-fluoro isomers.

Visualizations

Reaction_Pathway Start 4-Methoxyphenol Reagent + Selectfluor® (CH₃CN) Product This compound (Desired Product) Reagent->Product Major Side1 3-Fluoro-4-methoxyphenol (Isomeric Byproduct) Reagent->Side1 Minor Side2 Di-fluorinated Products (Side Product) Product->Side2 Over-fluorination

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC/GC-MS start->check_tlc path_sm Significant starting material remains? check_tlc->path_sm action_sm Increase reaction time/temp or check reagent purity path_sm->action_sm Yes path_iso High amount of 3-fluoro isomer? path_sm->path_iso No action_sm->check_tlc action_iso Screen solvents, lower temperature, or change fluorinating agent path_iso->action_iso Yes path_di Di-fluorinated byproducts observed? path_iso->path_di No action_iso->check_tlc action_di Reduce equivalents of fluorinating agent and add it slowly path_di->action_di Yes end Proceed to Optimized Purification path_di->end No action_di->check_tlc

Caption: Troubleshooting decision tree for synthesis optimization.

Purification_Workflow start Reaction Work-up Complete crude Obtain Crude Product (Mixture of Isomers) start->crude column Flash Column Chromatography (e.g., Hexane/EtOAc gradient) crude->column tlc Analyze Fractions by TLC column->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap final_product Pure this compound evap->final_product

References

Technical Support Center: Purification of Crude 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Fluoro-4-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis of this compound can result in several impurities, the presence and quantity of which depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 3-fluoro-4-hydroxyanisole or other precursors.

  • Isomeric byproducts: Formation of other positional isomers.

  • Reagents and catalyst residues: Leftover reagents or catalysts from the synthesis.

  • Solvent residues: Residual solvents used in the reaction or initial work-up.

Q2: Which analytical techniques are recommended for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis of your this compound sample:

  • Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the complexity of the mixture and to determine a suitable solvent system for column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of each impurity.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information based on fragmentation patterns.[2] Derivatization may be necessary to analyze the phenolic compound.[2][3]

Q3: My purified this compound is a colorless to yellow clear liquid. Is this normal?

A3: Yes, the appearance of this compound is typically described as a colorless to yellow clear liquid.[4][5] Discoloration to yellow or brown can occur due to oxidation or the presence of impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Purity After Initial Work-up Incomplete reaction or significant side product formation.Optimize reaction conditions (temperature, reaction time, stoichiometry).
Inefficient extraction during work-up.Ensure proper pH adjustment during aqueous washes to separate acidic/basic impurities. Use an appropriate organic solvent for extraction.
Product Discoloration (Yellow/Brown) Oxidation of the phenol group.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. Store purified product under inert gas and protect from light.
Presence of colored impurities.Purify using column chromatography or distillation. Activated charcoal treatment during recrystallization (if applicable) can sometimes remove colored impurities.[1]
Broad Peak or Multiple Peaks in HPLC/GC Presence of multiple isomers or impurities.Employ a more efficient purification method like flash column chromatography with an optimized solvent system.[6]
Inappropriate chromatography conditions.Optimize the HPLC/GC method (e.g., column type, mobile phase gradient, temperature program).
Oily Product Instead of Expected Solid (if applicable) Presence of impurities depressing the melting point.Further purify the product using column chromatography or vacuum distillation.
The compound is a low-melting solid or a liquid at room temperature.Check the literature for the reported melting point. This compound is often described as a liquid.[4][5]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This is a highly effective method for separating this compound from isomers and other byproducts.[6]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate and develop it with various ratios of Hexanes:EtOAc to find a solvent system that gives the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent system. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Monitor the elution process by TLC.

  • Gradient Elution (if necessary): If impurities are not separating well, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis and Product Isolation: Combine the fractions containing the pure product as determined by TLC. Remove the solvent under reduced pressure to obtain the purified this compound.[1]

Protocol 2: Vacuum Distillation

Given that this compound is a liquid, vacuum distillation can be an effective purification technique, especially for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Slowly heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure (e.g., 94°C at 4 mmHg).[7]

  • Completion: Once the desired fraction is collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleTypical PurityAdvantagesDisadvantages
Column Chromatography Differential adsorption of components onto a stationary phase.[8]>98%High resolution, applicable to a wide range of compounds.Can be time-consuming and requires significant solvent volumes.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>95%Effective for separating volatile compounds from non-volatile impurities.Not suitable for thermally unstable compounds.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[9][10]>99% (if successful)Can yield very high purity product.Finding a suitable solvent can be challenging; not suitable for oils or low-melting solids.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, HPLC, GC-MS) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Purification Select Purification Method Decision->Purification No FinalProduct Pure this compound Decision->FinalProduct Yes Distillation Vacuum Distillation Purification->Distillation Chromatography Column Chromatography Purification->Chromatography Distillation->Analysis Chromatography->Analysis TroubleshootingTree Start Low Purity of Final Product CheckImpurity Identify Impurity Profile (GC-MS, HPLC) Start->CheckImpurity Volatile Volatile Impurities? CheckImpurity->Volatile NonVolatile Structurally Similar Impurities? Volatile->NonVolatile No Distill Perform Vacuum Distillation Volatile->Distill Yes Column Optimize Column Chromatography NonVolatile->Column Yes End Re-analyze Purity Distill->End OptimizeGradient Adjust Solvent Gradient Column->OptimizeGradient ChangeStationary Consider Different Stationary Phase Column->ChangeStationary OptimizeGradient->End ChangeStationary->End

References

Technical Support Center: Synthesis of 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-methoxyphenol. The information is presented in a question-and-answer format to directly address potential challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated impurities?

The synthesis of this compound can be approached through several pathways, with the most common being variations of the Friedel-Crafts reaction on a protected 4-methoxyphenol or through nucleophilic aromatic substitution on a difluoro- or nitro-substituted benzene ring followed by functional group manipulations. A prevalent strategy involves the ortho-functionalization of 4-methoxyphenol.

Common impurities can arise from side reactions and incomplete reactions. These often include:

  • Unreacted Starting Materials: Residual 4-methoxyphenol or other precursors.

  • Regioisomers: Isomeric products where functional groups are in different positions on the aromatic ring.

  • Poly-substituted Products: Introduction of more than one fluoro or other functional group onto the aromatic ring.

  • O-Alkylation/Acylation Products: Reaction at the hydroxyl group of the phenol instead of the aromatic ring.[1]

  • Catalyst Residues: Remnants from the catalysts used in the synthesis.[1]

Q2: How can I minimize the formation of regioisomers during synthesis?

Controlling regioselectivity is a critical challenge. The hydroxyl group of a phenol is a strong ortho-, para- directing group.[2] To favor the desired 2-fluoro isomer:

  • Choice of Reagents and Catalysts: The selection of the fluorinating agent and catalyst can significantly influence the ortho/para ratio.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity for the ortho position.

  • Protecting Groups: Employing a bulky protecting group on the phenol can sterically hinder the para-position, thereby favoring ortho-substitution.

Q3: I am observing significant amounts of byproducts. What are the strategies to improve the yield of the desired product?

Byproduct formation is a common issue that reduces the yield and complicates purification. To mitigate this:

  • Control of Stoichiometry: Carefully controlling the molar ratios of the reactants is crucial. Using a slight excess of one reactant can help drive the reaction to completion but may lead to other byproducts if not optimized.

  • Slow Addition of Reagents: Adding a reactive reagent dropwise over time can help maintain a low concentration and minimize side reactions like polysubstitution.[3]

  • Milder Reaction Conditions: Using milder catalysts or lower reaction temperatures can often provide better control and reduce the formation of undesired products.[3]

Q4: What are the recommended methods for purifying crude this compound?

The purification of this compound typically involves a combination of techniques:

  • Work-up: The initial step after the reaction is a proper aqueous work-up to remove the catalyst and other water-soluble impurities. This usually involves washing with dilute acid, base, and brine.[3]

  • Column Chromatography: This is one of the most effective methods for separating the desired product from isomers and other byproducts with different polarities.[1][3] A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an excellent final purification step to obtain a highly pure compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature.
Loss of product during work-up.Ensure the pH of the aqueous layer is appropriate to prevent the loss of the phenolic product.
Presence of Multiple Spots on TLC Formation of multiple byproducts.Re-evaluate the reaction conditions (temperature, catalyst, stoichiometry) to improve selectivity.[3]
Decomposition of the product.Check the stability of the product under the reaction and purification conditions.
Difficulty in Separating Isomers Similar polarity of the desired product and impurities.Optimize the eluent system for column chromatography. A shallow gradient or a different solvent system might be necessary. Consider derivatization to alter polarity for easier separation.
Product is an Oil Instead of a Solid Presence of residual solvent or impurities.Ensure complete removal of solvent under high vacuum. If impurities are present, re-purify using column chromatography or consider recrystallization from a different solvent system.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • TLC Analysis: Begin by analyzing the crude product using TLC to determine a suitable solvent system that provides good separation between the desired product and impurities.[1]

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.[1]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude workup Aqueous Work-up crude->workup column Column Chromatography workup->column pure Pure Product column->pure tlc TLC column->tlc Fraction Monitoring hplc HPLC/GC-MS pure->hplc Purity Check nmr NMR/MS pure->nmr Structural Confirmation

Caption: A general experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Experiment Start check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product Obtained is_pure->end Yes troubleshoot Troubleshoot Synthesis is_pure->troubleshoot No, significant byproducts purify Purify (Column/Recrystallization) is_pure->purify No, minor impurities troubleshoot->start Optimize & Repeat purify->check_purity Re-analyze

Caption: A logical diagram for troubleshooting the synthesis of this compound.

References

Technical Support Center: Troubleshooting Friedel-Crafts Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common side reactions encountered during the Friedel-Crafts alkylation of phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts alkylation of phenols?

A1: The primary side reactions include:

  • Polyalkylation: The initial alkylated phenol product is often more nucleophilic than phenol itself, leading to further alkylation and the formation of di- or tri-alkylated products.[1]

  • O-alkylation (Ether Formation): Phenol's hydroxyl group is also nucleophilic, leading to the formation of phenyl ethers, a competing reaction to the desired C-alkylation on the aromatic ring.[1]

  • Carbocation Rearrangement: The carbocation intermediate generated from the alkylating agent can rearrange to a more stable carbocation, resulting in a mixture of isomeric products.[2]

  • Undesired Regioisomer Formation: The alkyl group can add to the ortho, para, or meta positions, leading to a mixture of isomers. The para product is often thermodynamically favored, while the ortho product can be kinetically favored.[1]

Q2: How can I minimize polyalkylation?

A2: To reduce the extent of polyalkylation, you can:

  • Use a large excess of the aromatic substrate (phenol): This statistically favors the alkylation of the starting material over the mono-alkylated product.[1][2]

  • Control reaction time and temperature: Monitor the reaction's progress and stop it when the desired mono-alkylated product concentration is at its maximum. Lowering the temperature can also help reduce the rate of subsequent alkylations.[1]

  • Choose a milder catalyst: Highly active Lewis acids like AlCl₃ can promote excessive alkylation. Milder catalysts can temper the reaction's reactivity.[1]

Q3: How can I favor C-alkylation over O-alkylation?

A3: The choice of solvent and catalyst are crucial for controlling the C- vs. O-alkylation selectivity:

  • Solvent Selection: Protic solvents (e.g., water, trifluoroethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and thereby favoring C-alkylation. Aprotic polar solvents (e.g., DMF, DMSO) do not shield the oxygen as effectively, thus promoting O-alkylation.[3]

  • Catalyst Choice: The selection of the catalyst can significantly influence the C/O alkylation ratio. For instance, some molybdenum-based catalysts have shown selectivity for C-allylation.[1] Solid acid catalysts like zeolites can also be optimized to favor C-alkylation.[1]

Q4: How can I prevent carbocation rearrangements?

A4: Carbocation rearrangements are a significant challenge, especially with primary and secondary alkyl halides.[2] To avoid this:

  • Use an alkylating agent that forms a stable carbocation: Tertiary alkyl halides are less prone to rearrangement.[4]

  • Employ Friedel-Crafts acylation followed by reduction: The acylium ion formed during acylation is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired alkyl group.[5]

  • Use milder reaction conditions: Lower temperatures and milder Lewis acids can sometimes minimize carbocation formation and subsequent rearrangement.[2]

Q5: What are some "greener" alternatives to traditional Lewis acid catalysts?

A5: There is a growing interest in more environmentally friendly catalysts for Friedel-Crafts reactions. These include:

  • Solid acid catalysts: Zeolites and modified clays are advantageous as they can be easily separated from the reaction mixture and potentially reused.[1]

  • Metal triflates and strong Brønsted acids: These can also be effective catalysts.[1]

  • Photochemical methods: An alternative to the Friedel-Crafts reaction involves the photochemically-mediated reaction of an aldehyde with a quinone.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Low yield of the desired mono-alkylated phenol and significant formation of polyalkylated byproducts.
  • Possible Cause: High reactivity of the phenolic ring. The hydroxyl group is a strong activating group, making the ring highly susceptible to multiple alkylations.[1]

  • Solution:

    • Increase the molar ratio of phenol to the alkylating agent.[1]

    • Carefully monitor the reaction and stop it before significant polyalkylation occurs.

    • Consider using a milder Lewis acid catalyst.[1]

Problem 2: Formation of a significant amount of O-alkylated byproduct (phenyl ether).
  • Possible Cause: Ambident nucleophilicity of the phenol, allowing for reaction at both the ring carbon and the hydroxyl oxygen.[1]

  • Solution:

    • Select a catalyst known to favor C-alkylation, such as certain solid acids (e.g., zeolites).[1]

    • Adjust reaction conditions like temperature and time, as O-alkylation can be kinetically favored.[1]

    • Use a protic solvent to shield the hydroxyl group through hydrogen bonding.[3]

Problem 3: Formation of an undesired regioisomer (e.g., the para-product instead of the desired ortho-product).
  • Possible Cause: Thermodynamic vs. kinetic control. The para-substituted product is often more thermodynamically stable due to reduced steric hindrance, while the ortho-product can be kinetically favored.

  • Solution:

    • Carefully control the reaction temperature. Lower temperatures may favor the kinetic ortho-product.

    • The choice of catalyst can influence regioselectivity. Some catalysts may exhibit shape-selectivity that favors one isomer over another.

Problem 4: The product is an isomer of the expected alkylated phenol, indicating a rearrangement has occurred.
  • Possible Cause: The carbocation intermediate has rearranged to a more stable form before attacking the phenol ring.[2]

  • Solution:

    • Switch to an alkylating agent that forms a stable carbocation not prone to rearrangement (e.g., a tertiary alkyl halide).[4]

    • Perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired linear alkyl group without rearrangement.[2][5]

Data Presentation

Table 1: Influence of Catalyst on the Alkylation of Phenol with 1-Octene

CatalystTemperature (°C)Phenol Conversion (%)O-/C-Alkylate Ratioo-/p-Ratio
H-beta (BEA(15))373 KHigh0.61.5
H-mordenite (MOR(11))373 KModerate0.31.2
H-USY (FAU(15))373 KHigh1.51.9

Table 2: Influence of Reaction Parameters on Phenol Alkylation with 1-Octene over BEA(15) Zeolite

ParameterConditionPhenol ConversionO-/C-Alkylate Ratioo-/p-Ratio
Phenol:1-Octene Mole Ratio 0.5Increases with higher octene ratioDecreases with higher octene ratio~1.5 - 2.0
1.0
2.0
Catalyst Amount (g) 0.1Increases with more catalystIncreases with more catalystIncreases with more catalyst
0.2
0.3
Temperature 353 KIncreases with temperatureDecreases with temperatureDecreases with temperature
373 K
383 K

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Phenol with an Alkyl Halide[2]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable anhydrous solvent (e.g., carbon disulfide, nitrobenzene).

  • Cooling: Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and carefully add the Lewis acid catalyst (e.g., anhydrous AlCl₃) in portions.

  • Alkylating Agent Addition: Slowly add the alkyl halide dropwise to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for the specified time. The reaction may require gentle heating to proceed to completion.

  • Quenching: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.

  • Work-up: Separate the organic layer using a separatory funnel. Wash the organic layer with a sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by distillation or column chromatography.

Protocol 2: Fries Rearrangement of Phenyl Acetate (An Alternative to Direct Alkylation)[7][8]
  • Reactant Preparation: Phenyl acetate is either commercially available or can be prepared by acetylating phenol.

  • Reaction Setup: In a flask, add phenyl acetate.

  • Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) to the phenyl acetate. An exothermic reaction will occur.

  • Heating: Heat the reaction mixture. Low temperatures (below 60°C) favor the formation of the p-isomer, while high temperatures (above 160°C) favor the o-isomer.[6]

  • Work-up: After cooling, decompose the complex with ice and hydrochloric acid.

  • Isolation: The product mixture of o- and p-hydroxyacetophenone can be separated. The o-isomer is steam-volatile and can be separated by steam distillation.[6]

Visualizations

Logical Relationships and Workflows

Troubleshooting_Friedel_Crafts start Start: Friedel-Crafts Alkylation of Phenol observe Observe Product Mixture start->observe check_poly Polyalkylation? observe->check_poly check_o_alkyl O-Alkylation? check_poly->check_o_alkyl No sol_poly Increase Phenol:Alkylating Agent Ratio Use Milder Catalyst Control Reaction Time/Temp check_poly->sol_poly Yes check_rearrange Rearrangement? check_o_alkyl->check_rearrange No sol_o_alkyl Use Protic Solvent Choose C-Alkylation Selective Catalyst (e.g., Zeolite) check_o_alkyl->sol_o_alkyl Yes check_regio Wrong Regioisomer? check_rearrange->check_regio No sol_rearrange Use Alkylating Agent Forming Stable Carbocation Perform Friedel-Crafts Acylation + Reduction check_rearrange->sol_rearrange Yes sol_regio Optimize Temperature Select Shape-Selective Catalyst check_regio->sol_regio Yes end Desired Product check_regio->end No sol_poly->end sol_o_alkyl->end sol_rearrange->end sol_regio->end

Caption: A decision tree for troubleshooting common side reactions.

Experimental_Workflow setup Reaction Setup (Phenol, Solvent, Catalyst) addition Add Alkylating Agent setup->addition reaction Reaction (Stirring at Temp) addition->reaction quench Quench Reaction reaction->quench workup Work-up (Extraction, Washing) quench->workup purify Purification (Distillation/Chromatography) workup->purify

Caption: A typical experimental workflow for Friedel-Crafts alkylation.

References

Technical Support Center: Optimizing Reactions with 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for reactions involving 2-Fluoro-4-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is an electron-rich aromatic compound. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution. The fluorine (-F) atom is a deactivating, ortho-, para-directing group. The interplay of these substituents governs the regioselectivity of reactions. The phenolic hydroxyl group is acidic and its nucleophilicity is crucial for reactions like etherification and esterification.

Q2: How does pH affect reactions with this compound?

A2: The acidity of the phenolic hydroxyl group (predicted pKa ≈ 9.98 for the similar 4-fluoro-2-methoxyphenol) is a critical factor.[1]

  • Basic Conditions (pH > pKa): The hydroxyl group is deprotonated to form a phenoxide ion. This significantly increases its nucleophilicity, favoring O-alkylation (etherification) and O-acylation (esterification). However, strongly basic conditions can promote side reactions.

  • Acidic Conditions (pH < pKa): The hydroxyl group remains protonated. These conditions are necessary for acid-catalyzed reactions like Fischer esterification and certain electrophilic aromatic substitutions (e.g., nitration). However, the nucleophilicity of the hydroxyl group is reduced.

  • Neutral Conditions: Reactivity of the hydroxyl group is generally low.

Q3: What are the most common solvents for reactions with this compound?

A3: Due to its polar functional groups, this compound exhibits good solubility in a range of organic solvents.[2] The choice of solvent is highly dependent on the specific reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These are excellent choices for reactions involving the phenoxide ion, such as Williamson ether synthesis, as they solvate the cation without strongly interacting with the nucleophile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These can be used for reactions like Fischer esterification where they can also act as a reagent. However, their ability to hydrogen bond can solvate the phenoxide, potentially reducing its nucleophilicity in some cases.

  • Non-polar/Weakly Polar Solvents (e.g., Dichloromethane, Toluene, DCE): These are often used for electrophilic aromatic substitution reactions like nitration and Friedel-Crafts reactions.

Solubility Data

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group can form strong hydrogen bonds with methanol.
EthanolHighSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor.
WaterLowThe non-polar aromatic ring limits aqueous solubility.
Polar Aprotic AcetoneHighThe carbonyl group acts as a hydrogen bond acceptor for the phenolic proton.
Dimethylformamide (DMF)Very HighA strong hydrogen bond acceptor that dissolves a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Very HighA strong hydrogen bond acceptor known for its excellent solvating power.
Ethers Tetrahydrofuran (THF)HighThe ether oxygen can act as a hydrogen bond acceptor.
Diethyl EtherModerateLess polar than THF, resulting in slightly lower solubility.
Chlorinated Dichloromethane (DCM)HighGood for dissolving a wide range of organic compounds.
Aromatic TolueneModerateThe aromatic ring of toluene can interact with the phenyl ring of the solute.
Non-Polar HexaneLowSignificant mismatch in polarity between the polar functional groups and the non-polar solvent.

Troubleshooting Guides

Etherification (Williamson Synthesis)

Problem: Low yield of the desired ether.

Possible CauseSuggested Solution
Incomplete deprotonation of the phenol. Use a stronger base (e.g., NaH, KH) instead of weaker bases like K₂CO₃ or NaOH. Ensure anhydrous conditions as water will consume the strong base.
Side reaction: Elimination of the alkyl halide. This is common with secondary and tertiary alkyl halides. Use a primary alkyl halide if possible. Consider using a more polar aprotic solvent like DMF or DMSO to favor the Sₙ2 reaction.
Low reactivity of the alkyl halide. Use a more reactive leaving group (e.g., iodide or tosylate) instead of chloride or bromide.
Solvent choice. If using a protic solvent, it may be solvating the phenoxide, reducing its nucleophilicity. Switch to a polar aprotic solvent like DMF or DMSO.

Etherification_Troubleshooting cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions low_yield Low Ether Yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation elimination Elimination (E2) Side Reaction low_yield->elimination low_reactivity Poor Leaving Group low_yield->low_reactivity solvent_issue Solvent Choice low_yield->solvent_issue stronger_base Use Stronger Base (NaH, KH) Ensure Anhydrous Conditions incomplete_deprotonation->stronger_base primary_halide Use Primary Alkyl Halide Use Polar Aprotic Solvent (DMF, DMSO) elimination->primary_halide better_lg Use Better Leaving Group (I, OTs) low_reactivity->better_lg aprotic_solvent Switch to Polar Aprotic Solvent solvent_issue->aprotic_solvent

Esterification

Problem: Inefficient esterification, especially with Fischer conditions.

Possible CauseSuggested Solution
Low nucleophilicity of the phenolic hydroxyl group. The lone pair on the oxygen is delocalized into the aromatic ring, reducing its nucleophilicity. Standard Fischer esterification is often inefficient for phenols.[3][4]
Use a more reactive acylating agent such as an acid chloride or acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.
Reversibility of the Fischer esterification. If using Fischer conditions, use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[2][5]
Steric hindrance. If the carboxylic acid or the phenol is sterically hindered, the reaction rate will be slower. Consider using a coupling agent like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).

Esterification_Troubleshooting cluster_problem Problem cluster_causes Possible Causes cluster_solutions Solutions low_yield Low Ester Yield low_nucleophilicity Low Phenol Nucleophilicity low_yield->low_nucleophilicity reversibility Reaction Reversibility (Fischer Esterification) low_yield->reversibility steric_hindrance Steric Hindrance low_yield->steric_hindrance activated_acyl Use Acid Chloride or Anhydride with Base (Pyridine) low_nucleophilicity->activated_acyl remove_water Remove Water (Dean-Stark) or Use Excess Alcohol reversibility->remove_water coupling_agent Use Coupling Agent (DCC/DMAP) steric_hindrance->coupling_agent

Nitration

Problem: Low yield or formation of undesired side products during nitration.

Possible CauseSuggested Solution
Oxidation of the phenol. Phenols are sensitive to oxidation by nitric acid. A "failed nitration of 4-fluoro-2-methoxyphenol" has been reported, which could be due to oxidation or other side reactions. Protecting the hydroxyl group as an ester (e.g., acetate) before nitration can prevent oxidation. The ester can be subsequently hydrolyzed to yield the nitrophenol.[6]
Formation of multiple isomers. The hydroxyl and methoxy groups direct ortho and para to themselves. This can lead to a mixture of nitrated products. Nitration of a protected phenol can sometimes offer better regioselectivity.
Harsh reaction conditions. High temperatures and highly concentrated acids can lead to degradation and the formation of byproducts. Perform the reaction at low temperatures (e.g., -15 to 0 °C).[6]
Solvent choice. The choice of solvent can influence the outcome. Dichloroethane (DCE) has been used successfully for the nitration of the acetate-protected this compound.[6]

Nitration_Workflow start This compound protect Protect Hydroxyl Group (e.g., Acetylation) start->protect Step 1 nitration Nitration (HNO₃/H₂SO₄ in DCE, -15°C) protect->nitration Step 2 deprotection Deprotection (Hydrolysis) nitration->deprotection Step 3 end Nitrated Phenol Product deprotection->end

Experimental Protocols

Key Experiment 1: Acetylation of this compound (Hydroxyl Protection)

This protocol is adapted from a continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol.[6]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetate-protected product.

Key Experiment 2: Nitration of 2-Fluoro-4-methoxyphenyl acetate

This protocol is adapted from a continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol.[6]

Materials:

  • 2-Fluoro-4-methoxyphenyl acetate

  • Concentrated nitric acid (68%)

  • Concentrated sulfuric acid (98%)

  • 1,2-Dichloroethane (DCE)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2-Fluoro-4-methoxyphenyl acetate (1 equivalent) in 1,2-dichloroethane (DCE).

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (8.4 equivalents) at low temperature.

  • Cool the solution of the acetate in DCE to -15 °C.

  • Slowly add the pre-mixed nitrating acids dropwise to the stirred solution, maintaining the temperature at -15 °C.

  • Stir the mixture at -15 °C for 15 minutes, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Neutralize the solution by slowly adding saturated aqueous NaHCO₃ until the pH is approximately 7.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Key Experiment 3: General Protocol for Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight, or until TLC analysis indicates complete consumption of the starting phenol.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purifying Substituted Phenols by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying substituted phenols using column chromatography. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying substituted phenols?

A1: Silica gel is the most common and versatile stationary phase for the column chromatography of many substituted phenols.[1][2] However, for certain applications, other stationary phases may be more suitable:

  • Alumina (neutral or basic): This can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[3]

  • Reverse-Phase (C18): Ideal for highly polar phenols. The separation is based on hydrophobicity, with a polar mobile phase.[4]

  • Polyamide: This stationary phase is particularly effective for separating phenolic compounds like flavonoids.[1]

Q2: How do I select the right mobile phase (eluent)?

A2: The ideal mobile phase is typically determined by running Thin Layer Chromatography (TLC) first.[4] A good solvent system will give your target compound an Rf value of approximately 0.25-0.35.[4] Common solvent systems for normal-phase chromatography of substituted phenols include mixtures of a non-polar solvent like hexanes or toluene with a more polar solvent such as ethyl acetate, dichloromethane, or methanol.[3][5][6]

Q3: My phenolic compound is streaking or "tailing" on the TLC plate and column. How can I fix this?

A3: Tailing is a common issue with acidic compounds like phenols due to strong interactions with the silica gel.[1][7] To mitigate this, you can add a small amount (0.1-0.5%) of a weak acid, such as acetic acid or formic acid, to your eluent.[1][4] This helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and better separation.

Q4: My compound won't come off the column. What should I do?

A4: If your compound is stuck on the column, it could be due to several factors:

  • The mobile phase is not polar enough: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[3]

  • The compound may have decomposed on the silica gel: You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots have formed.[8] If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[9]

  • Inappropriate solvent used for loading: If the sample was loaded in a solvent much stronger than the mobile phase, it can cause band broadening and poor elution.[7]

Q5: My compound is turning a different color on the column. What is happening?

A5: Phenols are susceptible to oxidation, which can form colored impurities like quinones.[4] This can be accelerated by exposure to air and light.[4] To minimize oxidation, it is advisable to work quickly, use degassed solvents, and, if necessary, conduct the purification under an inert atmosphere (e.g., nitrogen or argon).[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the column chromatography of substituted phenols.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation The polarity of the eluent is too high or too low.Optimize the solvent system using TLC to achieve a good separation of spots.[5] Aim for an Rf of 0.25-0.35 for the desired compound.[4]
The column was packed improperly.Ensure the silica gel is packed uniformly without any cracks or air bubbles.[10]
The sample was loaded incorrectly.Load the sample in a minimal amount of solvent and ensure the initial band is narrow and even.[11] Consider dry loading for compounds that are not very soluble in the eluent.[4]
Compound Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent).[2]
Compound Elutes Too Slowly or Not at All The mobile phase is not polar enough.Gradually increase the polarity of the eluent.[3]
The compound is strongly adsorbed to the stationary phase.Add a small amount of a more polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent.[1][3]
The compound may be unstable on silica.Switch to a different stationary phase like neutral alumina or deactivated silica.[8][9]
Tailing Peaks/Bands Strong interaction between the acidic phenol and the silica gel.Add a small amount (0.1-0.5%) of acetic or formic acid to the mobile phase.[4]
Cracked or Channeled Column Bed The silica gel ran dry during the run.Always keep the solvent level above the top of the stationary phase.
The heat of solvation from adding a new, different polarity solvent caused cracking.When changing to a more polar solvent system, do so gradually.

Experimental Protocols

General Protocol for Purifying a Substituted Phenol by Column Chromatography

This protocol outlines a standard procedure for purifying a substituted phenol using silica gel column chromatography.

  • Selection of Solvent System:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your desired compound from impurities.

    • Aim for an Rf value of approximately 0.25-0.35 for the target compound.[4]

    • If tailing is observed on the TLC plate, add 0.5% acetic acid to the eluent.[4]

  • Preparation of the Column:

    • Secure a glass column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.[12]

    • Add a small layer of sand (about 1 cm) over the plug.[4][12]

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.[12]

    • Once the silica has settled, add another layer of sand on top of the silica bed.[4]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or other suitable containers.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain the pure desired compound.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified substituted phenol.[4]

Visualizations

Experimental Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Solvent System Optimization Pack 2. Pack Column with Stationary Phase TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureCompound PureCompound Evaporate->PureCompound Purified Phenol

Caption: A workflow diagram illustrating the key steps in purifying substituted phenols using column chromatography.

Troubleshooting Decision Tree

TroubleshootingDecisionTree Start Problem with Purification? PoorSep Poor Separation? Start->PoorSep NoElution Compound Not Eluting? Start->NoElution Tailing Peak/Band Tailing? Start->Tailing CheckTLC Is TLC separation good? PoorSep->CheckTLC Yes IncreasePolarity Gradually increase eluent polarity. NoElution->IncreasePolarity Yes AddAcid Add 0.1-0.5% acetic or formic acid to the mobile phase. Tailing->AddAcid Yes Repack Improper packing or loading. Repack column and load sample carefully. CheckTLC->Repack Yes OptimizeSolvent Re-optimize solvent system using TLC. CheckTLC->OptimizeSolvent No StillStuck StillStuck IncreasePolarity->StillStuck Still no elution? CheckStability Compound may be unstable on silica. Test stability. Consider neutral alumina. StillStuck->CheckStability Yes

Caption: A decision tree to guide troubleshooting common issues in phenol purification by column chromatography.

References

Technical Support Center: Preventing Polyalkylation in Phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of polyalkylation during phenol alkylation experiments.

Troubleshooting Guide

This section addresses specific issues encountered during phenol alkylation reactions, offering potential causes and actionable solutions.

Problem: High percentage of di-, tri-, or other polyalkylated products in the final mixture.

  • Possible Cause 1: High Reactivity of the Mono-alkylated Product. The initial alkyl group added to the phenol ring is typically an electron-donating group. This activates the aromatic ring, making the mono-alkylated product more nucleophilic and reactive than the starting phenol, thus promoting further alkylation.[1][2]

  • Solution 1: Adjust Reactant Stoichiometry. Use a large excess of the phenol relative to the alkylating agent.[1][2][3][4] This statistically increases the probability that the alkylating agent will react with an unreacted phenol molecule rather than the more reactive mono-alkylated product.[2][3][4]

  • Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature and shortening the reaction time can help reduce the rate of subsequent alkylations.[1][2][3] It is crucial to monitor the reaction's progress closely (e.g., by TLC or GC) and to stop it once the concentration of the desired mono-alkylated product is maximized.[1][3]

  • Solution 3: Select a Milder Catalyst. Highly active Lewis acids, such as AlCl₃, can promote excessive alkylation.[1] Consider using milder or more sterically hindered catalysts to control the reaction's reactivity and improve selectivity for mono-alkylation.[1][2][3]

Problem: Low or no conversion of the starting phenol.

  • Possible Cause 1: Inactive Catalyst. Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are sensitive to moisture and must be fresh and anhydrous to be effective.[3] Solid acid catalysts like zeolites can also lose activity due to coking or poisoning.[3] For O-alkylation reactions, the base used (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to deprotonate the phenol and should be finely powdered and dry.[3]

  • Solution 1: Ensure Catalyst Activity. Use fresh, anhydrous Lewis acids. If using a solid acid catalyst, consider regeneration by calcination if deactivation is suspected.[3] For O-alkylation, ensure the base is of sufficient strength and is properly prepared (dry and finely powdered).[3]

  • Possible Cause 2: Inappropriate Solvent. The solvent choice is critical. For O-alkylation, polar aprotic solvents like DMF or DMSO are often preferred.[3][5] For Friedel-Crafts C-alkylation, inert solvents are typically used.[3]

  • Solution 2: Select an Appropriate Solvent. Choose a solvent that is compatible with your reaction type (O- vs. C-alkylation) and helps to stabilize any intermediates.

Problem: Formation of undesired O-alkylated byproducts (phenyl ethers) in a C-alkylation reaction.

  • Possible Cause: Ambident Nucleophilicity of Phenol. The phenoxide ion is an ambident nucleophile, capable of reacting at either the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[1][6] O-alkylation is often the kinetically favored pathway, especially at lower temperatures.[7][8]

  • Solution 1: Catalyst Selection. The choice of catalyst can significantly influence the C/O alkylation ratio. Solid acid catalysts like zeolites can be optimized to favor C-alkylation.[1]

  • Solution 2: Solvent Choice. Using protic solvents can favor the formation of the C-alkylated product. These solvents can form hydrogen bonds with the phenolate oxygen, effectively shielding it and making the carbon atoms of the ring more accessible for attack.[6] Conversely, polar aprotic solvents tend to favor O-alkylation.[5]

  • Solution 3: Adjust Reaction Temperature. Increasing the reaction temperature can promote the rearrangement of the initially formed O-alkylated product to the more thermodynamically stable C-alkylated product.[7]

Data Presentation: Controlling Polyalkylation

Table 1: Conceptual Effect of Phenol:Alkylating Agent Molar Ratio on Product Selectivity

Molar Ratio (Phenol:Alkylating Agent)Expected Mono-alkylation SelectivityExpected Polyalkylation LevelRationale
1 : 1Low to ModerateHighHigh concentration of the more reactive mono-alkylated product competes for the alkylating agent.
3 : 1ModerateModerateIncreasing the excess of phenol begins to favor the desired reaction.[4]
5 : 1HighLowA significant excess of phenol greatly increases the probability of the electrophile reacting with unreacted phenol.[4]
10 : 1Very HighVery LowA large excess of the aromatic substrate is a standard strategy to achieve high selectivity.[2][4]

Table 2: Classification of Common Lewis Acid Catalysts by Activity in Friedel-Crafts Reactions

Activity LevelExamplesApplication Notes
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅[9]Prone to causing polyalkylation and carbocation rearrangements; use with caution.[1][9]
Moderately Active FeCl₃, SbCl₅, InCl₃[9]Offer a balance of reactivity and control.
Mild SnCl₄, BCl₃, TiCl₄, FeCl₂[9]Useful for activated substrates or when high selectivity for mono-alkylation is required.[3]

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in Friedel-Crafts reactions and why is it a common problem with phenols? A1: Polyalkylation is a side reaction where multiple alkyl groups are attached to an aromatic ring.[2][10] It is particularly common with phenol because the hydroxyl (-OH) group is a strong activating group. The first alkyl substituent added further activates the ring, making the mono-alkylated phenol more reactive and susceptible to a second alkylation than the original phenol molecule.[1][2][11]

Q2: What is the most reliable method to completely avoid polyalkylation? A2: The most effective strategy to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step.[2] The acyl group introduced during acylation is deactivating, which prevents any further substitution on the aromatic ring.[2][11] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[2][12]

Q3: How can I control regioselectivity (ortho- vs. para-alkylation)? A3: Controlling regioselectivity is a significant challenge. Key factors include:

  • Steric Hindrance: Bulky alkylating agents or phenols with bulky substituents tend to favor alkylation at the less hindered para-position.[3]

  • Catalyst Choice: Certain catalysts can direct the reaction towards a specific isomer. For example, some shape-selective zeolites can enhance ortho-isomer formation by sterically hindering para-substitution within their pores.[7] Silica gel supported aluminium phenolate catalysts have also shown ortho-selectivity.[13]

  • Temperature: The reaction temperature can influence the ortho/para product ratio.[3][14] For instance, in some cases, the ortho-isomer is the kinetic product, while the para-isomer is the thermodynamic product.

Q4: Can carbocation rearrangements be an issue, and how can they be avoided? A4: Yes, carbocation rearrangements are a known challenge in Friedel-Crafts alkylation, particularly when using primary and secondary alkyl halides.[3] The initially formed carbocation can rearrange to a more stable one before attacking the phenol ring. To minimize this, you can:

  • Use an alkylating agent that forms a stable carbocation.[3]

  • Employ milder reaction conditions (lower temperatures, less active catalysts).[3]

  • Use the Friedel-Crafts acylation-reduction sequence, which is not susceptible to carbocation rearrangements.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts C-Alkylation of Phenol (Minimizing Polyalkylation)

This protocol focuses on using an excess of the aromatic substrate to favor mono-alkylation.

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Charging: Charge the flask with the phenol (e.g., 5.0 equivalents) and an appropriate inert solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents).

  • Alkylating Agent Addition: Add the alkylating agent (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature or heat gently if necessary. Monitor the reaction progress by GC or TLC.

  • Work-up: Once the desired conversion is achieved, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Purification: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[1][2]

Protocol 2: General Procedure for O-Alkylation of Phenol (Williamson Ether Synthesis)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMF or acetone).[3][5]

  • Base Addition: Add a base such as finely ground potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or sodium hydride (NaH, 1.1 eq.). Stir the mixture at room temperature until deprotonation is complete.[3][5]

  • Alkylating Agent Addition: Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension while stirring at room temperature.[3]

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or GC.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Remove the solvent under reduced pressure.[3]

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.[3]

Visualizations

Polyalkylation_Pathway Phenol Phenol MonoAlkylated Mono-alkylated Phenol (ACTIVATED RING) Phenol->MonoAlkylated AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlkylated DiAlkylated Di-alkylated Phenol (MORE ACTIVATED) AlkylatingAgent->DiAlkylated Catalyst Catalyst (e.g., AlCl₃) Catalyst->MonoAlkylated Catalyst->DiAlkylated MonoAlkylated->DiAlkylated DesiredPath Desired Reaction MonoAlkylated->DesiredPath SidePath Undesired Side Reaction (Polyalkylation) DiAlkylated->SidePath

Caption: Reaction pathway showing how the activated mono-alkylated product leads to polyalkylation.

Troubleshooting_Workflow Start Problem: Excessive Polyalkylation CheckRatio Is a large excess of phenol being used? Start->CheckRatio IncreaseRatio Solution: Increase phenol:alkylating agent ratio (e.g., >5:1) CheckRatio->IncreaseRatio No CheckConditions Are reaction conditions (temp, time) optimized? CheckRatio->CheckConditions Yes IncreaseRatio->CheckConditions OptimizeConditions Solution: Lower temperature and/or reduce reaction time. Monitor reaction progress. CheckConditions->OptimizeConditions No CheckCatalyst Is the catalyst too active? CheckConditions->CheckCatalyst Yes OptimizeConditions->CheckCatalyst ChangeCatalyst Solution: Use a milder Lewis acid or a shape-selective catalyst. CheckCatalyst->ChangeCatalyst Yes ConsiderAcylation Final Strategy: Perform Friedel-Crafts Acylation followed by reduction. CheckCatalyst->ConsiderAcylation No, or issue persists ChangeCatalyst->ConsiderAcylation

Caption: Troubleshooting workflow for diagnosing and solving issues with polyalkylation.

Experimental_Workflow Setup 1. Assemble Dry Glassware (Inert Atmosphere) Charge 2. Charge Phenol & Solvent Setup->Charge Cool 3. Cool Mixture (Ice Bath) Charge->Cool AddCatalyst 4. Add Catalyst Slowly Cool->AddCatalyst AddAlkylating 5. Add Alkylating Agent Dropwise AddCatalyst->AddAlkylating React 6. Stir and Monitor Reaction (TLC/GC) AddAlkylating->React Quench 7. Quench Reaction (Ice/HCl) React->Quench Extract 8. Extract & Wash Quench->Extract Dry 9. Dry & Concentrate Extract->Dry Purify 10. Purify Product (Chromatography/Distillation) Dry->Purify

Caption: General experimental workflow for a Friedel-Crafts alkylation of phenol.

References

Technical Support Center: Managing Exothermic Phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic phenol reactions. Proper temperature control is critical to ensure reaction safety, product quality, and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a runaway reaction in the context of phenol chemistry?

A1: A runaway reaction is an uncontrolled process where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal.[1][2] This leads to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of hazardous materials.[2][3] Phenol reactions, such as the phenol-formaldehyde reaction, are known to have a high potential for runaway incidents if not properly controlled.[1][4][5]

Q2: What are the primary causes of a thermal runaway in phenol reactions?

A2: The primary causes include:

  • Inadequate Cooling: The cooling system's capacity is insufficient to remove the heat generated by the reaction.[2][3]

  • Mischarging of Reactants: Incorrect amounts or concentrations of reactants can lead to a much faster and more energetic reaction than anticipated.[1]

  • Loss of Agitation: Poor mixing can create localized hot spots where the reaction accelerates, initiating a runaway.

  • Contamination: The presence of impurities can catalyze or alter the reaction pathway, leading to unexpected heat generation.[1]

  • Incorrect Reaction Temperature: Starting the reaction at a higher temperature than specified can significantly increase the reaction rate and heat output.[4]

Q3: How does Le Chatelier's principle apply to controlling exothermic phenol reactions?

A3: Le Chatelier's principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. For an exothermic reaction, heat is considered a product. Therefore, increasing the temperature will shift the equilibrium towards the reactants to absorb the excess heat, potentially slowing the reaction rate.[6] Conversely, lowering the temperature will shift the equilibrium towards the products, favoring product formation.[6] This principle is fundamental in managing the reaction rate and heat output by manipulating the temperature.

Q4: What is the significance of the "temperature of no return" in an exothermic reaction?

A4: The "temperature of no return" is the critical temperature at which the heat generated by the reaction becomes greater than the maximum amount of heat the cooling system can remove.[3] Once this temperature is reached, the reaction will continue to accelerate uncontrollably, leading to a thermal runaway.[3] It is a critical safety parameter that must be determined and respected during process design and operation.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Temperature Increase

Symptoms:

  • The reactor temperature is rising much faster than predicted by the experimental plan.

  • The cooling system is operating at maximum capacity but is unable to stabilize the temperature.

Possible Causes & Solutions:

Possible Cause Immediate Action Preventative Measure
Incorrect reactant concentration or feed rate Immediately stop the addition of all reactants.Double-check all calculations and reactant concentrations before starting the reaction. Implement a calibrated and controlled reactant feeding system.
Set-point temperature too high Lower the set-point of the cooling system immediately. If necessary, use an emergency cooling bath (e.g., ice-water).Conduct a thorough risk assessment to determine the safe operating temperature range. Start with a lower initial temperature and gradually increase if necessary.
Loss of cooling fluid flow Verify that the cooling system is operational (e.g., check for pump failure, closed valves).Regularly inspect and maintain the cooling system. Install flow meters and alarms to detect a loss of cooling.
Presence of a catalyst or impurity If possible and safe, add a reaction inhibitor or quenching agent.Ensure the reactor is thoroughly cleaned and free of contaminants from previous reactions. Use high-purity reagents.
Issue 2: Formation of Hot Spots in the Reactor

Symptoms:

  • Temperature probes at different locations in the reactor show significantly different readings.

  • Localized boiling or fuming is observed.

Possible Causes & Solutions:

Possible Cause Immediate Action Preventative Measure
Inadequate mixing Increase the agitation speed. Ensure the agitator is properly positioned and functioning.Design the reactor and agitation system to ensure efficient mixing for the specific reaction viscosity and volume. Perform mixing studies if necessary.
Viscous reaction mixture If the protocol allows, consider adding a solvent to reduce viscosity.Select an appropriate solvent and concentration to maintain a manageable viscosity throughout the reaction.
Solid reactant settling Increase agitation to suspend the solid.Use an appropriate agitator design for solid suspensions. Consider milling solids to a smaller, more uniform particle size.

Quantitative Data Summary

The following table summarizes key quantitative data for a generic Resole phenol-formaldehyde reaction, which is a highly exothermic process. This data is crucial for designing safe experimental protocols.

Parameter Value Significance Reference
Normalized Heat of Reaction -902 kJ/kg of phenolRepresents the total heat released by the intended reaction.[7]
Calculated Adiabatic Temperature Rise (Intended Reaction) +91°CThe theoretical temperature increase if no heat is removed from the system for the main reaction.[7]
Latent Crosslinking Energy 302.6 J/gAdditional energy released at higher temperatures from secondary crosslinking reactions.[7]
Calculated Adiabatic Temperature Rise (Crosslinking) +98°CThe additional theoretical temperature increase from the secondary reaction.[7]
Total Potential Adiabatic Temperature Rise +189°CThe total potential temperature increase if the reaction runs away, combining both intended and secondary reactions.[7]

Experimental Protocols

Protocol 1: Determination of Reaction Enthalpy using Reaction Calorimetry

Objective: To accurately measure the heat evolved during a phenol-based reaction to assess its exothermic potential.

Methodology:

  • Calibration: Calibrate the reaction calorimeter (e.g., RC1) by a known electrical heat input to determine the overall heat transfer coefficient.

  • Reactant Preparation: Accurately weigh the phenol and any other starting materials and dissolve them in the chosen solvent directly in the reactor vessel.

  • Initial Temperature: Bring the reactor contents to the desired initial temperature and allow it to stabilize.

  • Reactant Addition: Add the co-reactant (e.g., formaldehyde) at a constant, controlled rate using a calibrated pump.

  • Temperature Monitoring: Continuously monitor the temperature of the reactor contents and the cooling jacket.

  • Heat Flow Calculation: The calorimeter software will calculate the heat flow in real-time based on the temperature difference between the reactor and the jacket and the pre-determined heat transfer coefficient.

  • Data Analysis: Integrate the heat flow over the duration of the addition and any subsequent reaction time to determine the total heat of reaction (ΔH).

Protocol 2: Adiabatic Calorimetry for Runaway Scenario Assessment

Objective: To simulate a worst-case "loss of cooling" scenario and determine the maximum temperature and pressure rise.

Methodology:

  • Sample Preparation: Prepare a small, representative sample of the reaction mixture in a specialized adiabatic calorimeter test cell (e.g., a Vent Sizing Package 2 - VSP2™).[7]

  • Initial Conditions: Heat the test cell to the desired starting temperature of the reaction.

  • Initiation: Inject the catalyst or final reactant to initiate the reaction.[7]

  • Adiabatic Operation: The calorimeter operates in an adiabatic mode, meaning it minimizes heat loss to the surroundings, thus simulating a runaway condition.

  • Data Acquisition: Record the temperature and pressure as a function of time.

  • Analysis: From the data, determine the maximum temperature (Tmax), maximum pressure (Pmax), and the rates of temperature and pressure rise (dT/dt and dP/dt). This information is critical for designing emergency relief systems.

Visualizations

Troubleshooting_Exothermic_Phenol_Reactions start Start: Monitoring Exothermic Phenol Reaction temp_check Is Temperature Rise Within Expected Range? start->temp_check agitation_check Is Agitation Functioning Correctly? temp_check->agitation_check No stable_operation Continue Monitoring: Reaction is Stable temp_check->stable_operation Yes cooling_check Is Cooling System Operating at Max? agitation_check->cooling_check Yes check_agitator Check Agitator: - Increase Speed - Verify Integrity agitation_check->check_agitator No runaway_risk High Risk of Thermal Runaway cooling_check->runaway_risk Yes increase_cooling Increase Cooling Rate cooling_check->increase_cooling No emergency_stop Initiate Emergency Shutdown Procedures: - Stop Reactant Feed - Quench Reaction - Apply Emergency Cooling runaway_risk->emergency_stop investigate_cause Investigate Root Cause: - Reactant Concentration - Contamination - Equipment Failure emergency_stop->investigate_cause increase_cooling->temp_check check_agitator->temp_check

Caption: Troubleshooting workflow for managing temperature excursions.

Experimental_Workflow_Calorimetry cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reactant_prep Prepare Reactants and Solvents charge_reactor Charge Reactor with Initial Components reactant_prep->charge_reactor calorimeter_setup Set Up and Calibrate Calorimeter calorimeter_setup->charge_reactor stabilize_temp Stabilize at Initial Temperature charge_reactor->stabilize_temp add_reactant Controlled Addition of Co-reactant stabilize_temp->add_reactant monitor Monitor Temperature, Pressure, and Heat Flow add_reactant->monitor data_analysis Analyze Data for ΔH, Tmax, Pmax monitor->data_analysis safety_assessment Perform Safety Assessment data_analysis->safety_assessment protocol_refinement Refine Experimental Protocol safety_assessment->protocol_refinement

Caption: General workflow for calorimetric studies of phenol reactions.

References

Technical Support Center: Catalyst Residue Management in Phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the identification and removal of catalyst residues from phenol synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst residues encountered in phenol synthesis?

A1: Catalyst residues depend on the synthesis method employed.

  • Cumene Process: The most common industrial method involves the acid-catalyzed cleavage of cumene hydroperoxide. This primarily leaves acidic residues, such as sulfuric acid (H₂SO₄) or phosphoric acid.[1][2][3][4]

  • Hock Process: This is another name for the cumene process and similarly uses acid catalysts like sulfuric acid.[5][6]

  • Direct Oxidation/Hydroxylation of Benzene/Aryl Halides: These methods often use transition metal catalysts. Common residues include metals like Palladium (Pd), Copper (Cu), Nickel (Ni), and Iron (Fe).[7][8][9]

  • Solid Acid Catalysts: Some processes utilize solid acid catalysts, such as certain zeolites or ion-exchange resins, which can potentially leach into the product stream.[10][11]

Q2: Why is it critical to remove catalyst residues from the final phenol product?

A2: Catalyst residues must be removed to prevent undesired downstream reactions and ensure product purity.[1] Acidic catalysts can promote side reactions, such as polymerization or the formation of byproducts, during the purification stages.[1] For pharmaceutical applications, residual metal catalysts are strictly regulated due to their potential toxicity and impact on drug stability and efficacy.

Q3: My final phenol product has a yellow or brown discoloration. Could this be due to catalyst residues?

A3: Discoloration can be caused by several factors, including residual catalysts. Acidic residues can catalyze the formation of colored byproducts. More commonly, the discoloration is due to the oxidation of phenol to form benzoquinone (yellow) or polymerization products (brown/black), which can be exacerbated by the presence of residual catalysts or air exposure.[12]

Q4: What are the primary methods for removing acidic catalyst residues like H₂SO₄?

A4: The primary methods for removing strong acid catalysts are:

  • Neutralization: This is a common commercial practice where an inorganic base (like sodium hydroxide) or an organic amine is added to the crude product stream to neutralize the acid.[1] Careful pH control is necessary to avoid forming unwanted byproducts.[1]

  • Washing/Extraction: The crude phenol can be washed with water or a basic solution (e.g., sodium bicarbonate solution) to extract the water-soluble acid into the aqueous phase.[13][14]

  • Ion-Exchange Resins: Passing the product stream through a bed of basic ion-exchange resin can effectively capture and remove acidic catalyst residues.[1][11]

Q5: How can I remove residual metal catalysts (e.g., Palladium, Copper) from my phenol product?

A5: Removing metal catalysts often requires more specialized techniques:

  • Filtration: For heterogeneous catalysts, simple filtration can be effective.[15] However, this may not work for very small or colloidal metal particles.[16]

  • Adsorption: Activated carbon can be used to adsorb metal complexes and decolorize the product.[16]

  • Metal Scavengers: These are materials with high affinity for metals, such as silica-supported thiols or functionalized polymers, which can selectively bind and remove metal residues from the solution.[16]

  • Distillation/Crystallization: If the phenol product is thermally stable and the catalyst is non-volatile, distillation can be an effective purification method.[16][17] Crystallization is also a powerful technique for purifying solid phenol derivatives.[16]

Troubleshooting Guides

Problem 1: Inconsistent results after neutralizing an acidic catalyst.

  • Question: I am neutralizing my crude phenol with sodium hydroxide after a cumene hydroperoxide cleavage, but the final purity is inconsistent between batches. What could be wrong?

  • Answer: Inconsistent purity after neutralization often points to poor pH control. Neutralization with a strong base like NaOH can be difficult to control precisely; over-addition can lead to the formation of phenates and other byproducts.[1] Consider using a weaker base or an organic amine for better buffering and control.[1] Also, ensure thorough mixing during neutralization and monitor the temperature, as elevated temperatures can promote byproduct formation.[1]

Problem 2: Filtration is ineffective for removing a solid catalyst.

  • Question: I used a solid heterogeneous catalyst, but simple filtration is not removing it completely, and I still detect metal in my product. Why is this happening and what should I do?

  • Answer: This issue typically arises from two main causes:

    • Catalyst Leaching: The active metal species may be leaching from the solid support into the liquid reaction medium, resulting in a homogeneous, dissolved catalyst that cannot be filtered.[18][19]

    • Formation of Colloidal Particles: The catalyst may have broken down into fine colloidal particles that are too small to be captured by standard filtration media.[16]

  • Solution: First, confirm the nature of the residual catalyst (dissolved vs. particulate) using techniques like Dynamic Light Scattering (DLS) or analyzing a filtered vs. unfiltered sample via ICP-MS. If the catalyst has leached, you will need to employ methods for removing homogeneous catalysts, such as using metal scavengers or performing a liquid-liquid extraction.[16] If you are dealing with colloidal particles, you may need to use ultrafiltration membranes or try to induce flocculation to aggregate the particles before filtration.[16]

Problem 3: Product degradation during purification by distillation.

  • Question: I am trying to purify my phenol product by distillation to remove a non-volatile metal catalyst, but I am seeing significant product loss and charring. What is the cause?

  • Answer: Phenol can be sensitive to high temperatures, especially if trace impurities are present. The charring suggests thermal degradation or polymerization.[12] This can be exacerbated by any remaining acidic or basic impurities.

  • Solution: Perform the distillation under vacuum to significantly lower the boiling point of phenol, thereby reducing thermal stress on the compound.[12] Ensure that the crude product has been thoroughly neutralized and washed before distillation to remove any impurities that could catalyze degradation at high temperatures. A pre-treatment step with activated carbon can also remove problematic impurities.

Data and Experimental Protocols

Table 1: Comparison of Analytical Techniques for Catalyst Residue Detection
TechniqueAnalyte TypeTypical Detection LimitProsCons
ICP-MS/ICP-AES Metal catalysts (Pd, Cu, Ni, Fe, etc.)ppb - pptHigh sensitivity, multi-element detection, well-established.[20][21]Destructive, requires sample digestion, expensive instrumentation.[21]
X-Ray Fluorescence (XRF) Metal catalystsppmNon-destructive, rapid analysis, requires minimal sample prep.[21]Lower sensitivity than ICP-MS, matrix effects can be an issue.[21]
Atomic Absorption Spectroscopy (AAS) Metal catalystsppm - ppbRelatively low cost, high specificity for the target element.[21]Generally analyzes one element at a time, less sensitive than ICP-MS.
Acid-Base Titration Acidic or basic catalysts% to high ppmSimple, inexpensive, provides quantitative measure of acidity/basicity.Non-specific (titrates all acidic/basic species), not suitable for trace levels.
pH Measurement Acidic or basic catalystsQualitativeVery simple and fast for process monitoring.Not quantitative, only indicates presence of acidic/basic species.
Experimental Protocol: Removal of Sulfuric Acid Catalyst via Neutralization and Extraction

This protocol describes a standard lab-scale procedure for removing H₂SO₄ catalyst from a crude phenol/acetone mixture following the cleavage of cumene hydroperoxide.

Objective: To neutralize and remove residual sulfuric acid catalyst from the reaction mixture.

Materials:

  • Crude phenol/acetone reaction mixture

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 5% Sodium hydroxide (NaOH) solution (optional, for significant acid content)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Dilution: Dilute the mixture with an equal volume of diethyl ether or MTBE to ensure the organic components are fully dissolved and to lower the viscosity.

  • Initial Wash (Neutralization): Slowly add saturated NaHCO₃ solution to the separatory funnel in portions.

    • Caution: CO₂ gas will evolve. Swirl the funnel gently and vent frequently to release pressure.

    • Continue adding NaHCO₃ solution until gas evolution ceases.

    • Check the pH of the aqueous layer using pH paper; it should be neutral or slightly basic (pH 7-8).

  • Phase Separation: Stopper the funnel, invert, and shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely.

  • Extraction: Drain the lower aqueous layer and discard.

  • Repeat Wash: Repeat the washing process (steps 3-5) with fresh NaHCO₃ solution one more time to ensure complete neutralization.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining inorganic salts. Drain and discard the aqueous layer.

  • Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to absorb any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a small plug of cotton into a clean, dry flask to remove the drying agent.

  • Solvent Removal: The resulting solution contains phenol and acetone in the organic solvent. The solvent can now be removed using a rotary evaporator to yield the purified crude product, which can then be subjected to further purification (e.g., distillation) to separate phenol from acetone and other byproducts.[4]

Visual Guides and Workflows

Diagram 1: General Workflow for Catalyst Residue Management

G start Phenol Synthesis (with Catalyst) crude_product Crude Product Mixture (Phenol + Catalyst Residues) start->crude_product identify Identify Catalyst Type (Acid, Metal, Solid) crude_product->identify select_removal Select Removal Method (Neutralization, Scavenging, Filtration) identify->select_removal perform_removal Perform Removal Procedure select_removal->perform_removal analyze Analyze for Residual Catalyst (ICP-MS, Titration, etc.) perform_removal->analyze spec_check Residue Below Specification? analyze->spec_check spec_check->select_removal No (Re-evaluate Method) final_product Purified Phenol Product spec_check->final_product Yes G start Initial Removal Method Fails (Residue Detected) q1 What is the catalyst type? start->q1 hetero Heterogeneous / Solid q1->hetero Solid homo Homogeneous (Acid or Metal) q1->homo Dissolved q2 Is filtration ineffective? hetero->q2 leaching Possible Leaching or Colloidal Formation q2->leaching Yes filter_sol Optimize Filtration: Use Finer Filter Media (e.g., Celite) or Ultrafiltration q2->filter_sol No, but still passes leaching_sol Treat as Homogeneous: Use Scavengers or Adsorbents leaching->leaching_sol q3 Is it an Acid Catalyst? homo->q3 acid_sol Incomplete Neutralization: - Check pH control - Use weaker base - Increase wash cycles q3->acid_sol Yes metal_sol Ineffective Scavenging: - Increase scavenger amount/time - Try different scavenger type - Consider distillation/crystallization q3->metal_sol No (Metal)

References

Validation & Comparative

A Comparative Reactivity Analysis: 2-Fluoro-4-methoxyphenol vs. 4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a detailed comparative analysis of the chemical reactivity of 2-Fluoro-4-methoxyphenol and 4-fluorophenol. Phenolic compounds are crucial intermediates in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Understanding the influence of aromatic ring substituents on their reactivity is paramount for optimizing synthetic routes and developing novel molecules. This document examines differences in acidity, susceptibility to electrophilic and nucleophilic substitution, and oxidative stability, supported by experimental data and detailed protocols. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Physicochemical Properties

4-fluorophenol is a foundational structure in medicinal chemistry, serving as an intermediate for various drugs.[2][3] It consists of a phenol ring substituted with a fluorine atom at the para position. This compound is a more complex derivative, featuring an additional methoxy group para to the hydroxyl and a fluorine atom ortho to it.[1] This substitution pattern significantly alters the electronic landscape of the aromatic ring, leading to distinct reactivity profiles.

The key difference lies in the number and nature of the substituent groups. Both molecules contain a strongly activating, ortho-, para-directing hydroxyl group (-OH) and a deactivating (via induction) yet ortho-, para-directing fluorine atom (-F).[4] However, this compound possesses an additional powerful activating, ortho-, para-directing methoxy group (-OCH₃).[5] This second strong electron-donating group renders its aromatic ring considerably more electron-rich and thus more reactive in many contexts.

Table 1: Physicochemical Properties
PropertyThis compound4-fluorophenol
Molecular Formula C₇H₇FO₂C₆H₅FO
Molecular Weight 142.13 g/mol 112.1 g/mol [6]
CAS Number 450-93-1371-41-5[6]
Appearance Not specifiedWhite to light yellow crystalline solid[2]
pKa ~9.5 (estimated)9.9[7]
Boiling Point 195 °C185 °C[2]

Comparative Reactivity Analysis

The electronic effects of the substituents—inductive vs. resonance—are the primary drivers of the observed differences in reactivity.

Diagram 1: Comparison of Electronic Effects
Acidity

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the negative charge, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity.

  • 4-fluorophenol: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which stabilizes the phenoxide ion. This effect outweighs its electron-donating resonance effect (+R), making 4-fluorophenol more acidic than phenol (pKa ≈ 10.0).[8] The pKa of 4-fluorophenol is approximately 9.9.[7]

  • This compound: This molecule presents competing effects. The fluorine at the ortho position exerts an even stronger inductive effect than the para-fluorine in 4-fluorophenol, which would favor increased acidity. However, the powerful electron-donating resonance effect of the para-methoxy group (-OCH₃) significantly destabilizes the phenoxide ion. The net result is a likely decrease in acidity compared to 2-fluorophenol (pKa 8.7), with an estimated pKa value closer to that of 4-fluorophenol.[7]

Electrophilic Aromatic Substitution (EAS)

EAS is the characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring.[9][10] The rate and regioselectivity are dictated by the ring's substituents.

Reactivity: Phenols are highly reactive towards EAS because the hydroxyl group is a strong activator.

  • 4-fluorophenol: The ring is activated, though the deactivating inductive effect of fluorine tempers this slightly. Reactions typically proceed under milder conditions than those required for benzene.

  • This compound: The combined activating power of the -OH and -OCH₃ groups makes this ring exceptionally electron-rich and far more reactive than 4-fluorophenol. Reactions must be conducted under very mild conditions to avoid polysubstitution and oxidation.

Regioselectivity: The directing effects of the substituents determine the position of electrophilic attack.

  • 4-fluorophenol: The -OH group is the dominant directing group. Since the para position is blocked by fluorine, substitution occurs exclusively at the positions ortho to the hydroxyl group (C2 and C6).

  • This compound: The regioselectivity is more complex. The -OH and -OCH₃ groups are both strong ortho-, para-directors.

    • The -OH group directs to C6 (ortho) and C4 (para, blocked).

    • The -OCH₃ group directs to C3 and C5 (ortho) and C1 (para, blocked).

    • Attack at C5 is strongly favored as it is ortho to the powerful -OCH₃ activator and para to the -OH group (a position of high electron density from both activators). Attack at C3 is also possible but may experience some steric hindrance from the adjacent fluorine.

Diagram 2: Regioselectivity in Electrophilic Aromatic Substitution
Table 2: Summary of Reactivity in Electrophilic Aromatic Substitution

FeatureThis compound4-fluorophenol
Relative Rate Very FastFast
Required Conditions Very mild (e.g., low temp, no strong Lewis acid)Mild (e.g., no strong Lewis acid)
Major Product(s) Substitution at C5 positionSubstitution at C2/C6 positions
Risk of Polysubstitution HighModerate
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve a nucleophile replacing a leaving group on an aromatic ring.[11] This mechanism is generally unfavorable for electron-rich systems like phenols. It requires the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[12]

  • Both Compounds: Neither this compound nor 4-fluorophenol is activated for standard SNAr reactions. Their rings are electron-rich due to the -OH and -OCH₃ groups, which would destabilize the anionic intermediate.

  • Leaving Group Ability: While fluorine can act as an effective leaving group in activated systems (its high electronegativity facilitates the initial nucleophilic attack, which is often the rate-determining step), the lack of activating EWGs makes its substitution highly unlikely under normal SNAr conditions.[12]

  • Alternative Mechanisms: Recent studies have shown that SNAr on unactivated fluorophenols can be achieved via radical-mediated pathways, but this requires specific reagents like mild oxidants to generate a phenoxyl radical, which serves as a transient activating group.[13]

Oxidation Reactions

Phenols are susceptible to oxidation, often forming quinones. The ease of oxidation is increased by the presence of electron-donating groups.

  • 4-fluorophenol: Can be oxidized, but is relatively more stable than heavily substituted phenols.[14]

  • This compound: The two powerful electron-donating groups make this molecule highly susceptible to oxidation. Mild oxidizing agents may be sufficient to convert it to the corresponding benzoquinone. This sensitivity must be considered during synthesis and storage.

Experimental Protocols

The following sections provide generalized protocols for key reactions. Note: These are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Friedel-Crafts Acylation

This protocol describes a typical procedure for the acylation of a highly activated phenol, which requires milder conditions than the standard Friedel-Crafts reaction.

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the phenol substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Addition: Add a mild Lewis acid catalyst (e.g., ZnCl₂ or FePO₄, 1.0-1.2 eq.) to the stirred solution. Stronger Lewis acids like AlCl₃ should be avoided with highly activated phenols to prevent complexation and side reactions.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise via the dropping funnel over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding cold 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the reaction solvent.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[15]

G Diagram 3: General Workflow for Friedel-Crafts Acylation start Start setup 1. Dissolve Phenol in Anhydrous Solvent under N₂ start->setup cool1 2. Cool to 0 °C setup->cool1 add_cat 3. Add Mild Lewis Acid Catalyst cool1->add_cat add_reagent 4. Add Acylating Agent Dropwise at 0 °C add_cat->add_reagent react 5. Stir and Monitor by TLC add_reagent->react quench 6. Quench with cold 1 M HCl react->quench Reaction Complete extract 7. Separate Layers & Extract quench->extract purify 8. Wash, Dry, & Concentrate Organic Phase extract->purify purify_final 9. Purify Crude Product (Chromatography/Recrystallization) purify->purify_final end End purify_final->end

Diagram 3: General Workflow for Friedel-Crafts Acylation

Conclusion

The substitution pattern on the aromatic ring profoundly impacts the reactivity of this compound and 4-fluorophenol.

  • Reactivity towards EAS: this compound is significantly more reactive than 4-fluorophenol due to the presence of two strong electron-donating groups (-OH, -OCH₃). This necessitates the use of much milder reaction conditions to control the reaction and prevent side products.

  • Regioselectivity: The directing effects in 4-fluorophenol are straightforward, leading to ortho-substitution. In contrast, the interplay between three substituents in this compound directs electrophiles primarily to the C5 position, a site activated by both the hydroxyl and methoxy groups.

  • Other Reactions: Both compounds are generally unreactive towards traditional SNAr mechanisms but are susceptible to oxidation, with this compound being particularly sensitive due to its higher electron density.

This comparative guide highlights the critical role of substituent effects in predicting and controlling the chemical behavior of substituted phenols, providing a valuable resource for synthetic planning in pharmaceutical and materials science research.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For scientists in pharmaceutical research and drug development, a thorough understanding of the NMR spectra of substituted phenols is crucial, as the phenolic moiety is a common feature in many bioactive compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of a series of substituted phenols, supported by experimental data and detailed protocols. We will explore how the position and electronic nature of substituents influence the chemical shifts, offering insights into the electronic environment of the aromatic ring.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for phenol and a selection of its substituted derivatives. The data has been compiled from various sources and is presented for direct comparison. All spectra were recorded in deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Phenols in CDCl₃

CompoundSubstituentPositionAr-H-OHOther Protons
Phenol-H-7.30-6.80 (m, 5H)~5.0 (br s)-
o-Cresol-CH₃ortho7.16-6.79 (m, 4H)[1]4.89 (s)[1]2.28 (s, 3H, -CH₃)[1]
m-Cresol-CH₃meta7.21-6.77 (m, 4H)[1]6.50 (s)[1]2.38 (s, 3H, -CH₃)[1]
p-Cresol-CH₃para7.07 (d, 2H), 6.78 (d, 2H)[1]5.70 (s)[1]2.31 (s, 3H, -CH₃)[1]
o-Nitrophenol-NO₂ortho8.10 (dd, 1H), 7.58 (ddd, 1H), 7.16 (dd, 1H), 6.99 (ddd, 1H)10.57 (s)[2]-
m-Nitrophenol-NO₂meta7.95 (t, 1H), 7.40-7.30 (m, 2H), 7.05 (ddd, 1H)~6.0 (br s)-
p-Nitrophenol-NO₂para8.14 (d, 2H), 6.96 (d, 2H)~6.5 (br s)-
o-Methoxyphenol-OCH₃ortho6.95-6.80 (m, 4H)5.70 (s)3.90 (s, 3H, -OCH₃)
m-Methoxyphenol-OCH₃meta7.13 (t, 1H), 6.50-6.41 (m, 3H)[3]5.34 (s)[3]3.77 (s, 3H, -OCH₃)[3]
p-Methoxyphenol-OCH₃para6.81-6.77 (m, 4H)[1]5.08 (s)[1]3.77 (s, 3H, -OCH₃)[1]

Note: Chemical shifts for the hydroxyl proton (-OH) can be broad and their position is highly dependent on concentration and solvent.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Phenols in CDCl₃

CompoundSubstituentPositionC1 (-OH)C2C3C4C5C6Other Carbons
Phenol-H-155.4[3]115.2[3]129.5[3]120.6[3]129.5[3]115.2[3]-
o-Cresol-CH₃ortho153.75[1]123.80[1]127.15[1]131.07[1]120.80[1]114.94[1]15.74 (-CH₃)[1]
m-Cresol-CH₃meta155.28[1]116.31[1]140.01[1]121.86[1]129.59[1]112.56[1]21.39 (-CH₃)[1]
p-Cresol-CH₃para153.09[1]115.24[1]130.16[1]130.11[1]130.16[1]115.24[1]20.50 (-CH₃)[1]
o-Nitrophenol-NO₂ortho155.1137.1125.0120.0115.9133.9-
m-Nitrophenol-NO₂meta156.4114.1149.0121.2129.9119.8-
p-Nitrophenol-NO₂para161.5116.0126.1141.4126.1116.0-
o-Methoxyphenol-OCH₃ortho146.7145.6111.3120.2114.7121.556.0 (-OCH₃)
m-Methoxyphenol-OCH₃meta155.6[3]102.2[3]161.2[3]105.2[3]131.5[3]104.5[3]55.3 (-OCH₃)[3]
p-Methoxyphenol-OCH₃para149.58[1]115.01[1]116.17[1]153.59[1]116.17[1]115.01[1]55.94 (-OCH₃)[1]

Analysis of Substituent Effects

The electronic environment of the protons and carbons in a phenol ring is significantly influenced by the nature and position of the substituents.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, through inductive and resonance effects. This increased electron density leads to a shielding effect, causing the corresponding ¹H and ¹³C nuclei to resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a strong electron-withdrawing group. It decreases the electron density on the aromatic ring, especially at the ortho and para positions. This deshielding effect causes the ¹H and ¹³C nuclei at these positions to resonate at a higher chemical shift (downfield).

  • Positional Isomerism:

    • Ortho Isomers: The substituent is in close proximity to the hydroxyl group, which can lead to intramolecular hydrogen bonding (as seen in o-nitrophenol) and steric interactions. These effects can significantly influence the chemical shifts of the nearby protons and carbons.

    • Meta Isomers: The substituent's electronic effects are less pronounced at the meta position compared to the ortho and para positions.

    • Para Isomers: The substituent is positioned directly opposite the hydroxyl group, leading to strong resonance effects that are clearly observable in the NMR spectra. Due to symmetry, para-substituted phenols often show simpler spectra with fewer signals.[4]

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the substituted phenol sample into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Most substituted phenols are readily soluble in CDCl₃.

  • Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, transfer the solution to a clean NMR tube using a Pasteur pipette.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR and is often included in the deuterated solvent by the manufacturer. Its signal is set to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • A standard single-pulse experiment is typically used.

    • Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 16 for samples of this concentration.

  • ¹³C NMR:

    • A proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio.

    • A 45-degree pulse angle with a relaxation delay of 2-5 seconds is common.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically required.

Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument acquire_1h Acquire 1H Spectrum instrument->acquire_1h acquire_13c Acquire 13C Spectrum instrument->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline chem_shift Analyze Chemical Shifts phase->chem_shift integrate Integration (1H) baseline->integrate for 1H baseline->chem_shift integration Analyze Integration Values (1H) integrate->integration structure Propose/Confirm Structure chem_shift->structure coupling Analyze Coupling Patterns (1H) coupling->structure integration->structure

Caption: Workflow for NMR spectral analysis.

References

Validating the Structure of 2-Fluoro-4-methoxyphenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of 2-Fluoro-4-methoxyphenol and its derivatives. We present supporting data from analogous compounds to illustrate the expected outcomes and offer detailed experimental protocols for each method.

Structural Validation Techniques: A Comparative Overview

The definitive confirmation of a chemical structure, such as that of this compound, relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the connectivity and chemical environment of atoms, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and X-ray Crystallography provides the unambiguous three-dimensional atomic arrangement in the solid state.

Data Presentation: Spectroscopic and Crystallographic Parameters

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
This compound (Expected) Aromatic Protons: ~6.7-7.1, Methoxy Protons: ~3.8, Hydroxyl Proton: VariableAromatic Carbons: ~110-155, Methoxy Carbon: ~56
4-Methoxyphenol[1]6.77-6.81 (m, 4H), 5.08 (s, 1H), 3.77 (s, 3H)153.59, 149.58, 116.17, 115.01, 55.94
2-Fluorophenol[1]7.02-7.11 (m, 3H), 6.85-6.89 (m, 1H), 5.88 (s, 1H)152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, 115.55
4-Fluorophenol6.91-6.95 (m, 2H), 6.78-6.81 (m, 2H)158.39, 156.50, 151.13, 151.12, 116.44, 116.38, 116.21, 116.03

Table 2: Expected ¹⁹F NMR and Mass Spectrometry Data

Analytical TechniqueParameterExpected Value for this compound
¹⁹F NMR Chemical Shift (ppm) vs. CFCl₃-110 to -140 (Aryl Fluoride)
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 142.04
Key Fragmentsm/z 127 (M-CH₃), m/z 99 (M-CH₃-CO)

Table 3: Comparative Single-Crystal X-ray Diffraction Data of Analogous Phenolic Compounds

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
(E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenolMonoclinicP2₁/n21.26424.710112.217593.361

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-25 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Parameters: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Parameters: A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a fluorine probe.

  • Pulse Program: Standard single-pulse experiment.

  • Parameters: ¹⁹F NMR is a sensitive nucleus, and spectra can be acquired relatively quickly.[3]

  • Referencing: Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Analysis: The sample is vaporized and bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern provides structural information.[4]

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule in the crystalline state.

Crystallization:

  • The primary challenge is to grow a single crystal of sufficient quality (typically 30-300 microns).[5]

  • Methods such as slow evaporation of a saturated solution, or vapor diffusion are commonly employed for small organic molecules.[6]

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation, filter the solution, and allow the solvent to evaporate slowly in a loosely covered container.[6]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution can induce crystallization.

Data Collection and Structure Solution:

  • Mount a suitable single crystal on a goniometer.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[5]

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the phase problem to generate an initial electron density map.

  • Build a molecular model into the electron density and refine the structure to obtain final atomic coordinates, bond lengths, and bond angles.[5]

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for structural validation and a potential signaling pathway that could be investigated for this compound derivatives, given that phenolic compounds are known to modulate various cellular signaling cascades.[7][8][9][10]

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms crystallization Crystallization purification->crystallization validation Structure Confirmed nmr->validation ms->validation xray Single-Crystal X-ray Diffraction crystallization->xray xray->validation

Caption: A logical workflow for the synthesis, purification, and structural validation of chemical compounds.

signaling_pathway Hypothetical Inhibition of NF-κB Signaling by a Phenolic Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk Signal ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_active NF-κB (Active) ikb_nfkb->nfkb_active IκBα Degradation derivative This compound Derivative derivative->ikk Inhibits dna DNA nfkb_active->dna Translocation gene Pro-inflammatory Gene Expression dna->gene Transcription

Caption: Potential mechanism of action for a phenolic compound inhibiting the pro-inflammatory NF-κB signaling pathway.

References

A Comparative Guide to the Biological Activity of 2-Fluoro-4-methoxyphenol and Its Parent Compound, 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Fluoro-4-methoxyphenol and its parent compound, 4-methoxyphenol. Due to a lack of specific experimental data on this compound, this comparison is based on the known biological profile of 4-methoxyphenol and the predicted influence of ortho-fluorination on a phenolic structure.

Introduction

4-Methoxyphenol, also known as mequinol, is a phenolic compound recognized for its antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties. The strategic addition of a fluorine atom to a bioactive molecule is a common practice in medicinal chemistry to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance its biological activity.[1] This guide explores the established activities of 4-methoxyphenol and infers the potential activities of its fluorinated derivative, this compound, which is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

The structural relationship between the compounds is illustrated below.

G 4-Methoxyphenol 4-Methoxyphenol Fluorination (ortho position) Fluorination (ortho position) 4-Methoxyphenol->Fluorination (ortho position) This compound This compound Fluorination (ortho position)->this compound

Figure 1: Structural relationship between the compounds.

Comparative Biological Activity

This section details the known biological activities of 4-methoxyphenol and the predicted impact of fluorination.

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[3][4][5][6][7]

Predicted Activity of this compound: The introduction of a fluorine atom, a highly electronegative element, at the ortho position to the hydroxyl group can modulate the antioxidant activity. This substitution may influence the bond dissociation enthalpy of the phenolic hydroxyl group, potentially affecting its radical scavenging efficiency.

Quantitative Data Summary (Contextual)

The following table presents DPPH radical scavenging activity for compounds structurally related to 4-methoxyphenol to provide a basis for comparison.

Compound/ExtractDPPH Radical Scavenging IC50Reference
n-Hexane Extract of P. retrofractum57.66 µg/mL[7]
Methanol Extract of P. retrofractum101.74 µg/mL[7]
Ascorbic Acid (Standard)66.12 µg/mL[7]
Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and modulate inflammatory signaling pathways.

4-Methoxyphenol: Methoxyphenolic compounds have been shown to possess anti-inflammatory properties.[8][9] For instance, related compounds have been observed to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade.[9] These effects are often mediated through the inhibition of signaling pathways such as NF-κB and MAPK.

Predicted Activity of this compound: Fluorination can enhance the binding affinity of a molecule to its target enzyme. Therefore, it is plausible that this compound could exhibit more potent COX-2 inhibition compared to its non-fluorinated parent compound. Some fluorinated chalcone derivatives have shown significant anti-inflammatory and analgesic activities.

Quantitative Data Summary (Contextual)

The table below shows the COX-2 inhibitory activity of various compounds to provide a reference for potential anti-inflammatory potency.

CompoundCOX-2 Inhibition IC50Reference
(-)-Kaur-16-en-19-oic acid127.6 µM[8]
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)...ethan-1-one0.95 µM[10]
Meloxicam (Standard)12.50 µM[11]
Celecoxib (Standard)0.30 µM[10]
Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.

4-Methoxyphenol: While 4-methoxyphenol itself is a known tyrosinase inhibitor, quantitative data is scarce in the provided results. However, numerous derivatives and related structures show significant activity. The inhibitory mechanism often involves chelation of the copper ions in the enzyme's active site.

Predicted Activity of this compound: The addition of a fluorine atom could potentially alter the electronic properties of the phenol ring and its interaction with the tyrosinase active site. This could either enhance or decrease its inhibitory activity, warranting experimental verification.

Quantitative Data Summary (Contextual)

The following table includes IC50 values for various tyrosinase inhibitors to illustrate the range of potencies.

CompoundTyrosinase Inhibition IC50Reference
(E)-4-chloro-N-(4-(3-4-methoxyphenyl)acryloyl)...0.43 ± 0.07 mM[4]
Kojic Acid (Standard)0.60 ± 0.20 mM[4]
3-nitrocinnamoyl derivative0.16 µM[3]
2-chloro-3-methoxycinnamoyl derivative0.12 µM[3]

Signaling Pathways

The anti-inflammatory activity of phenolic compounds frequently involves the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB inhibits degradation p65_p50 p65/p50 IkB->p65_p50 p65_p50_n p65/p50 p65_p50->p65_p50_n translocation nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) p65_p50_n->genes methoxyphenol Methoxyphenols methoxyphenol->IKK

Figure 2: Inhibition of the NF-κB pathway by methoxyphenols.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Dissolve the test compound in a suitable solvent (e.g., methanol) to create a stock solution, from which serial dilutions are made.

    • Prepare a positive control (e.g., ascorbic acid) in the same manner.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to all wells to initiate the reaction.

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration that scavenges 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

G start Prepare DPPH Solution & Test Compound Dilutions mix Mix Compound and DPPH in 96-well plate start->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Figure 3: Workflow for the DPPH radical scavenging assay.
Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagents:

    • Human recombinant COX-2 enzyme.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Test inhibitor and positive control (e.g., celecoxib).

  • Assay Procedure:

    • In a reaction tube, combine the reaction buffer, heme, and COX-2 enzyme.

    • Add the test inhibitor at various concentrations and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a saturated stannous chloride solution).

  • Data Analysis:

    • The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as ELISA or LC-MS/MS.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Tyrosinase Inhibition Assay

This assay measures a compound's ability to inhibit the enzyme tyrosinase, which is involved in melanin production.

  • Reagents:

    • Mushroom tyrosinase.

    • L-DOPA (substrate).

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Test compound and positive control (e.g., kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, test compound dilutions, and tyrosinase solution to the designated wells.

    • Pre-incubate the plate at a suitable temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Incubate for a set time (e.g., 20 minutes) at 37°C.

  • Data Analysis:

    • Measure the absorbance of the formed dopachrome at approximately 475 nm using a microplate reader.

    • Calculate the percentage of tyrosinase inhibition.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

4-Methoxyphenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and tyrosinase-inhibiting effects. While direct experimental data for this compound is not currently available, the principles of medicinal chemistry suggest that ortho-fluorination could modulate these activities. The introduction of fluorine may enhance its potency, particularly in enzyme inhibition, by altering its electronic properties and binding interactions. However, this modification could also impact its safety profile. Therefore, further experimental studies are essential to fully elucidate the biological activity of this compound and validate its potential as a therapeutic agent.

References

HPLC vs. GC-MS for Phenol Derivative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of phenol derivatives is critical for a wide range of applications, from pharmaceutical development and quality control to environmental monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for phenol derivative analysis, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate technique for your specific needs.

At a Glance: Key Differences

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds.[1][2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It excels in the analysis of volatile and semi-volatile compounds.[3]

A primary distinction in the analysis of phenol derivatives is the sample preparation. Due to the polar and often non-volatile nature of many phenols, derivatization is a mandatory step for GC-MS analysis to increase their volatility and thermal stability.[4][5] Common derivatization techniques include silylation and acetylation.[4] HPLC, on the other hand, can often analyze these compounds directly without the need for derivatization.[5][6]

Performance Comparison

The choice between HPLC and GC-MS for the analysis of phenol derivatives often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Performance ParameterHPLC with UV/DAD DetectionGC-MS
Derivatization Not typically required[5][6]Mandatory for most phenol derivatives[4][5]
Volatility Requirement Suitable for non-volatile and thermally labile compounds[1][7]Requires volatile and thermally stable compounds (or derivatives)[3][8]
Sensitivity Good, with Limits of Detection (LOD) often in the low mg/L to µg/L range[9][10]Excellent, with LODs typically in the low µg/L to ng/L range[9][11]
Selectivity Good, but potential for interference from co-eluting compounds[9]Very high, mass spectral data provides definitive compound identification[9][12]
Linearity (R²) Typically > 0.998[9]Typically > 0.99[9]
Accuracy (% Recovery) Generally high, often in the 95-105% range[9]Good, can be in the 80-113% range, dependent on derivatization efficiency[9]
Precision (%RSD) High, typically < 5%[9]Good, intraday and interday precision often < 15%[9]
Sample Throughput Moderate to High[9]Moderate[9]
Instrumentation Cost Lower[9]Higher[9]
Operational Cost Higher due to solvent consumption[9]Lower due to gas consumption[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of phenol derivatives by both HPLC and GC-MS.

HPLC-UV/DAD Protocol for Phenol Analysis

This protocol is a general guideline for the analysis of phenol and its derivatives in aqueous samples.

1. Sample Preparation:

  • For aqueous samples, filtration through a 0.45 µm syringe filter is typically sufficient.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences and pre-concentrate the analytes.[13]

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% acetic acid) and an organic modifier (e.g., methanol or acetonitrile).[14][15]

  • Flow Rate: A typical flow rate is 0.5 to 1.0 mL/min.[14]

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducible retention times.

  • Detector: A Diode Array Detector (DAD) or UV detector set at a wavelength appropriate for the phenols of interest (e.g., 270-320 nm).[15]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Phenols are identified by comparing their retention times with those of known standards.

  • Quantification is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations.

GC-MS Protocol for Phenol Analysis (with Silylation)

This protocol outlines a common derivatization and analysis procedure for volatile phenol derivatives.

1. Sample Preparation and Derivatization:

  • Extraction: If the sample is in an aqueous matrix, a liquid-liquid extraction (e.g., with dichloromethane) or solid-phase extraction is required to transfer the phenols into an organic solvent.[16] The pH of the aqueous sample should be adjusted to < 2 with an acid to ensure phenols are in their protonated form for efficient extraction.[16]

  • Drying: The organic extract must be thoroughly dried, for example, by passing it through anhydrous sodium sulfate, as silylating reagents are sensitive to moisture.[4]

  • Derivatization (Silylation):

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine) to dissolve the residue.

    • Add the silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

    • Heat the mixture (e.g., at 70-80°C for 30-60 minutes) to complete the reaction.[4]

2. GC-MS System and Conditions:

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[17]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[18]

  • Injector: Splitless injection is typically used for trace analysis, with an injector temperature of around 250-280 °C.[17][18]

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized phenols. A typical program might start at a low temperature (e.g., 50-60 °C), hold for a few minutes, and then ramp up to a final temperature of around 300 °C.[17][18]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: A scan range of m/z 40-500 is generally sufficient to cover the masses of the derivatized phenols and their characteristic fragments.[9]

    • Transfer Line Temperature: Typically set around 280-300 °C.[18]

3. Data Analysis:

  • Compound identification is confirmed by matching the acquired mass spectra with reference spectra from a library (e.g., NIST).

  • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from derivatized standards.

Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis of phenol derivatives.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Sample Sample Filtration Filtration / SPE Sample->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Detection UV/DAD Detection HPLC_System->Detection Data_Analysis Data Analysis (Retention Time, Peak Area) Detection->Data_Analysis

HPLC Workflow for Phenol Analysis

GCMS_Workflow cluster_gcms GC-MS Analysis Workflow Sample Aqueous Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Data_Analysis Data Analysis (Mass Spectra, Peak Area) GCMS_System->Data_Analysis

GC-MS Workflow for Phenol Analysis

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of phenol derivatives. The choice between them hinges on the specific analytical goals and sample characteristics.

  • HPLC is often the more straightforward and cost-effective method, particularly for routine analysis of less volatile or thermally sensitive phenol derivatives where high sensitivity is not the primary concern.[9] Its major advantage is the ability to analyze many phenols without the need for derivatization.[5]

  • GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis and for applications requiring definitive compound identification through mass spectral data.[9][12] However, the necessity of derivatization adds a layer of complexity and potential for variability in the sample preparation process.[4]

For comprehensive and robust analysis, especially in complex matrices, a complementary approach using both techniques can be highly effective. HPLC can provide accurate quantitative data, while GC-MS can be used to confirm the identity of the analytes.[9] Ultimately, a thorough evaluation of the analytical requirements will guide the selection of the most suitable technique for your research or development needs.

References

Cytotoxicity Showdown: Fluorinated Phenols vs. Their Non-Fluorinated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Claremont, CA – December 24, 2025 – A comprehensive analysis of quantitative structure-activity relationship (QSAR) studies reveals nuanced differences in the cytotoxic effects of fluorinated versus non-fluorinated phenols on cancer cell lines. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their in vitro potency and underlying mechanisms of action.

The introduction of fluorine into phenolic structures can significantly alter their physicochemical properties, such as lipophilicity and electronic character, which in turn influences their biological activity. Understanding these differences is crucial for the rational design of novel therapeutic agents.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for phenol and its fluorinated analogs against the murine leukemia cell line L1210. This data is extracted from a comprehensive QSAR study by Selassie et al. (2005), which provides a standardized dataset for comparison.[1] The study highlights that for phenols with electron-attracting substituents, such as fluorine, hydrophobicity is a critical determinant of cytotoxicity.[1]

CompoundCAS NumberMolecular FormulaIC50 (mM) on L1210 Cells
Phenol108-95-2C₆H₆O0.35
2-Fluorophenol367-12-4C₆H₅FO0.30
3-Fluorophenol372-20-3C₆H₅FO0.28
4-Fluorophenol371-41-5C₆H₅FO0.25

Table 1: Comparison of IC50 Values of Phenol and Monofluorinated Phenols on Murine Leukemia L1210 Cells.

Experimental Protocols

The data presented in this guide is based on the following experimental methodologies, as described in the cited literature.[1]

Cell Culture and Maintenance
  • Cell Line: Murine leukemia cells (L1210) were used for the cytotoxicity assays.

  • Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: L1210 cells were seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

  • Compound Treatment: The cells were then treated with various concentrations of the test phenols (phenol, 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis seed Seed L1210 cells in 96-well plates treat Treat cells with phenols for 48h seed->treat mtt Add MTT solution treat->mtt incubate Incubate for 4h mtt->incubate solubilize Dissolve formazan in DMSO incubate->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow for the determination of IC50 values using the MTT assay.

Signaling Pathways in Phenol-Induced Cytotoxicity

The cytotoxicity of phenols is often mediated through a combination of cellular events, primarily oxidative stress and the induction of apoptosis.

Oxidative Stress Pathway

Phenolic compounds can undergo oxidation to form phenoxyl radicals. These radicals can then participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids (lipid peroxidation), proteins, and DNA, ultimately contributing to cell death.

Apoptosis Induction Pathway

Phenols can trigger apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of ROS can lead to the loss of mitochondrial membrane potential, releasing pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates a caspase cascade, with the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the biochemical and morphological changes associated with apoptosis. Some studies suggest that for certain phenols, cytotoxicity may occur with minimal involvement of apoptosis.[1]

G phenol Phenol / Fluorophenol ros Reactive Oxygen Species (ROS) Generation phenol->ros lp Lipid Peroxidation ros->lp dna_damage DNA Damage ros->dna_damage protein_damage Protein Damage ros->protein_damage mito Mitochondrial Stress ros->mito cell_death Cell Death lp->cell_death dna_damage->cell_death protein_damage->cell_death cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis apoptosis->cell_death

Caption: Simplified signaling pathways of phenol-induced cytotoxicity.

References

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into phenolic compounds has become a pivotal strategy in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of phenolic molecules. This guide provides a comparative analysis of fluorinated versus non-fluorinated phenolic compounds, supported by experimental data, to elucidate the structure-activity relationships (SAR) governing their efficacy as enzyme inhibitors, antioxidants, and anti-inflammatory agents.

Enhanced Enzyme Inhibition through Fluorination

Fluorine's ability to modulate electronic properties and binding interactions makes it a valuable tool for designing potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition

Fluorination of phenylsulfamates has been shown to significantly enhance inhibitory activity against tumor-associated carbonic anhydrase (CA) isozymes IX and XII, while reducing activity against off-target cytosolic isozymes I and II. This highlights the role of fluorine in achieving isoform selectivity.[1]

CompoundTarget EnzymeKᵢ (nM)[1]
Phenylsulfamate (non-fluorinated)hCA IPotent Inhibitor
Phenylsulfamate (non-fluorinated)hCA IIPotent Inhibitor
Phenylsulfamate (non-fluorinated)hCA IXModest Inhibitor
Phenylsulfamate (non-fluorinated)hCA XIIModest Inhibitor
Fluorinated Phenylsulfamates hCA I 53 - 415
Fluorinated Phenylsulfamates hCA II 20 - 113
Fluorinated Phenylsulfamates hCA IX 2.8 - 47
Fluorinated Phenylsulfamates hCA XII 1.9 - 35
3,5-DifluorophenolT. cruzi CA1800[2]
Tyrosinase Inhibition

The introduction of fluorine and other halogens onto phenolic structures can significantly impact their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. For instance, the presence of a 3-chloro-4-fluorophenyl fragment in certain compounds led to a remarkable enhancement in inhibitory activity against tyrosinase from Agaricus bisporus.[3]

CompoundStructureTyrosinase IC₅₀ (µM)[3]
Unsubstituted Derivative 4bTwo aromatic tailsInactive
Unsubstituted Derivative 4cTwo aromatic tailsInactive
Poly-substituted Derivative 4d Contains 3-chloro-4-fluorophenyl fragment 10.65
Poly-substituted Derivative 4e Contains 3-chloro-4-fluorophenyl fragment 2.96
Poly-substituted Derivative 4f Contains 3-chloro-4-fluorophenyl fragment ~5
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Fluorination has been explored as a strategy to enhance the potency and selectivity of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Several fluorinated triarylpyrazoles have demonstrated excellent COX-2 inhibitory efficacy, comparable or even superior to celecoxib.[4] Similarly, the anti-inflammatory effects of phenolic compounds can be extended to the inhibition of lipoxygenases.

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Fluorinated TriarylpyrazolesCOX-20.049 - 0.057[4]
Celecoxib (reference)COX-20.055[4]
Benzyloxy Thiazole Analog (meta-fluoro)COX-20.28[5]
Phenyl Quinoline Phenol Derivative (4f)COX-20.064[6]
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one (5)5-LOX0.56[2]

Modulation of Antioxidant and Cytotoxic Activity

The impact of fluorination on the antioxidant and cytotoxic properties of phenolic compounds is highly dependent on the specific molecular scaffold and the position of the fluorine substituent.

Antioxidant Activity

While the antioxidant capacity of flavonoids is strongly influenced by the number and position of hydroxyl groups, fluorination can further modulate this activity.[7] For instance, a methoxy group at the meta position combined with ortho-hydroxyl and fluorine moieties in pyridine-based chalcones has been reported to confer high antioxidant activity.[8]

CompoundAntioxidant AssayIC₅₀ (µM)Reference
Catechin Derivative 2DPPH136.637[9]
Fluorinated Gallocatechin (1c)DYRK1A Inhibition0.073[10]
Gallocatechin (non-fluorinated)DYRK1A Inhibition>1[10]
Cytotoxicity against Cancer Cell Lines

Fluorination has been shown to enhance the cytotoxic effects of certain flavan-3-ol derivatives against HeLa and A549 cancer cells. The fluorinated cis-isomer exhibited the highest cytotoxicity in one study.[10]

CompoundStructureHeLa Cell Viability (%) at 10 µM[10]A549 Cell Viability (%) at 10 µM[10]
Non-fluorinated (cis)Flavan-3-ol derivative~40~60
Fluorinated (cis) Flavan-3-ol derivative ~20 ~30
Non-fluorinated (trans)Flavan-3-ol derivative~80~90
Fluorinated (trans) Flavan-3-ol derivative ~50 ~60

Impact on Cellular Signaling Pathways

Phenolic compounds are known to modulate various intracellular signaling pathways involved in inflammation and oxidative stress, including NF-κB, MAPK, and Nrf2.[11][12][13] Fluorination can fine-tune these interactions, leading to enhanced therapeutic effects.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[14] Flavonoids can inhibit NF-κB activation, and this activity can be modulated by fluorination.[11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription activates Fluorinated_Phenol Fluorinated Phenolic Compound Fluorinated_Phenol->IKK inhibits Fluorinated_Phenol->NFkB inhibits translocation

Modulation of the NF-κB signaling pathway by fluorinated phenolic compounds.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like inflammation and proliferation. Phenolic compounds can inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[12]

MAPK_Pathway Stress Cellular Stress / Inflammatory Stimuli MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Fluorinated_Phenol Fluorinated Phenolic Compound Fluorinated_Phenol->MAPK inhibits phosphorylation

Inhibition of the MAPK signaling cascade by fluorinated phenolic compounds.
Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response.[13] Chalcones and other phenolic compounds containing an α,β-unsaturated carbonyl group can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[4][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus translocates Cul3->Nrf2 ubiquitination ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Fluorinated_Chalcone Fluorinated Chalcone Fluorinated_Chalcone->Keap1 inactivates

Activation of the Nrf2 antioxidant response pathway by fluorinated chalcones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carbonic Anhydrase Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which is monitored spectrophotometrically.

Reagents:

  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (fluorinated and non-fluorinated phenols)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Acetonitrile or DMSO

Procedure:

  • Prepare working solutions of the CA enzyme, substrate (p-NPA), and inhibitors.

  • In a 96-well plate, add assay buffer, inhibitor solution (or vehicle), and the CA enzyme solution.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • Calculate the reaction rates and percentage inhibition. The IC₅₀ or Kᵢ values are then determined from dose-response curves.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.

Reagents:

  • Mushroom Tyrosinase

  • L-DOPA

  • Test compounds

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • DMSO

Procedure:

  • Prepare working solutions of the tyrosinase enzyme, substrate (L-DOPA), and inhibitors.

  • In a 96-well plate, add phosphate buffer, inhibitor solution (or vehicle), and the tyrosinase solution.

  • Initiate the reaction by adding the L-DOPA solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).

  • Measure the absorbance of dopachrome at approximately 475 nm at regular intervals.

  • Calculate the percentage inhibition and determine the IC₅₀ values.[15]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Test compounds

  • Trolox or Gallic Acid (standard)

  • Methanol or ethanol

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds and a standard antioxidant.

  • In a 96-well plate, mix the DPPH solution with the test compound or standard.

  • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment.

Reagents:

  • HepG2 or other suitable cell line

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (radical initiator)

  • Quercetin (standard)

  • Cell culture medium and buffers

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Wash the cells and load them with the DCFH-DA probe.

  • Treat the cells with the test compounds or quercetin standard.

  • Induce oxidative stress by adding AAPH.

  • Measure the fluorescence (excitation ~485 nm, emission ~530 nm) over time.

  • Calculate the area under the curve and determine the CAA value, expressed as quercetin equivalents.[16]

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Test compounds.

  • TNF-α or other NF-κB activator.

  • Luciferase assay reagent.

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Treat the cells with the test compounds in the presence or absence of an NF-κB activator.

  • Incubate for a specified period (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay substrate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB activation.[1][17]

Western Blot for MAPK Phosphorylation

This technique is used to detect the phosphorylated (activated) forms of MAPK proteins.

Procedure:

  • Treat cells with the test compounds and/or a stimulus.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., phospho-p38).

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and imaging system.

  • Strip and re-probe the membrane with an antibody for the total MAPK protein to normalize for protein loading.[15][18]

Experimental_Workflow_General Start Start: Compound Synthesis/ Procurement In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Antioxidant) Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Cytotoxicity, CAA) Start->Cell_Based_Assays Data_Analysis Data Analysis & SAR (IC50, Ki, etc.) In_Vitro_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Mechanism_Studies->Data_Analysis Data_Analysis->Mechanism_Studies Promising Compounds Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

General experimental workflow for evaluating fluorinated phenolic compounds.

References

Benchmarking 2-Fluoro-4-methoxyphenol: A Comparative Guide for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Fluoro-4-methoxyphenol against other established enzyme inhibitors, focusing on its potential role in modulating inflammatory pathways. While direct experimental data for this compound is not extensively available in public literature, this comparison is built upon structure-activity relationships of similar methoxyphenol derivatives and their known targets. The primary focus of this guide will be on Myeloperoxidase (MPO) and Prostaglandin H2 Synthase (PGHS/COX), two key enzymes in the inflammatory cascade.

Introduction to this compound

This compound is a substituted phenol derivative. Phenolic compounds are known to interact with a variety of enzymes, and the introduction of a fluorine atom can significantly alter the compound's electronic properties and its interaction with biological targets. Based on the inhibitory activities of structurally related methoxyphenol compounds, this compound is hypothesized to be an inhibitor of Myeloperoxidase.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory concentrations (IC50) of this compound (estimated) and a range of well-characterized enzyme inhibitors against Myeloperoxidase and Prostaglandin H2 Synthase.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils, which plays a critical role in the innate immune response by producing hypochlorous acid (HOCl).[1][2] However, excessive MPO activity is linked to tissue damage in various inflammatory diseases.[1]

InhibitorChemical ClassIC50 (µM)Mechanism of Action
This compound (Estimated) Substituted Phenol1 - 10Reversible, Competitive
Ferulic Acid Analog (2a)[3]Methoxyphenol Derivative0.9Reversible
4-Aminobenzoic acid hydrazide (ABAH)[4]Hydrazide0.3Irreversible, Mechanism-based
Dapsone[1]Sulfone~1Reversible
Mefenamic Acid[1]NSAID~1Reversible
Salicylate[1]NSAID>10Reversible

Note: The IC50 value for this compound is an estimation based on the structure-activity relationship of similar methoxyphenol derivatives as MPO inhibitors. The presence of an electron-withdrawing fluorine atom on the phenolic ring is expected to influence its inhibitory potency.[1]

Prostaglandin H2 Synthase (COX) Inhibition

Prostaglandin H2 synthases (PGHS-1 and PGHS-2), also known as cyclooxygenases (COX-1 and COX-2), are key enzymes in the biosynthesis of prostaglandins, which are critical mediators of inflammation and pain.[5]

InhibitorTarget Isoform(s)IC50 (µM)Mechanism of Action
This compound (Hypothesized) COX-1/COX-2-Competitive
Ibuprofen[5]COX-1/COX-2 (Non-selective)Varies (cell & substrate dependent)Reversible, Competitive
Acetaminophen[6]More selective for COX-2Varies (cell & substrate dependent)Reversible, Redox-dependent
Aspirin[7]COX-1/COX-2 (Irreversible)Varies (cell & time dependent)Irreversible, Covalent Acetylation
CelecoxibCOX-2 (Selective)~0.04 (in vitro)Reversible, Competitive

Note: The inhibitory activity of this compound against COX enzymes is hypothesized based on the known activity of other phenolic compounds. Further experimental validation is required.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the relevant signaling pathways and a general workflow for enzyme inhibition assays.

Myeloperoxidase_Pathway Myeloperoxidase (MPO) Inflammatory Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H2O2) H2O2->MPO Cl Chloride (Cl-) Cl->MPO Tissue_Damage Oxidative Tissue Damage HOCl->Tissue_Damage Inhibitor This compound (or other inhibitor) Inhibitor->MPO inhibits

Caption: Myeloperoxidase (MPO) pathway in inflammation.

Prostaglandin_Synthesis_Pathway Prostaglandin Synthesis Pathway Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX PGHS/COX-1 & COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (or other inhibitor) Inhibitor->COX inhibits

Caption: Prostaglandin synthesis pathway via COX enzymes.

Enzyme_Inhibition_Workflow General Experimental Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Purified Enzyme (e.g., MPO, COX) Reaction Incubate Enzyme, Substrate, and varying concentrations of Inhibitor Enzyme->Reaction Substrate Substrate (e.g., o-dianisidine, Arachidonic Acid) Substrate->Reaction Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Reaction Measurement Measure Product Formation (e.g., Spectrophotometry, Fluorometry) Reaction->Measurement Analysis Calculate % Inhibition and determine IC50 Measurement->Analysis

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for assessing the inhibition of MPO and PGHS.

Myeloperoxidase (MPO) Inhibition Assay (Colorimetric)

This protocol is adapted from methods used for evaluating phenolic compounds as MPO inhibitors.

1. Reagents and Materials:

  • Human Myeloperoxidase (MPO), purified

  • Potassium phosphate buffer (pH 7.4)

  • Hydrogen peroxide (H2O2)

  • o-Dianisidine dihydrochloride (substrate)

  • This compound and other test inhibitors

  • 96-well microplate

  • Spectrophotometer

2. Assay Procedure:

  • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • o-Dianisidine solution

    • Varying concentrations of the test inhibitor.

    • MPO enzyme solution.

  • Initiate the reaction by adding a solution of hydrogen peroxide.

  • Immediately measure the change in absorbance at 460 nm over time using a spectrophotometer.

  • The rate of reaction is proportional to the MPO activity.

3. Data Analysis:

  • Calculate the percentage of MPO inhibition for each inhibitor concentration compared to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MPO activity, by fitting the data to a dose-response curve.

Prostaglandin H2 Synthase (COX) Inhibition Assay (Cell-Based)

This protocol outlines a common method for assessing COX inhibition in a cellular context.

1. Reagents and Materials:

  • Cell line expressing COX-1 or COX-2 (e.g., RAW 264.7 macrophages for inducible COX-2)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Arachidonic acid (substrate)

  • This compound and other test inhibitors

  • Prostaglandin E2 (PGE2) ELISA kit

2. Assay Procedure:

  • Culture the cells in a 96-well plate until they reach the desired confluency.

  • If assessing COX-2, stimulate the cells with LPS for a specified period to induce enzyme expression.

  • Pre-incubate the cells with varying concentrations of the test inhibitor for a defined time.

  • Add arachidonic acid to the cells to initiate prostaglandin synthesis.

  • After a specific incubation period, collect the cell culture supernatant.

3. Data Analysis:

  • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of PGE2 synthesis inhibition for each inhibitor concentration relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

Based on the available data for structurally similar compounds, this compound shows promise as a reversible inhibitor of Myeloperoxidase. Its efficacy is estimated to be in the low micromolar range, making it a compound of interest for further investigation in the context of inflammatory diseases. The provided comparative data and experimental protocols offer a framework for researchers to benchmark this compound and other novel compounds against established enzyme inhibitors. Direct experimental validation of the inhibitory activity and selectivity of this compound is a critical next step in fully characterizing its potential as a therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-4-methoxyphenol, ensuring a safe laboratory environment and compliance with regulations.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C₇H₇FO₂
Molecular Weight 142.13 g/mol
Appearance Colorless to Yellow clear liquid[1][2]
Purity >95.0% (GC)[1][2]
Boiling Point 195 °C / 383 °F
Flash Point 101 °C / 213.8 °F
Specific Gravity 1.247
Incompatible Materials Strong oxidizing agents, Strong acids

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of personal protective equipment (PPE).

Primary Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Causes serious eye damage and skin irritation.[3][4]

  • May cause respiratory irritation.[3]

  • Harmful to aquatic life with long-lasting effects.[4]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through an approved waste disposal plant.[3][6] Adherence to all national and local regulations for hazardous waste disposal is crucial.

1. Waste Segregation:

  • Establish a designated and clearly labeled hazardous waste container specifically for this compound waste.

  • Do not mix this waste with other chemical waste streams to avoid incompatible reactions.[6]

2. Handling of Spills:

  • In case of a spill, evacuate non-essential personnel from the area.[6]

  • Ensure adequate ventilation.[6]

  • Wear appropriate PPE, including gloves, safety goggles, and a respirator if necessary.[6]

  • Cover drains to prevent the material from entering waterways.[6]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[6]

  • Thoroughly clean the affected area.[6]

3. Disposal of Empty Containers:

  • Empty containers should be treated as if they still contain the product.[6]

  • Triple rinse the container with a suitable solvent.[6][7]

  • Collect the rinsate as hazardous waste.[6][7] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]

  • Deface the label on the empty container before disposal in accordance with local regulations.[6]

4. Disposal of Contaminated Materials:

  • Contaminated PPE, such as gloves, and other disposable materials should be collected in a designated, labeled hazardous waste container.[6]

  • Contaminated clothing should be removed immediately and washed thoroughly before reuse.[3][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Waste Identification cluster_assessment Hazard Assessment & PPE cluster_disposal_path Disposal Path cluster_procedures Procedures cluster_final Final Disposal start Identify this compound Waste assess Assess Hazards: - Harmful (swallowed, inhaled, skin) - Severe eye irritant - Aquatic toxicity start->assess ppe Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Protective Clothing assess->ppe spill Spill or Leak? ppe->spill container Empty Container? spill->container No spill_proc Absorb with inert material. Collect in labeled container. spill->spill_proc Yes waste Chemical Waste container->waste No rinse_proc Triple rinse with solvent. Collect rinsate as hazardous waste. container->rinse_proc Yes collect_waste Collect in a designated, labeled hazardous waste container. Do not mix with other wastes. waste->collect_waste final_disposal Dispose through an approved waste disposal plant. spill_proc->final_disposal rinse_proc->final_disposal collect_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Fluoro-4-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-4-methoxyphenol (CAS RN: 167683-93-4). Adherence to these guidelines is critical for ensuring a safe laboratory environment.

I. Immediate Safety Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation and serious eye irritation.[1] Inhalation may also cause respiratory irritation.

First Aid Procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek immediate medical attention if eye irritation persists.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2][3] If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment.

Protection Type Specific PPE Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be suitable for splash protection but should be changed immediately upon contamination.To prevent skin contact and subsequent irritation.[5][6]
Body Protection A lab coat, long-sleeved clothing, and long pants. An apron made of butyl rubber or neoprene should be worn if there is a potential for body splashes.To protect the skin from accidental contact.[5][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator should be used.To avoid inhalation of vapors which may cause respiratory irritation.

III. Operational and Disposal Plans

Handling and Storage:

  • Wash hands and face thoroughly after handling.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Store in a cool, dark, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

Spill Management:

In the event of a spill, follow the established protocol to ensure safety and minimize environmental contamination.

Spill_Workflow Chemical Spill Workflow: this compound A SPILL DETECTED B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent material like sand or vermiculite) C->D E Collect Absorbed Material (Place in a labeled, sealed container) D->E F Decontaminate the Area E->F G Dispose of Waste (Follow hazardous waste protocols) F->G H Report the Incident G->H

Caption: Workflow for handling a spill of this compound.

Waste Disposal:

  • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[2]

  • Do not dispose of down the drain or into the environment.

IV. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

Property Value Source
CAS Number 167683-93-4[3][8][9]
Molecular Formula C₇H₇FO₂[9]
Molecular Weight 142.13 g/mol [9]
Appearance Colorless to Yellow clear liquid[3]
Density 1.27 g/mL[9]
Boiling Point 94 °C at 3.75 mmHg[9]
Flash Point 100 °C
Purity >95.0% (GC)[3]

References

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